4-(1,1-Difluoroethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUYVLHLIXKLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348743 | |
| Record name | 4-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114490-29-8 | |
| Record name | 4-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(1,1-Difluoroethyl)pyridine CAS number and properties
An In-depth Technical Guide to 4-(1,1-Difluoroethyl)pyridine
Authored by a Senior Application Scientist
Introduction: The Emergence of a Key Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Within this context, this compound has emerged as a versatile and valuable building block for the synthesis of complex pharmaceutical agents.[3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
The core structure of this compound features a pyridine ring, a common motif in numerous marketed drugs, functionalized with a 1,1-difluoroethyl group.[1] This specific moiety acts as a crucial bioisostere for ketones and other functional groups, offering a metabolically stable alternative that can significantly modulate the physicochemical properties of a lead compound.[3] Its application is particularly notable in the development of kinase inhibitors and other small-molecule therapeutics, where the difluoroethyl group can profoundly influence target binding and overall bioavailability.[3]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 114490-29-8 | [4][5][6] |
| Molecular Formula | C₇H₇F₂N | [4][7] |
| Molecular Weight | 143.14 g/mol | [1][4][7] |
| IUPAC Name | This compound | [3][4] |
| Canonical SMILES | CC(F)(F)C1=CC=NC=C1 | [4] |
| InChI | InChI=1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3 | [3][4] |
| InChI Key | IEUYVLHLIXKLHF-UHFFFAOYSA-N | [3][4] |
| Purity | Typically ≥95% | [1][4] |
| LogP | 1.39 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
General Synthesis Approach
Illustrative Synthetic Workflow
The following diagram outlines a plausible synthetic pathway. The rationale behind this proposed multi-step synthesis is to build the molecule by first establishing a reactive handle on the pyridine ring, which then facilitates the introduction of the difluoroethyl moiety.
Caption: The role of the 1,1-difluoroethyl group as a bioisostere.
Use in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors. [3]The pyridine core can act as a hinge-binding motif, while the difluoroethyl group can occupy adjacent pockets, influencing selectivity and potency.
Spectroscopic Characterization
While specific spectra for this compound were not found, the expected spectral characteristics can be predicted based on its structure and data for similar compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The methyl protons of the ethyl group would appear as a triplet, coupled to the two fluorine atoms, at approximately δ 1.8-2.2 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, likely a quartet due to coupling with the methyl protons.
-
¹³C NMR: The carbon NMR would display distinct signals for the pyridine ring carbons and the ethyl group carbons. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to one-bond C-F coupling.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 143.14.
Safety and Handling
Specific safety data for this compound is limited. Therefore, it should be handled with the precautions appropriate for a potentially hazardous research chemical. The safety profile of pyridine provides a useful, albeit more hazardous, reference. [8][9]
-
General Handling: Use only in a well-ventilated area, preferably in a fume hood. [10]Avoid inhalation of vapors and contact with skin and eyes. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]* Fire Safety: While data for this specific compound is unavailable, related pyridine compounds are flammable. [8]Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [10]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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MATERIAL SAFETY DATA SHEET.
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An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,1-Difluoroethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,1-difluoroethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] This document explores prevalent synthetic methodologies, offering insights into the mechanistic underpinnings and rationale behind experimental choices. Furthermore, it details the essential analytical techniques for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important chemical entity.
Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Pyridine Scaffolds
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties.[2] The 1,1-difluoroethyl group, in particular, serves as a key isostere for carbonyl groups and can significantly enhance metabolic stability, membrane permeability, and bioavailability of lead compounds.[1] When appended to a pyridine ring, a ubiquitous scaffold in numerous natural products and pharmaceuticals, the resulting this compound becomes a valuable building block for the synthesis of novel therapeutic agents.[1][3][4][5] The electron-withdrawing nature of the difluoroethyl group also influences the electronic properties of the pyridine ring, impacting its reactivity and potential for intermolecular interactions.[4]
This guide will delve into the practical aspects of preparing and characterizing this important molecule, providing a foundation for its application in complex synthetic endeavors.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. Here, we discuss some of the prominent synthetic routes.
Difluoromethylation of Pyridine Derivatives
One common approach involves the introduction of a difluoromethyl or a related difluorinated group onto a pre-functionalized pyridine ring. While the direct difluoromethylation of the pyridine N-heterocycle has been explored, methods for C-alkylation are more relevant for the synthesis of the title compound. These reactions often utilize reagents that can generate a difluoromethyl radical or a related reactive species.
A notable method involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. Although primarily used for N-difluoromethylation, variations of this chemistry can be adapted for C-functionalization under specific conditions.[2][6][7] The reaction proceeds through an initial N-alkylation, followed by subsequent rearrangement or further functionalization.
Synthesis from Pyridine-4-carbaldehyde Derivatives
A more direct and widely applicable approach starts from readily available pyridine-4-carbaldehyde or its derivatives. This strategy involves the conversion of the carbonyl group into the desired 1,1-difluoroethyl moiety.
2.2.1. Deoxofluorination using Diethylaminosulfur Trifluoride (DAST) or Analogs
A robust method for the synthesis of gem-difluoro compounds from ketones is deoxofluorination. In this case, 4-acetylpyridine can be treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its safer, more modern analogs like Deoxo-Fluor®.
Reaction Causality: DAST reacts with the enol form of the ketone to form a fluorosulfite intermediate. Subsequent nucleophilic attack by fluoride and elimination of sulfur dioxide and diethylamine yields the gem-difluoroalkane. The pyridine nitrogen can influence the reactivity of the carbonyl group, and reaction conditions must be carefully optimized to avoid side reactions.
Experimental Protocol: Deoxofluorination of 4-Acetylpyridine
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 4-acetylpyridine (1.0 eq) and an anhydrous, non-polar solvent such as dichloromethane or toluene.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) is dissolved in the same anhydrous solvent and added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Progression: The reaction is stirred at -78 °C for a specified period (typically 1-4 hours) and then allowed to warm slowly to room temperature overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Cross-Coupling Methodologies
Modern synthetic organic chemistry offers powerful cross-coupling reactions that can be employed to construct the C-C bond between the pyridine ring and the difluoroethyl group. This approach would typically involve a pre-functionalized pyridine (e.g., 4-halopyridine) and a suitable difluoroethyl-containing coupling partner.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring and a signal for the methyl group. The methyl protons will appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons and the carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms will exhibit a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the presence of the CF₂ group. It will typically show a quartet due to coupling with the three protons of the methyl group.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.6 | Doublet | Protons at C2, C6 | |
| ¹H | ~7.4 | Doublet | Protons at C3, C5 | |
| ¹H | ~2.0 | Triplet | ~18 | CH₃ |
| ¹³C | ~150 | C2, C6 | ||
| ¹³C | ~125 (t) | Triplet | ~240 | CF₂ |
| ¹³C | ~121 | C3, C5 | ||
| ¹³C | ~23 (t) | Triplet | ~28 | CH₃ |
| ¹⁹F | ~-90 | Quartet | ~18 | CF₂ |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₇F₂N), the expected monoisotopic mass is approximately 143.05 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching of the pyridine ring, and strong C-F stretching vibrations.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1450 | Strong | C=C and C=N Ring Stretching |
| 1200-1000 | Strong | C-F Stretch |
Logical Flow of Characterization
Caption: Characterization workflow for synthesized product.
Applications in Drug Development and Beyond
This compound is a versatile building block in the synthesis of more complex molecules with potential biological activity.[9] Its incorporation into drug candidates can lead to improved pharmacokinetic profiles.[1] Pyridine derivatives are fundamental to a vast number of pharmaceuticals, and the introduction of the difluoroethyl group offers a modern strategy for lead optimization.[3][4][5] Beyond pharmaceuticals, fluorinated organic molecules are finding increasing use in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[3]
Conclusion
The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block for research and development in medicinal chemistry and materials science. The deoxofluorination of 4-acetylpyridine represents a reliable and scalable synthetic route. Comprehensive spectroscopic analysis, particularly using multinuclear NMR, is essential for unambiguous structure confirmation and purity assessment. As the demand for novel fluorinated compounds continues to grow, a thorough understanding of the synthesis and properties of key intermediates like this compound will remain critical for innovation.
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4-(1,1-Difluoroethyl)pyridine chemical structure and IUPAC name
An In-Depth Technical Guide to 4-(1,1-Difluoroethyl)pyridine: A Core Moiety in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve target affinity. Within this chemical space, the this compound scaffold has emerged as a particularly valuable building block. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and critical role in pharmaceutical development. We will explore the mechanistic basis for its synthesis via deoxofluorination, detail a representative experimental protocol, and examine its application in the context of the FDA-approved antifungal agent, Oteseconazole. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated heterocycles in their discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of its application in complex synthetic and biological systems.
IUPAC Nomenclature and Identifiers
The formal IUPAC name for the compound is This compound .[1] It is indexed under several key identifiers for unambiguous database retrieval.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 114490-29-8 | [1][2] |
| Molecular Formula | C₇H₇F₂N | [2] |
| Molecular Weight | 143.13 g/mol | [2] |
| Canonical SMILES | CC(F)(F)C1=CC=NC=C1 | [1] |
| InChI Key | IEUYVLHLIXKLHF-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure consists of a pyridine ring substituted at the 4-position with a geminal difluoroethyl group. The strong electronegativity of the two fluorine atoms significantly influences the electronic properties of the pyridine ring and the local environment of the ethyl group.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The most common and direct route to this compound is the deoxofluorination of its corresponding ketone precursor, 4-acetylpyridine. This transformation replaces the carbonyl oxygen with two fluorine atoms.
Deoxofluorination: A Strategic Choice
Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are highly effective for this type of transformation, known as geminal difluorination.[1][3]
-
Expertise & Causality: The choice of a deoxofluorinating agent over other fluorination methods is deliberate. These reagents are particularly suited for converting ketones to geminal difluorides under relatively mild conditions, preserving the integrity of the sensitive pyridine ring. Deoxo-Fluor is often favored over DAST due to its enhanced thermal stability, reducing the risk of exothermic decomposition during the reaction. The mechanism involves the initial activation of the carbonyl oxygen by the sulfur trifluoride reagent, followed by nucleophilic attack of fluoride and subsequent elimination to form the stable C-F bonds.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
The following protocol is a representative, self-validating procedure based on established methodologies for deoxofluorination.[1][3] Researchers should perform their own risk assessment and optimization.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-acetylpyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the reactivity of the fluorinating agent and minimize side reactions.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise significantly. A slight excess of the fluorinating agent ensures complete conversion of the ketone.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Medicinal Chemistry and Drug Development
The pyridine ring is a privileged scaffold, present in a significant number of FDA-approved drugs.[4][5] The addition of a geminal difluoroethyl group imparts several advantageous properties that medicinal chemists exploit to overcome common drug development challenges.
The Strategic Value of the gem-Difluoroethyl Moiety
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond.[6] Replacing hydrogens at a metabolically vulnerable position (like the benzylic position of an ethyl group) with fluorine atoms sterically and electronically shields the site from enzymatic degradation by Cytochrome P450 (CYP) enzymes. This can increase the drug's half-life and bioavailability.[7]
-
Modulation of pKa: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with biological targets, such as the hinge region of a kinase, and can improve cell permeability and reduce off-target effects.
-
Lipophilicity and Binding: The difluoroethyl group can act as a bioisostere for other functional groups like hydroxyls or thiols, but with increased lipophilicity.[7][8] This can enhance membrane permeability and improve binding affinity by participating in favorable hydrophobic interactions within a protein's active site.
Case Study: Oteseconazole (Vivjoa™)
A prime example of the this compound moiety in a successful therapeutic is Oteseconazole , an FDA-approved oral antifungal agent used to treat recurrent vulvovaginal candidiasis (RVVC).[6]
-
Mechanism of Action: Oteseconazole is a potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase).[6] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
-
Role of the Fluorinated Moiety: The this compound portion of Oteseconazole is a key structural feature. It serves as a metabolically robust linker and positions the molecule for optimal interaction with the fungal CYP51 enzyme.[6] Its tailored electronic properties contribute to the drug's high selectivity for the fungal enzyme over human CYP enzymes, which is a critical factor in its safety profile. The synthesis of Oteseconazole relies on coupling a pre-formed, functionalized difluoroethyl-pyridine intermediate with other parts of the final molecule, highlighting its role as an essential building block.
Caption: Role of the this compound scaffold in Oteseconazole.
Conclusion
This compound is more than just a chemical novelty; it is a strategically designed building block that addresses fundamental challenges in medicinal chemistry. Its synthesis, accessible through standard deoxofluorination techniques, provides a reliable source of this valuable intermediate. By conferring enhanced metabolic stability and offering a means to fine-tune electronic and physical properties, the difluoroethyl-pyridine moiety provides a distinct advantage in the design of targeted therapeutics. The successful development and approval of Oteseconazole underscore the real-world impact of this scaffold, solidifying its place in the modern drug discovery toolbox and paving the way for its use in future generations of innovative medicines.
References
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]
-
The many roles for fluorine in medicinal chemistry. (2008). Journal of Medicinal Chemistry. [Link]
- EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.
-
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Self-published. [Link]
- CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2020). Nature Communications. [Link]
-
Pyridine derivatives for treating psychiatric disorders. PubChem. [Link]
-
Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. (2000). Organic Letters. [Link]
- US3703521A - Method for the preparation of stable 4-fluoropyridine salts.
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]
-
Process for the preparation of fluorinated pyridines. Google Patents. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. [Link]
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A Technical Guide to the Spectroscopic Analysis of 4-(1,1-Difluoroethyl)pyridine
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated organic molecules highly sought-after building blocks. Among these, 4-(1,1-Difluoroethyl)pyridine stands out as a valuable synthon. Its pyridine core offers a versatile handle for further chemical modification and interaction with biological targets, while the gem-difluoroethyl group serves as a metabolically robust isostere for carbonyl functionalities.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, catering to researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document aims to serve as a practical reference for the identification, characterization, and quality control of this important fluorinated pyridine derivative. The insights provided herein are grounded in extensive experience with the spectroscopic analysis of complex organic molecules and are supported by authoritative references from the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the difluoroethyl group. The electron-withdrawing nature of the nitrogen atom and the difluoroethyl substituent will significantly influence the chemical shifts of the aromatic protons.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2, H-6 (ortho to N) | ~8.7 | Doublet (d) | ~5-6 |
| H-3, H-5 (meta to N) | ~7.5 | Doublet (d) | ~5-6 |
| -CH₃ | ~2.0 | Triplet (t) | ³JHF ≈ 18-20 |
The protons at the 2 and 6 positions are deshielded by the adjacent nitrogen atom, leading to a downfield chemical shift. The protons at the 3 and 5 positions will appear further upfield. The methyl protons of the difluoroethyl group are expected to show a triplet multiplicity due to coupling with the two adjacent fluorine atoms (³JHF).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atoms will have a pronounced effect on the chemical shifts of the carbons in the difluoroethyl group and the pyridine ring.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| C-4 (para to N) | ~155 | Triplet (t) | ²JCF ≈ 20-30 |
| C-2, C-6 (ortho to N) | ~150 | Singlet (s) or small doublet | |
| C-3, C-5 (meta to N) | ~122 | Singlet (s) or small doublet | |
| -CF₂- | ~120 | Triplet (t) | ¹JCF ≈ 240-250 |
| -CH₃ | ~25 | Triplet (t) | ²JCF ≈ 25-35 |
The carbon directly attached to the two fluorine atoms (-CF₂-) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a triplet. The methyl carbon will also show coupling to the fluorine atoms (²JCF), resulting in a triplet. The C-4 carbon of the pyridine ring, being directly attached to the difluoroethyl group, will also display a triplet multiplicity due to two-bond carbon-fluorine coupling (²JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms.
Expected ¹⁹F NMR Spectral Data:
| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -CF₂- | -90 to -110 | Quartet (q) | ³JHF ≈ 18-20 |
The chemical shift of the fluorine atoms is influenced by the electronic environment. The multiplicity of the fluorine signal will be a quartet due to coupling with the three equivalent protons of the adjacent methyl group (³JHF).[1][2]
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrumentation:
-
A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion and resolution.
-
The spectrometer should be equipped with a broadband probe capable of acquiring ¹H, ¹³C, and ¹⁹F spectra.
Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: ~240 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: ~200 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C NMR, and an external standard (e.g., CFCl₃) for ¹⁹F NMR.[3]
-
Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, C=C and C=N bonds of the pyridine ring, and the C-F bonds of the difluoroethyl group.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| 1600-1580 | Medium-Strong | C=C and C=N ring stretching |
| 1500-1400 | Medium-Strong | C=C and C=N ring stretching |
| 1200-1000 | Strong | C-F stretching |
The strong absorption bands in the 1200-1000 cm⁻¹ region are particularly diagnostic for the presence of the C-F bonds.[4] The aromatic C-H stretching vibrations appear at higher wavenumbers, while the characteristic ring stretching vibrations of the pyridine moiety are observed in the 1600-1400 cm⁻¹ range.[5][6]
Experimental Protocol for IR Data Acquisition
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum should be collected before acquiring the sample spectrum to subtract the contribution of atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₇F₂N) is 159.06 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 144.
-
Loss of a fluorine atom (-F): This would lead to a fragment ion at m/z 140.
-
Cleavage of the C-C bond between the pyridine ring and the difluoroethyl group: This could lead to fragments corresponding to the pyridine ring and the difluoroethyl cation.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation:
-
A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.
Acquisition Parameters (for EI):
-
Ionization energy: 70 eV.
-
Mass range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).
Logical Relationships in Spectroscopic Data
The interpretation of spectroscopic data relies on the logical correlation of information obtained from different techniques. The following diagram illustrates the relationship between the molecular structure of this compound and its expected spectroscopic signatures.
Caption: Interconnectivity of spectroscopic data for this compound.
Conclusion
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra. (A) Obtained after desorption of pyridine at different.... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
Polish Chemical Society. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 4-(1,1-dimethylethyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
MassBank. (2016, December 12). msbnk-casmi_2016-sm813501. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Azido-1,1-difluoroethyl)-1-oxo-1lambda
5-pyridine. Retrieved from [Link] -
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(1,1-Difluoroethyl)pyridine for Researchers and Drug Development Professionals
Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated moieties, the 1,1-difluoroethyl group has emerged as a valuable bioisostere for ketones and other functional groups, offering a strategic advantage in modulating the physicochemical properties of lead compounds. This guide provides a comprehensive technical overview of 4-(1,1-Difluoroethyl)pyridine, a versatile building block that is gaining prominence in the design of novel therapeutics. We will delve into its commercial availability, synthesis, physicochemical properties, and its applications in drug development, providing researchers and scientists with the critical information needed to effectively utilize this compound in their discovery programs.
Commercial Availability and Trusted Suppliers
This compound is accessible for research and development purposes through a number of specialized chemical suppliers. Sourcing high-purity starting materials is a critical first step in any research cascade, ensuring the reliability and reproducibility of experimental results. Below is a summary of some key suppliers offering this compound.
| Supplier | Product Code Example | Purity | Notes |
| Fluorochem | F725631 | Typically ≥95% | A well-established supplier of fluorinated compounds, offering various pack sizes.[1] |
| Chemenu | CM317232 | ≥95% | Lists the compound as part of their pyridines and fluorinated compounds portfolio.[2] |
| AK Scientific, Inc. | Not explicitly found for this compound, but they supply similar fluorinated pyridines like 2-(1,1-Difluoroethyl)pyridin-4-amine. | Varies | A supplier of a wide range of building blocks for drug discovery. |
| Sigma-Aldrich | Not explicitly found for this compound, but they offer related structures such as 2-(1,1-Difluoroethyl)-4-methyl-pyridine.[3] | Varies | A major supplier of research chemicals. |
This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always verify the purity and specifications with the supplier before purchase.
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to fluorinated pyridines exist, a common and effective method for the synthesis of this compound involves the deoxofluorination of a suitable ketone precursor, such as 4-acetylpyridine. This transformation can be efficiently achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The following protocol is a representative, self-validating system based on established chemical principles for this type of transformation.[4][5][6]
Reaction Scheme
Caption: Deoxofluorination of 4-Acetylpyridine using DAST.
Experimental Protocol
Materials:
-
4-Acetylpyridine (98%)[7]
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Low-temperature thermometer
-
Syringes
-
Rotary evaporator
-
Chromatography column
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-acetylpyridine (1.0 eq.) in anhydrous dichloromethane (20 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the cooled solution via syringe.[4] Maintain the temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: DAST is highly moisture-sensitive; therefore, anhydrous conditions are crucial to prevent its decomposition and ensure efficient fluorination.
-
Low-Temperature Addition: The reaction between DAST and the ketone is exothermic. Adding DAST at -78 °C helps to control the reaction rate and prevent the formation of byproducts.
-
Quenching with Bicarbonate: The reaction is quenched with a mild base to neutralize any remaining acidic species and unreacted DAST.
-
Purification by Chromatography: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and byproducts.
Physicochemical Properties and Their Implications in Drug Design
The introduction of the 1,1-difluoroethyl group onto the pyridine ring significantly influences its physicochemical properties. Understanding these changes is paramount for medicinal chemists aiming to optimize the drug-like characteristics of a molecule.
| Property | Expected Value/Characteristic | Implication in Drug Discovery |
| Molecular Weight | 143.14 g/mol | Low molecular weight is generally favorable for good oral bioavailability. |
| pKa | The pyridine nitrogen is expected to be less basic than pyridine itself (pKa ≈ 5.2) due to the electron-withdrawing effect of the difluoroethyl group. | A lower pKa can reduce off-target interactions with acidic cellular compartments and may improve cell permeability. |
| logP | The 1,1-difluoroethyl group increases lipophilicity compared to a methyl or ethyl group. | Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. |
| Metabolic Stability | The C-F bonds are significantly stronger than C-H bonds, making the 1,1-difluoroethyl group resistant to oxidative metabolism. | This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of a drug candidate. |
| Hydrogen Bond Acceptor | The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. | This property is crucial for interactions with biological targets. The electron-withdrawing nature of the difluoroethyl group will modulate the strength of this interaction. |
Spectroscopic Characterization
For a researcher, confirming the identity and purity of this compound is essential. The following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[8][9]
¹H NMR Spectroscopy
-
Pyridine Protons: Two sets of signals corresponding to the aromatic protons on the pyridine ring. The protons ortho to the nitrogen (at the 2 and 6 positions) will appear as a doublet downfield, while the protons meta to the nitrogen (at the 3 and 5 positions) will appear as another doublet slightly upfield.
-
Ethyl Protons: A triplet in the upfield region corresponding to the methyl (CH₃) group, coupled to the two fluorine atoms.
¹³C NMR Spectroscopy
-
Pyridine Carbons: Signals for the five distinct carbon atoms of the pyridine ring. The carbon atom attached to the difluoroethyl group will appear as a triplet due to C-F coupling. The other aromatic carbons will also show characteristic shifts.
-
Ethyl Carbons: A triplet for the CF₂ carbon due to coupling with the two fluorine atoms, and a quartet for the CH₃ carbon due to coupling with the three protons.
¹⁹F NMR Spectroscopy
-
A single signal, likely a quartet, corresponding to the two equivalent fluorine atoms, coupled to the adjacent methyl protons.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 143, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation patterns characteristic of pyridines and the loss of fluorine-containing fragments.
Safety and Handling
As with all fluorinated organic compounds, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13]
Conclusion and Future Outlook
This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its unique combination of a pyridine core and a metabolically robust 1,1-difluoroethyl group offers a powerful tool for modulating the properties of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such fluorinated scaffolds will undoubtedly play an increasingly important role in the development of next-generation medicines. This guide provides a foundational understanding of the key technical aspects of this compound, empowering researchers to confidently incorporate this versatile compound into their research and development endeavors.
References
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]
-
Thieme. Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/Part 1, 4th ed. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-λ4-sulfanes. [Link]
-
Organic Syntheses. 4-ACETYLPYRIDINE OXIME TOSYLATE. [Link]
-
Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
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An In-Depth Technical Guide on the Reactivity and Stability of the 1,1-Difluoroethyl Group on a Pyridine Ring
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2][3] Among the various fluorinated motifs, the 1,1-difluoroethyl group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of parent molecules.[4][5] When appended to a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the 1,1-difluoroethyl group imparts a fascinating interplay of electronic and steric effects that profoundly influence the molecule's reactivity and stability. This guide provides a comprehensive technical overview of the synthesis, chemical behavior, and practical implications of 1,1-difluoroethyl substituted pyridines for researchers, scientists, and drug development professionals.
The 1,1-difluoroethyl moiety is often employed as a bioisostere for ketones and other functional groups, offering a metabolically stable alternative that can enhance membrane permeability and bioavailability.[1][4] Its presence on the electron-deficient pyridine ring creates a unique electronic environment that governs the molecule's susceptibility to various chemical transformations. Understanding these properties is paramount for the rational design of novel therapeutics and functional materials.
I. Synthesis of 1,1-Difluoroethyl Pyridines
The introduction of a 1,1-difluoroethyl group onto a pyridine ring can be achieved through several synthetic strategies, primarily categorized into methods that construct the fluorinated pyridine core from acyclic precursors and those that introduce the fluoroalkyl group directly onto a pre-existing pyridine ring.
De Novo Synthesis from Acyclic Precursors
Building the fluorinated pyridine core from acyclic precursors via cascade or multicomponent reactions represents an efficient approach to generate molecular complexity in a single step.[4] These methods incorporate the desired fluoroalkyl group during the ring-forming process itself. For instance, a [5+1] annulation strategy can be employed to synthesize substituted pyridines.[4] One-pot three-component heteroannulation reactions of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in alcoholic solvents provide a mild and efficient route to polysubstituted pyridines.[6]
Direct C-H Functionalization of Pyridines
Direct C-H functionalization is an atom-economical and highly sought-after strategy for modifying existing pyridine scaffolds.[7][8] However, the electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to catalysts present significant challenges.[7]
1.2.1. Radical-Based Methods
Radical-based methods are frequently employed for direct C-H difluoromethylation and related transformations.[4] To achieve this, a difluoromethyl radical is often rendered electrophilic by attaching a temporary electron-withdrawing group, allowing it to attack the electron-rich positions of the pyridine ring.[4] A notable advancement involves the use of oxazino pyridine intermediates, which are readily accessible from pyridines.[9] These intermediates exhibit nucleophilic reactivity at the β- and δ-positions under basic conditions, enabling meta-C-H difluoromethylation through a radical process.[9] This selectivity can be switched to the para-position by treating the oxazino pyridines with acid to form pyridinium salts, which are then susceptible to electrophilic attack at the γ-position.[9] This method allows for the late-stage functionalization of complex pyridine-containing molecules.[9]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides another avenue for introducing the 1,1-difluoroethyl group, particularly when a suitable leaving group is present on the pyridine ring.[10] The reactivity of halopyridines in SNAr reactions is a critical factor, with the rate being influenced by the identity of both the halogen and the incoming nucleophile.[4]
II. Chemical Stability of 1,1-Difluoroethyl Pyridines
The stability of the 1,1-difluoroethyl group on a pyridine ring is a key determinant of its utility in various applications, especially in the context of drug development where metabolic stability is crucial.
Metabolic Stability
One of the primary reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability.[2][11][12] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[11] The 1,1-difluoroethyl group, in particular, is considered a metabolically stable moiety.[4] Studies on related α,α-difluoroethyl thioethers have shown that metabolism primarily occurs at the sulfur atom, progressing to the sulfoxide and then the sulfone, with no evidence of defluorination.[13] This suggests that the C-F bonds of the 1,1-difluoroethyl group are robust under biological conditions. In contrast, the corresponding oxygen ether analogue was found to be susceptible to hydrolytic defluorination.[13]
Chemical Stability under Reaction Conditions
The 1,1-difluoroethyl group generally exhibits high stability under a wide range of chemical conditions, allowing for further functionalization of the pyridine ring. However, the specific reaction conditions, such as the presence of strong acids or bases and high temperatures, should be carefully considered to avoid potential degradation.
III. Reactivity of 1,1-Difluoroethyl Pyridines
The electronic properties of the 1,1-difluoroethyl group significantly influence the reactivity of the pyridine ring in various chemical transformations.
Electronic Effects of the 1,1-Difluoroethyl Group
The two fluorine atoms on the α-carbon exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The impact of fluorination on the electronic structure of pyridines has been studied using spectroscopic and computational methods.[14] The presence of electron-donating or -withdrawing substituents can significantly impact the geometry, electronic structure, and electrostatic properties of the pyridine ring.[15][16]
3.1.1. Impact on pKa
The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value compared to unsubstituted pyridine. Theoretical calculations of pKa values for substituted pyridines have shown that electron-withdrawing groups generally lower the pKa.[17][18][19] This modulation of basicity can have important implications for drug-receptor interactions and pharmacokinetic properties.
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electronegativity of the nitrogen atom.[20][21] The presence of the electron-withdrawing 1,1-difluoroethyl group further deactivates the ring, making SEAr reactions even more challenging.[20] When such reactions do occur, they are predicted to proceed at the meta-position (C-3 and C-5) relative to the nitrogen, as attack at the ortho or para positions would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is energetically unfavorable.[21] Forcing electrophilic substitution on pyridine often requires harsh conditions or activation of the ring, for example, by forming the pyridine-N-oxide.[20][22]
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient nature of the pyridine ring, further enhanced by the 1,1-difluoroethyl group, makes it more susceptible to nucleophilic aromatic substitution.[10][23] Nucleophilic attack is favored at the ortho (C-2 and C-6) and para (C-4) positions relative to the nitrogen atom.[24] This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10][24] The presence of a good leaving group, such as a halogen, at these positions is a prerequisite for a successful SNAr reaction.
C-H Functionalization
Direct C-H functionalization of 1,1-difluoroethyl pyridines offers a powerful tool for late-stage modification.[7][8] The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate and the nature of the catalyst or reagent used. As discussed in the synthesis section, methods have been developed for the site-selective introduction of functional groups at the meta and para positions.[9]
IV. Conformational Analysis
The conformational preferences of the 1,1-difluoroethyl group can influence the overall shape of the molecule and its interactions with biological targets.[25] The gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation rather than the sterically less hindered anti conformation, can be significant for fluorinated systems.[25] Computational and experimental studies on fluorinated piperidines have revealed that delocalization forces, such as charge-dipole interactions and hyperconjugation, as well as solvation effects, play a major role in determining conformational preferences.[26][27]
V. Experimental Protocols
Synthesis of 2-((1,1-Difluoroethyl)thio)pyridine
A representative procedure for the synthesis of a 1,1-difluoroethyl pyridine derivative is the preparation of 2-((1,1-difluoroethyl)thio)pyridine.[28]
Procedure:
-
In an 8 mL vial, charge Ru(bpy)3BF4 (7.4 mg, 0.01 mmol, 0.01 equiv) and 2-mercaptopyridine (111 mg, 1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous acetonitrile (4 mL) via syringe and sparge the mixture with argon for 10 minutes.
-
Add the corresponding reagent for introducing the 1,1-difluoroethyl group.
-
Stir the reaction mixture under appropriate conditions (e.g., light irradiation, heat).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue using column chromatography (e.g., SiO2, hexane/EtOAc) to afford the desired product.
N-Difluoromethylation of Pyridines
A transition-metal-free method for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate has been developed.[5][29]
Procedure:
-
To a solution of the pyridine substrate in a suitable solvent (e.g., DMF), add ethyl bromodifluoroacetate.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time.
-
The reaction involves an initial N-alkylation followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridine.[5][29]
VI. Data Presentation
Table 1: Physicochemical Properties of Selected Fluoroalkyl Pyridines
| Compound | logD7.4 | pKa | Reference |
| 2-((1,1-Difluoroethyl)thio)pyridine | 1.84 | Not Reported | [28] |
| 2-((2,2-Difluoroethyl)thio)pyridine | 2.26 | Not Reported | [28] |
| 2-((Fluoromethyl)sulfonyl)pyridine | Not Reported | Not Reported | [28] |
VII. Visualization of Key Concepts
Diagram 1: Regioselectivity in Electrophilic vs. Nucleophilic Aromatic Substitution on Pyridine
Caption: Contrasting reaction pathways for electrophilic and nucleophilic substitution on a pyridine ring.
Diagram 2: Synthesis Strategy via Temporary Dearomatization
Caption: A general workflow for the functionalization of pyridines via temporary dearomatization.
Conclusion
The 1,1-difluoroethyl group serves as a powerful tool in the arsenal of medicinal and materials chemists. Its installation on a pyridine ring imparts a unique combination of metabolic stability and modulated electronic properties. The strong electron-withdrawing nature of this group deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, primarily at the ortho and para positions. Synthetic strategies, particularly those involving late-stage C-H functionalization via radical pathways and temporary dearomatization, have made these valuable building blocks more accessible. A thorough understanding of the interplay between the 1,1-difluoroethyl substituent and the pyridine core is essential for leveraging its beneficial properties in the design of next-generation pharmaceuticals and advanced materials.
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Retrieved from [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. Retrieved from [Link]
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Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. Retrieved from [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Retrieved from [Link]
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A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. Retrieved from [Link]
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Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Retrieved from [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Retrieved from [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
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Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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An In-depth Technical Guide to the Bioisosteric Considerations of the Difluoroethyl Moiety in Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoroethyl group has emerged as a particularly versatile and impactful bioisostere. This guide provides an in-depth analysis of the core principles governing the use of the difluoroethyl moiety. We will explore its profound influence on molecular conformation through stereoelectronic effects, its ability to fine-tune pKa and lipophilicity, and its critical role in enhancing metabolic stability. Supported by mechanistic insights, comparative data, and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this unique functional group.
Introduction: The Strategic Value of Fluorine and Bioisosterism
Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity, is a fundamental strategy in lead optimization.[1][2][3] The goal is to improve potency, selectivity, or, most commonly, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. Fluorine has earned a privileged status in this field due to its unique properties: its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the C-F bond (~116 kcal/mol).[4][5]
These characteristics allow for subtle yet profound modifications. Replacing a hydrogen atom or a methyl group with fluorine can alter a molecule's electronic distribution, acidity/basicity (pKa), conformational preference, and susceptibility to metabolic attack by Cytochrome P450 (CYP) enzymes.[4][5][6] While single fluorine atoms and the trifluoromethyl group are widely employed, the difluoroethyl group (–CH₂CF₂H or –CF₂CH₃) offers a more nuanced toolkit for the medicinal chemist. It acts as a bioisostere for common functionalities like hydroxyl, ethyl, or methoxy groups, providing a unique balance of steric, electronic, and metabolic properties.[1][7][8][9]
Core Physicochemical Properties of the Difluoroethyl Moiety
The decision to incorporate a difluoroethyl group is driven by its ability to predictably modulate several key molecular parameters. Understanding the underlying physical organic chemistry is crucial to its successful application.
Stereoelectronic Effects: The Gauche Conformation
Perhaps the most defining characteristic of vicinal difluoroalkanes is their preference for a gauche conformation rather than the sterically favored anti conformation.[10] This phenomenon, known as the "gauche effect," is counterintuitive from a simple steric hindrance perspective but is well-explained by stereoelectronic principles.[10][11][12]
The primary explanation is hyperconjugation.[10][12][13] In the gauche conformer of a 1,2-difluoroethyl system, the σ orbital of a C-H bond is positioned anti-periplanar to the σ* (antibonding) orbital of the opposing C-F bond. This alignment allows for stabilizing donation of electron density from the electron-rich C-H bond into the electron-poor C-F antibonding orbital.[10][12] This interaction is maximized at a dihedral angle of approximately 60-70°, stabilizing the gauche form over the anti form where such overlap is absent.[10][13]
Caption: Gauche conformation stabilized by hyperconjugation.
This conformational locking can be exploited to orient a molecule into a more favorable binding pose within a protein active site, effectively pre-paying the entropic penalty of binding.
Modulation of Acidity and Basicity (pKa)
The powerful electron-withdrawing inductive effect of the two fluorine atoms can significantly alter the pKa of nearby acidic or basic centers.[6][14] For an adjacent amine, the introduction of a difluoroethyl group will decrease its basicity (lower the pKa of its conjugate acid). This can be highly advantageous for:
-
Reducing hERG Liability: Many basic amines are associated with off-target activity at the hERG potassium channel, a major cause of cardiotoxicity. Lowering the pKa can mitigate this risk.[14]
-
Improving Oral Bioavailability: Very basic compounds can be permanently charged in the gastrointestinal tract, hindering membrane permeability. Tuning the pKa to a lower value can increase the fraction of the neutral species available for absorption.
-
Avoiding Lysosomal Trapping: Highly basic compounds can become trapped in acidic lysosomes within cells, reducing their effective concentration at the target site.
Conversely, for an acidic proton (e.g., on an amide or alcohol), the difluoroethyl group will increase its acidity (lower its pKa).[6]
Impact on Lipophilicity (logP/logD)
The effect of fluorination on lipophilicity is complex and often counterintuitive. While the trifluoromethyl group (CF₃) is strongly lipophilic, the difluoromethyl (CF₂H) and difluoroethyl groups can offer a more balanced profile.[15][16] The difluoromethyl group, in particular, has been studied as a "lipophilic hydrogen bond donor," capable of engaging in favorable interactions while modulating lipophilicity.[9][15]
Replacing an ethyl group with a 1,1-difluoroethyl group typically results in a modest increase in the octanol-water partition coefficient (logP). However, replacing a methoxy group (–OCH₃) with a bioisosteric 1,1-difluoroethyl group (–CF₂CH₃) can lead to a more significant increase in logP.[7][8] The exact change is highly context-dependent, influenced by the overall molecular architecture and intramolecular interactions.[17]
| Bioisosteric Replacement | Parent Moiety | Difluoroethyl Analogue | Typical ΔlogP | Key Rationale |
| Ethyl → 1,1-Difluoroethyl | –CH₂CH₃ | –CF₂CH₃ | +0.4 to +0.8 | Increased hydrophobic surface area. |
| Methoxy → 1,1-Difluoroethyl | –OCH₃ | –CF₂CH₃ | +0.6 to +1.2 | Replaces polar ether with less polar C-F bonds.[7][8] |
| Hydroxyl → 2,2-Difluoroethyl | –CH₂OH | –CH₂CF₂H | +0.2 to +0.5 | Masks H-bond donor, reduces polarity. |
Table 1: Representative changes in lipophilicity (logP) upon bioisosteric replacement with a difluoroethyl group. Values are illustrative and vary by molecular context.
Enhancement of Metabolic Stability
One of the most compelling reasons to employ the difluoroethyl group is to enhance metabolic stability.[4][18] Drug metabolism, primarily mediated by CYP enzymes in the liver, often involves the oxidation of electron-rich C-H bonds.[3][19] Introducing fluorine atoms adjacent to a potential metabolic "soft spot" can block this process through two primary mechanisms:
-
Bond Strengthening: The strong C-F bond is highly resistant to enzymatic cleavage.[4]
-
Inductive Deactivation: The electronegative fluorine atoms withdraw electron density from adjacent C-H bonds, making them less susceptible to oxidative attack by the iron-oxo species in the CYP active site.[20]
For example, an ethyl group, which is prone to ω- and (ω-1)-hydroxylation, can be rendered metabolically robust by converting it to a 1,1- or 2,2-difluoroethyl group. This strategy has proven highly effective in increasing drug half-life and oral bioavailability.[4][7]
Caption: Difluoroethyl group blocking CYP450-mediated oxidation.
Strategic Applications and Case Studies
The theoretical benefits of the difluoroethyl group are borne out in numerous drug discovery programs. A notable example involves the replacement of a methoxy group, a common functionality that is often a metabolic liability due to O-demethylation. Replacing the ether oxygen with a CF₂ group creates a near-perfect bioisostere that is metabolically inert.[7][8] This "point mutation" preserves steric and electronic properties while eliminating a major clearance pathway.[7][8] Several bioactive molecules and drug candidates have successfully utilized this strategy to improve both potency and metabolic stability.[7][21][22]
Experimental Evaluation: Protocols
Validating the impact of difluoroethyl substitution requires rigorous experimental assessment. The following is a standardized protocol for a key assay used to determine metabolic stability.
Protocol: In Vitro Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[19][23][24]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.[25][26]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.) stored at -80°C.[24]
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam) dissolved in DMSO (10 mM stock).[24][26]
-
Phosphate buffer (100 mM, pH 7.4).[25]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[23][25]
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation.[24]
-
96-well plates, thermal cycler or water bath at 37°C.
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.[23][24]
-
Prepare the test compound and controls by diluting the 10 mM DMSO stock to a working concentration in buffer. The final incubation concentration is typically 1 µM, with a final DMSO concentration ≤ 0.25%.[19][30]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Include a negative control for each compound by omitting the NADPH system ("minus cofactor" control).[19][25]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[25]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[23][24]
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-5 volumes of ice-cold ACN containing the IS to the respective wells.[19][23] The 0-minute sample is prepared by adding the quenching solution before the NADPH system.
-
Seal the plate, vortex vigorously, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.[23]
-
-
Analysis:
Data Analysis Workflow:
Caption: Workflow for microsomal stability data analysis.
The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line gives the elimination rate constant (k).[24]
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000
Conclusion and Future Outlook
The difluoroethyl moiety is a powerful and nuanced tool in the medicinal chemist's arsenal. Its ability to impose specific conformational preferences via the gauche effect, fine-tune pKa, and strategically block metabolic hotspots provides a clear pathway to improving the ADME properties and overall quality of drug candidates.[4][9][31] While its synthesis can present challenges compared to simpler analogues, advances in fluorination chemistry are continually making this and other fluorinated motifs more accessible.[7][21][32] As our understanding of the subtle interplay between fluorine and biological systems grows, the rational design and application of the difluoroethyl group will undoubtedly continue to contribute to the development of safer and more effective medicines.
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A Technical Guide to the Strategic Introduction of the Difluoromethyl Group at the para-Position of Pyridines
Abstract
The difluoromethyl (CF₂H) group has emerged as a critical pharmacophore in modern drug discovery, prized for its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[1][2] Its incorporation into the pyridine scaffold—one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals—offers a powerful strategy for modulating the physicochemical and pharmacological properties of bioactive molecules.[3][4] However, the regioselective installation of the CF₂H group directly onto the pyridine core presents a formidable synthetic challenge due to the intrinsic electronic properties of the heterocycle, which typically favor functionalization at the C2 and C6 positions. This in-depth guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of field-proven methodologies for the selective introduction of the difluoromethyl group at the para-position (C4) of pyridines, with a particular focus on late-stage functionalization strategies.
The Strategic Value of the 4-Difluoromethylpyridine Moiety
The electronic nature of the pyridine ring, characterized by an electron-deficient π-system, dictates its reactivity. Direct electrophilic substitution is challenging, while nucleophilic and radical additions typically occur at the electron-poor C2, C4, and C6 positions. The CF₂H group, possessing a unique blend of steric and electronic properties, can significantly alter a molecule's:
-
Metabolic Stability: The strong C-F bonds resist oxidative metabolism.
-
Lipophilicity: The group increases lipophilicity (logP), enhancing membrane permeability and bioavailability.
-
Binding Affinity: The CF₂H group can act as a hydrogen bond donor and engage in favorable dipole-dipole or fluorine-specific interactions with biological targets.[3]
-
pKa Modulation: The electron-withdrawing nature of the group can influence the basicity of the pyridine nitrogen.
Achieving precise regiocontrol, particularly at the C4 position, is paramount, as isomeric products can exhibit dramatically different biological activities and off-target effects. This guide focuses on direct C-H functionalization methods, which represent the most atom-economical and efficient approach for modifying existing pyridine-containing molecules, a critical capability in late-stage drug development.[5][6]
Core Methodology: Regioselectivity Switch via Dearomatization-Rearomatization
A groundbreaking and highly versatile strategy for achieving switchable meta- and para-C-H difluoromethylation of pyridines has been recently developed.[5][6][7] The para-selective variant relies on a clever redox-neutral dearomatization-rearomatization sequence, wherein the pyridine is transiently converted into a more reactive intermediate. By modulating the reaction conditions (specifically, the acidity), the site of radical attack can be precisely directed to the C4 position.[5][7]
Mechanistic Rationale: From Oxazino Pyridine to Pyridinium Salt
The causality behind this method's selectivity lies in the in situ transformation of a stable, dearomatized oxazino pyridine intermediate into a pyridinium salt.
-
Dearomatization: The parent pyridine is first reacted with reagents like dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate to form a stable, benchtop oxazino pyridine. In this form, the pyridine's aromaticity is temporarily broken, and under basic or neutral conditions, it behaves as a dienamine, directing radical attack to the C3 (meta) position.[5][8]
-
Acid-Induced Switch: The key to achieving para-selectivity is the introduction of an acid (e.g., camphorsulfonic acid, CSA). The acid catalyzes the in situ conversion of the oxazino pyridine back into an aromatic pyridinium salt.[5][6]
-
para-Selective Radical Attack: The protonated pyridinium ion is highly electron-deficient, particularly at the C2, C4, and C6 positions. This electronic activation renders it susceptible to nucleophilic radical attack. In a Minisci-type reaction, the difluoromethyl radical (•CF₂H) preferentially attacks the C4 position, driven by a combination of electronic and steric factors.[5][7]
-
Rearomatization: The resulting radical adduct undergoes oxidation and subsequent loss of the auxiliary groups to regenerate the aromatic pyridine ring, now bearing a difluoromethyl group at the C4 position.
This workflow is visualized in the diagram below.
Caption: Workflow for para-selective C-H difluoromethylation.
Field-Proven Experimental Protocol
The following protocol is adapted from the work of Studer and coworkers and serves as a robust, self-validating system for the para-difluoromethylation of pyridines.[5]
Step 1: Preparation of the Difluoromethyl Radical Precursor
-
Caution: Perform in a well-ventilated fume hood. Peroxides can be explosive.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add difluoroacetic anhydride (4.0 equiv.).
-
Cool the flask to -40 °C using an acetonitrile/dry ice bath.
-
Add urea-hydrogen peroxide adduct (UHP, 2.0 equiv.) in one portion.
-
Stir the suspension vigorously at -40 °C for 1 hour. The resulting suspension of bis(difluoroacetyl) peroxide is used directly in the next step.
Step 2: para-Selective C-H Difluoromethylation
-
In a separate flame-dried flask under an inert atmosphere, dissolve the oxazino pyridine starting material (1.0 equiv., 0.2 mmol) in anhydrous acetone (2.0 mL).
-
Add (±)-camphorsulfonic acid (CSA, 2.0 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Stir the solution at 0 °C for 4 hours to ensure complete conversion to the pyridinium salt.
-
Using a cannula, slowly add the pre-formed suspension of bis(difluoroacetyl) peroxide from Step 1 to the pyridinium salt solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-difluoromethylated pyridine.
Step 3: Rearomatization/Hydrolysis (if required)
-
Dissolve the purified product from Step 2 in 6 M aqueous HCl.
-
Heat the mixture at 60 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool to room temperature, neutralize with a saturated aqueous solution of NaHCO₃, and extract with an organic solvent.
-
Purify as described above to yield the final 4-difluoromethylpyridine.
Data Presentation: Substrate Scope and Yields
This methodology has been successfully applied to a range of pyridine derivatives, including the late-stage functionalization of complex, biologically active molecules.[5][8]
| Substrate | Product | Yield (%)[5] |
| 4-Phenylpyridine | 4-Phenyl-2-(difluoromethyl)pyridine | 65 |
| 4-(tert-Butyl)pyridine | 4-(tert-Butyl)-2-(difluoromethyl)pyridine | 71 |
| Nicotine Derivative | para-Difluoromethylated Nicotine | 55 |
| Loratadine | para-Difluoromethylated Loratadine | 41 (one-pot) |
| Sildenafil Analog | para-Difluoromethylated Analog | 48 |
Yields correspond to the isolated product after all steps.
Alternative Strategies for para-Difluoromethylation
While the dearomatization-rearomatization strategy offers excellent control, other radical-based methods can also be employed, particularly when the pyridine substrate is activated.
Direct Minisci-Type Radical Difluoromethylation
The classic Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle.[9][10] To achieve para-selectivity, the pyridine must be reacted under acidic conditions to form the pyridinium ion, which strongly activates the C2 and C4 positions towards radical attack.
Causality of Selectivity: The regioselectivity (C2 vs. C4) in Minisci reactions is a subtle interplay of electronics and sterics. For many substrates, a mixture of C2 and C4 isomers is obtained.[11] However, C4-selectivity can often be favored by:
-
Steric Hindrance: Bulky substituents at the C2/C6 positions can sterically block radical attack, favoring the C4 position.
-
N-Functionalization: Using N-oxides or other N-functionalized pyridinium salts can modulate the electronic distribution and sterically hinder the C2 position, thereby promoting C4 functionalization.[11]
Common Radical Precursors:
-
Zinc Difluoromethanesulfinate (DFMS - Baran's Reagent): A bench-stable solid that generates •CF₂H radicals upon oxidation.[12][13]
-
Difluoroacetic Acid: An inexpensive and readily available precursor that generates •CF₂H radicals via oxidative decarboxylation.[10]
-
Photocatalytic Methods: Visible-light photoredox catalysis can generate •CF₂H radicals from precursors like BrCF₂H or difluoromethyl sulfones under exceptionally mild conditions.[1][6] The excited photocatalyst can oxidize or reduce the precursor to generate the radical, which then engages in a Minisci-type reaction with the protonated pyridine.
Caption: General workflow for Minisci-type difluoromethylation.
Transition-Metal-Catalyzed C-H Activation
Directing C-H activation to the para-position of a simple pyridine ring without a directing group is a significant challenge in transition metal catalysis. Most methods rely on chelation assistance, which inherently favors ortho-functionalization.[14][15][16]
While some progress has been made in meta-C-H functionalization using specialized iridium or palladium catalysts, reports of highly para-selective C-H difluoromethylation on unadorned pyridines are scarce.[15][16] Research in this area is ongoing, with strategies involving the design of sophisticated ligands and templates that can span the distance from the coordinating nitrogen to the remote C4-H bond. For other aromatic systems, such as anilides or aromatic ketones, palladium- and ruthenium-catalyzed methods for para-selective difluoromethylation have been successfully developed, suggesting that future advances may extend these principles to pyridine substrates.[17][18][19]
Conclusion and Future Outlook
The selective introduction of a difluoromethyl group at the para-position of pyridines is a high-value transformation for medicinal chemistry and drug development. The development of a switchable, dearomatization-rearomatization strategy represents a major breakthrough, providing a reliable and highly selective protocol for accessing these valuable compounds, even in complex molecular settings.[3][5]
While traditional Minisci-type radical reactions and emerging photocatalytic methods offer viable alternatives, controlling regioselectivity remains a key challenge, often requiring substrate-specific optimization or derivatization. The future of this field will likely focus on the development of novel catalytic systems—both photocatalytic and transition-metal-based—that can achieve high para-selectivity on native pyridine substrates without the need for pre-activation or dearomatization steps, further streamlining the synthesis of next-generation pharmaceuticals and agrochemicals.
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The Strategic Incorporation of Fluorine: A Technical Guide to Early-Stage Research Applications of Fluorinated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical design, ubiquitous in a vast array of biologically active compounds.[1] However, the strategic incorporation of fluorine atoms or fluorinated moieties onto this heterocyclic core can dramatically enhance its utility, unlocking new therapeutic and practical possibilities.[1][2] Fluorine, with its high electronegativity, small van der Waals radius (1.47 Å, second only to hydrogen's 1.20 Å), and the ability to form strong C-F bonds, imparts a unique set of physicochemical properties to the parent molecule.[3][4] These modifications can profoundly influence a compound's metabolic stability, receptor binding affinity, bioavailability, and lipophilicity, making fluorinated pyridines highly sought-after building blocks in modern chemical research.[1][5] This guide provides an in-depth exploration of the synthesis, properties, and early-stage research applications of these versatile compounds.
I. Synthetic Strategies for Accessing Fluorinated Pyridines
The synthesis of fluorinated pyridine derivatives can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing pyridine ring and the construction of the pyridine ring from fluorine-containing precursors.[6] The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.[7]
Direct Fluorination of Pyridine Rings
Direct C-H fluorination of pyridines represents a highly efficient and atom-economical approach.[8][9] One of the most significant advancements in this area is the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines.[8][9] This method is notable for its mild reaction conditions and exclusive selectivity for the C-H bond adjacent to the nitrogen atom.[9][10]
Experimental Protocol: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂ [10]
-
Reaction Setup: To an oven-dried 1-L round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).
-
Reagent Addition: Place the flask in an ambient temperature water bath and stir the solution at 700-900 rpm. In one portion, add silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv).
-
Reaction Monitoring: Age the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC. The consumption of the black AgF₂ and the formation of yellow AgF will be visually apparent.
-
Workup: After approximately 90 minutes, or upon completion as indicated by TLC, filter the reaction mixture over Celite (50 g, wetted with MeCN) and rinse with acetonitrile (100 mL).
-
Purification: Concentrate the filtrate on a rotary evaporator. Shake the residue with MTBE (100 mL) and 1M HCl (50 mL). Remove the resulting silver salts by filtration. Wash the organic layer with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate to afford the 2-fluoro-6-phenylpyridine product.
Diagram: General Workflow for AgF₂-Mediated C-H Fluorination
Caption: Workflow for the direct C-H fluorination of pyridines using AgF₂.
Other methods for direct fluorination include electrophilic fluorination using reagents like Selectfluor®, which has been successfully applied to 1,2-dihydropyridines to yield fluorinated 3,6-dihydropyridines.[11][12] Nucleophilic fluorination of pyridine-N-oxides also provides a viable route to 2-fluoropyridines.[13]
Ring Construction from Fluorinated Building Blocks
This strategy involves the cyclocondensation of smaller, readily available fluorinated precursors to construct the pyridine ring.[3] This "bottom-up" approach is particularly useful for accessing specific substitution patterns that are difficult to achieve through direct fluorination.[14] A common building block is ethyl 4,4,4-trifluoro-3-oxobutanoate, which can be used in reactions like the Hantzsch pyridine synthesis.[3]
Diagram: Pyridine Ring Synthesis from a Fluorinated Building Block
Caption: General scheme for constructing fluorinated pyridines via cyclocondensation.
Halogen Exchange (HALEX) Reactions
The replacement of a chlorine or bromine atom with fluorine, known as the HALEX reaction, is a widely used industrial method for producing fluorinated pyridines.[6][14] This is typically achieved using fluoride sources like KF or HF. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals, is synthesized via chlorination and subsequent vapor-phase fluorination of a picoline derivative.[3]
II. The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine into a pyridine ring leads to predictable and significant alterations in its key physicochemical properties, which are crucial for its biological function.[5][15]
Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing inductive effect decreases the electron density of the pyridine ring.[5] This has two primary consequences:
-
Decreased Basicity: The nitrogen atom becomes less basic, resulting in a lower pKa for its conjugate acid.[5]
-
Increased Acidity of Substituents: For hydroxypyridines, the hydroxyl group becomes more acidic (lower pKa).[5]
This modulation of pKa is critical in drug design as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[16]
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is complex and context-dependent.[15] While the trifluoromethyl (CF₃) group is generally considered to increase lipophilicity, aiding in penetration through biological membranes, the effect of a single fluorine atom can be more nuanced.[17] Fluorination can increase the hydrophobic surface area but also introduce a dipole moment that can increase polarity, with the overall effect on LogP or LogD depending on the specific substitution pattern and the molecular environment.[15]
| Compound | LogD at pH 7.4 | Effect of Fluorination |
| 2-(Methylthio)pyridine | 1.69 | Reference |
| 2-(Difluoromethylthio)pyridine | 1.95 | Modest increase in lipophilicity |
| 2-(Trifluoromethylthio)pyridine | 2.13 | Significant increase in lipophilicity |
Data adapted from reference[15].
Metabolic Stability
The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage.[18] Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[1]
III. Early-Stage Research Applications
The unique properties conferred by fluorine make fluorinated pyridines invaluable in various research and development sectors.
Medicinal Chemistry and Drug Discovery
Fluorinated pyridines are integral to the design of modern pharmaceuticals.[2][6] The strategic placement of fluorine can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[16][19]
Case Study: Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[18][20] Fluorinated groups are often used as bioisosteres for other functionalities. For example, the 2-difluoromethylpyridine moiety has been successfully employed as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, leading to enhanced activity.[21] Similarly, furo[3,2-b]pyridines have been investigated as bioisosteres for indoles in 5-HT₁F receptor agonists for the treatment of migraines.[22]
Diagram: Bioisosteric Replacement Strategy
Caption: The concept of bioisosteric replacement in drug design.
Agrochemicals
The agrochemical industry heavily relies on fluorinated compounds, with over 50% of pesticides launched in the last two decades containing fluorine.[3][23] Trifluoromethylpyridines are particularly prevalent in herbicides, insecticides, and fungicides.[3][6] The CF₃ group enhances the lipophilicity and metabolic stability of these agents, leading to more effective and longer-lasting crop protection.[17] For instance, the herbicide Fluazifop-butyl and the insecticide Pyridalyl both feature a trifluoromethylpyridine core.[3]
Materials Science
While the primary focus of this guide is on life sciences, it is worth noting that fluorinated pyridines are also being explored in materials science.[6] Their unique electronic properties can be harnessed in the development of novel functional materials.
IV. Spectroscopic Characterization
The characterization of fluorinated pyridine derivatives relies on standard spectroscopic techniques. NMR spectroscopy is particularly powerful.
-
¹H NMR: Provides information on the proton environment, with C-F coupling constants offering structural insights.[24]
-
¹³C NMR: Shows the carbon skeleton and the electronic effect of fluorine substitution.[25]
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus.[26] The large chemical shift range of ¹⁹F NMR minimizes signal overlap and is exquisitely sensitive to the local electronic environment, making it an invaluable tool for confirming the presence and position of fluorine atoms.[26]
Experimental Protocol: General Considerations for NMR of Fluorinated Pyridines
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (≥300 MHz) capable of acquiring ¹H, ¹³C, and ¹⁹F spectra.
-
¹⁹F NMR Acquisition:
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
Acquire the spectrum with proton decoupling to simplify the signals to singlets, doublets, or triplets depending on coupling to other fluorine atoms.
-
Conclusion
Fluorinated pyridine derivatives represent a cornerstone of modern chemical research, offering a powerful toolkit for modulating molecular properties. Their synthesis has been significantly advanced by the development of novel C-H functionalization techniques and robust ring-construction strategies. The predictable influence of fluorine on pKa, lipophilicity, and metabolic stability allows for the rational design of molecules with enhanced performance characteristics. As our understanding of fluorine's subtle effects deepens and synthetic methodologies continue to evolve, the applications of fluorinated pyridines in the discovery of new medicines, advanced agrochemicals, and novel materials will undoubtedly continue to expand, solidifying their role as indispensable components in the chemist's arsenal.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. ningbo-pharmchem.com. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(1,1-Difluoroethyl)pyridine
Abstract
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties. The 1,1-difluoroethyl moiety, in particular, serves as a valuable bioisostere for other functional groups, enhancing metabolic stability, membrane permeability, and binding affinity.[1] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-(1,1-Difluoroethyl)pyridine as a pivotal building block in the synthesis of kinase inhibitors. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig aminations, are presented to construct a representative kinase inhibitor scaffold. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible synthetic outcomes.
Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors remains a focal point of pharmaceutical research. The pyridine ring is a prevalent scaffold in many FDA-approved kinase inhibitors, valued for its ability to form crucial hydrogen bonds within the ATP-binding site of kinases.[3][4]
The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, onto the pyridine core offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, influencing its binding interactions with target kinases. Additionally, the lipophilicity of the molecule can be fine-tuned to optimize cell permeability and bioavailability.
-
Conformational Control: The presence of the difluoroethyl group can induce specific conformational preferences in the molecule, potentially leading to enhanced binding affinity and selectivity for the target kinase.
This compound is a versatile and commercially available building block that allows for the direct incorporation of these favorable properties into a kinase inhibitor scaffold.[1][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 114490-29-8 | [1][5] |
| Molecular Formula | C₇H₇F₂N | |
| Molecular Weight | 143.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Approx. 165-170 °C | |
| InChI Key | IEUYVLHLIXKLHF-UHFFFAOYSA-N | [1] |
Synthetic Strategy: Building a Kinase Inhibitor Scaffold
A common strategy in the synthesis of kinase inhibitors involves the sequential, palladium-catalyzed formation of carbon-carbon and carbon-nitrogen bonds to construct a core scaffold. This application note will detail a two-step process to synthesize a representative 2-amino-4-aryl-pyridine scaffold, a common motif in kinase inhibitors.
General Experimental Workflow
The overall workflow for the synthesis is depicted below. This process involves an initial Suzuki-Miyaura coupling to form the C-C bond, followed by a Buchwald-Hartwig amination to install the key amino group.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-(1,1-difluoroethyl)pyridine with an Arylboronic Acid
This protocol describes the formation of a C-C bond between the pyridine core and an aryl partner, a key step in building the kinase inhibitor scaffold.[6][7][8]
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-4-(1,1-difluoroethyl)pyridine | 177.57 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4-(1,1-difluoroethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (3.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-(1,1-difluoroethyl)pyridine.
Protocol 2: Buchwald-Hartwig Amination of 2-Aryl-4-(1,1-difluoroethyl)pyridine with an Aniline
This protocol details the subsequent C-N bond formation, which is a crucial step for introducing the amine pharmacophore necessary for interaction with the kinase hinge region.[9][10][11]
Caption: Buchwald-Hartwig amination reaction scheme.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Aryl-4-(1,1-difluoroethyl)pyridine | - | 1.0 | 1.0 |
| Aniline derivative | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.66 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaO-t-Bu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, and add the 2-aryl-4-(1,1-difluoroethyl)pyridine (1.0 mmol) and the aniline derivative (1.2 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final kinase inhibitor scaffold.
Product Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will confirm the successful incorporation of the aryl and amino groups. The characteristic signals for the pyridine ring protons will show shifts and coupling patterns consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the carbon skeleton of the final product.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the 1,1-difluoroethyl group.[12][13][14] A single signal, typically a quartet due to coupling with the adjacent methyl protons, is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a CF₂ group.[15][16]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. The measured mass should be within 5 ppm of the calculated exact mass.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic incorporation of the 1,1-difluoroethyl group can impart beneficial properties such as enhanced metabolic stability and modulated physicochemical characteristics. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust and reliable means to construct complex kinase inhibitor scaffolds utilizing this key reagent. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthesis of new and potent kinase inhibitors for a variety of therapeutic targets.
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(21), 9091-9113. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). Molecules, 28(23), 7808. [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry, 101(8), 525-534. [Link]
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Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
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3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015). Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
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The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-(1,1-Difluoroethyl)pyridine Derivatives
Introduction: In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a paramount strategy for modulating pharmacokinetic and pharmacodynamic properties. The 4-(1,1-difluoroethyl)pyridine motif has emerged as a valuable building block, with the difluoroethyl group often imparting desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and altered basicity of the pyridine nitrogen. This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of halo-substituted 4-(1,1-difluoroethyl)pyridines. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into reaction optimization to empower researchers in their synthetic endeavors.
The Significance of the this compound Scaffold
The 1,1-difluoroethyl group is a bioisostere of several common functional groups, including the hydroxyl and thiol moieties. Its introduction can lead to improved membrane permeability and enhanced binding affinity to biological targets. The pyridine ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The combination of these two components in this compound creates a scaffold with significant potential for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the elaboration of this core structure, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary organometallic steps. The judicious choice of catalyst, ligand, and base is crucial for an efficient reaction, especially with electron-deficient pyridine substrates where coordination to the palladium center can sometimes hinder catalysis.
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Application Notes and Protocols: Synthesis of 4-(1,1-Difluoroethyl)pyridine Derivatives
Introduction
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the 1,1-difluoroethyl group is particularly valuable as a bioisostere for hydroxyl and carbonyl functionalities. When appended to a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, the resulting 4-(1,1-difluoroethyl)pyridine derivatives become highly sought-after building blocks in drug discovery. This guide provides detailed experimental protocols and mechanistic insights into key synthetic strategies for accessing this important class of compounds.
Strategic Approaches to Synthesis
The construction of the C(sp³)-C(sp²) bond between the difluoroethyl group and the pyridine ring can be approached through several distinct chemical strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The primary strategies discussed herein include:
-
Photoredox-Catalyzed Radical Difluoroalkylation: A modern approach that leverages visible light to generate reactive radical intermediates under mild conditions.
-
Nucleophilic Difluoroethylation: Classical methods involving the reaction of an activated pyridine derivative with a nucleophilic difluoroethyl source.
-
Multi-step Constructive Synthesis: Building the pyridine ring with the difluoroethyl moiety already incorporated into one of the precursors.
This document will focus on providing detailed protocols for the first two strategies, which represent versatile and widely applicable methods.
Protocol 1: Visible-Light Photoredox Catalysis via Pyridine N-Oxide Activation
This state-of-the-art method provides a regioselective route to difluoroalkylated pyridines by activating the pyridine ring as an N-oxide, making it more susceptible to radical substitution.[1][2] The reaction proceeds under mild conditions, utilizing a photocatalyst to generate an electrophilic difluoroacetate radical which then undergoes homolytic aromatic substitution.[1]
Causality and Mechanistic Rationale
Pyridine itself is electron-deficient and generally resistant to electrophilic radical attack. Conversion to the corresponding N-oxide increases the electron density of the ring, particularly at the C2 and C4 positions, and activates it towards radical functionalization.[1][3] Visible light excites a photoredox catalyst (e.g., an Iridium complex), which can then reduce a suitable difluoroalkyl precursor to generate a difluoroalkyl radical. This radical adds to the activated N-oxide ring, and subsequent rearomatization and deoxygenation yield the target product. This "nitrogen-atom activation" strategy is key to achieving the desired cross-coupling.[1]
Experimental Workflow Diagram
Caption: General workflow for photocatalytic difluoroalkylation.
Detailed Step-by-Step Protocol
This protocol is adapted from a general procedure for the photo-induced catalytic halopyridylation of alkenes, which shares the core principle of generating a pyridyl radical intermediate under photoredox conditions.[4]
Materials & Reagents:
-
4-Substituted Pyridine N-Oxide (1.0 equiv)
-
Ethyl Bromodifluoroacetate (CF₂BrCO₂Et) (2.0 equiv)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1-2 mol%)
-
Trifluoroethanol (TFE) (to make a 0.1 M solution)
-
Nitrogen or Argon gas
-
Standard glassware (Schlenk tube or vial)
-
Magnetic stirrer
-
Visible light source (e.g., 40W Blue LED lamp, λmax = 456 nm)[4]
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a steady stream of inert gas, add the 4-substituted pyridine N-oxide (0.5 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.005 mmol, 1.0 mol%), and a magnetic stir bar to an oven-dried Schlenk tube or vial.[4]
-
Reagent Addition: Add trifluoroethanol (5.0 mL) followed by ethyl bromodifluoroacetate (1.0 mmol, 2.0 equiv).[4]
-
Degassing: Seal the vessel and ensure the headspace is purged with inert gas. If not in a glovebox, perform three cycles of vacuum/backfill with nitrogen or argon.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source. Begin vigorous stirring and irradiate the mixture at room temperature (25-30 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 16-24 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the difluoroalkylated pyridine N-oxide.
-
Deoxygenation (if required): The resulting N-oxide can be deoxygenated using standard conditions (e.g., PCl₃ or PPh₃) to yield the final this compound derivative.
Protocol 2: Nucleophilic Difluoroethylation via the Ruppert-Prakash Reagent
This classical approach involves the nucleophilic addition of a difluoroethyl anion equivalent to an activated pyridine, typically an N-acylpyridinium salt. The Ruppert-Prakash reagent (TMSCF₃) is a widely used source for generating the trifluoromethyl anion, which can be adapted for difluoroethylation.[5] A more direct precursor for the difluoroethyl anion is (difluoromethyl)trimethylsilane (TMSCF₂H).
Causality and Mechanistic Rationale
Pyridine's aromaticity must be disrupted to allow for nucleophilic attack. This is typically achieved by activating the nitrogen atom with an acylating agent (e.g., phenyl chloroformate), forming a highly electrophilic N-acylpyridinium salt. This activation renders the C4 position susceptible to attack by a nucleophile.[6] A fluoride source (e.g., TBAF) activates the TMSCF₂H reagent, generating a transient, highly nucleophilic difluoromethyl anion (⁻CF₂H). This anion adds to the C4 position of the pyridinium salt. Subsequent elimination and rearomatization yield the 1,4-dihydropyridine intermediate, which is then oxidized to the final product.
Reaction Mechanism Diagram
Caption: Key steps in nucleophilic difluoromethylation.
Detailed Step-by-Step Protocol
This is a generalized procedure based on established methods for nucleophilic dearomatization of pyridines.[6][7]
Materials & Reagents:
-
4-Substituted Pyridine (1.0 equiv)
-
Phenyl Chloroformate (1.1 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (catalytic, ~10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Nitrogen or Argon gas
-
Standard anhydrous reaction glassware
Procedure:
-
Pyridine Activation: To a flame-dried, three-neck flask under an inert atmosphere, add the 4-substituted pyridine (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add phenyl chloroformate (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the N-acylpyridinium salt in situ.
-
Nucleophile Addition: In a separate flask, prepare a solution of TMSCF₂H (1.5 equiv) in anhydrous THF. Add this solution to the reaction mixture at -78 °C.
-
Slowly add the TBAF solution (0.1 equiv) dropwise to the reaction mixture. The solution may change color, indicating the formation of the nucleophile and its addition.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Quenching and Oxidation: Once the addition is complete, quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Add DDQ (1.2 equiv) to the mixture to oxidize the dihydropyridine intermediate. Stir at room temperature for 1-2 hours until the oxidation is complete (monitor by TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the 4-(difluoromethyl)pyridine derivative.
Data Summary and Method Comparison
| Feature | Protocol 1: Photoredox Catalysis | Protocol 2: Nucleophilic Addition |
| Reaction Conditions | Mild (Visible light, Room Temp) | Cryogenic (-78 °C) then RT |
| Key Reagents | Pyridine N-Oxide, Photocatalyst | Activated Pyridine, TMSCF₂H, Fluoride source |
| Regioselectivity | Generally high for C2/C4 on N-Oxide[1] | High for C4 with N-Acyl activation |
| Functional Group Tol. | Generally broad[8] | Sensitive to strong bases/nucleophiles |
| Key Advantages | Mild conditions, radical pathway avoids sensitive anionic intermediates. | Well-established, uses common reagents. |
| Potential Drawbacks | Requires photocatalysis equipment, deoxygenation step may be needed. | Requires cryogenic temperatures, sensitive to air/moisture. |
Troubleshooting and Safety Considerations
-
Safety: Phenyl chloroformate is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE). Cryogenic baths require insulated gloves and caution.
-
Anhydrous Conditions: The nucleophilic addition protocol is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Low Yields (Photocatalysis): Ensure proper degassing of the reaction mixture, as oxygen can quench the excited state of the photocatalyst. Check the lamp output and reaction concentration.
-
Side Reactions (Nucleophilic): Incomplete activation or side reactions with the acylating agent can occur. Ensure slow addition at low temperatures. The intermediate dihydropyridine can be unstable; proceed to the oxidation step promptly after work-up.
References
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- Benchchem. N-(2,2-Difluoroethyl)pyridin-3-amine. Benchchem.
- Gong, H., Wang, J., Peng, Y., Chen, H., Deng, H., Hao, J., & Wan, W. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- (2020).
- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central.
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- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH.
- Process for the preparation of fluorinated pyridines.
- Zhou, S., Sun, Z., Zhu, K., Zhao, W., Tang, X., & Guo, M. (2021). Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines. Organic Letters.
- Photoredox Catalysis Realizes Halopyridyl
- (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development.
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- Dawn of photoredox c
- (2021).
- Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent.
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- Preparation of Pyridines, Part 4: By Alkylation and Vinyl
- Organic Photoredox Catalytic Difluoroalkylation of Unactivated Olefins to Access Difluoro-Containing Tetrahydropyridazines. (2024). PubMed.
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- (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI.
- Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (2021). Semantic Scholar.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
- (2015). Porphyrin-Metalation-Mediated Tuning of Photoredox Catalytic Properties in Metal-Organic Frameworks. OSTI.GOV.
- (2018).
- Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews.
- (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences.
- Xia, Y., Cai, J., Huang, H., & Deng, G. (2018). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry.
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Application Notes and Protocols: The Strategic Incorporation of 4-(1,1-Difluoroethyl)pyridine in the Synthesis of Advanced Active Pharmaceutical Ingredients
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-(1,1-difluoroethyl)pyridine and its derivatives. This document provides in-depth insights into its application, particularly focusing on the synthesis of sophisticated active pharmaceutical ingredients (APIs). We will delve into the rationale behind its use, detailed synthetic protocols, and the mechanistic basis for its reactivity, exemplified by its role in the synthesis of the HIF-2α inhibitor, Belzutifan.
The Growing Importance of the Difluoroethyl Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The difluoromethyl group (CF2H) and the 1,1-difluoroethyl group (-CF2CH3) are of particular interest. The 1,1-difluoroethyl group, a bioisostere of various functionalities, can significantly improve metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.[1][2] When incorporated into a pyridine scaffold, a common motif in numerous blockbuster drugs, it creates a building block with high value for the synthesis of novel therapeutics.[3][4] The pyridine nitrogen itself can engage in crucial hydrogen bonding interactions with biological targets, and its electronic properties can be modulated by substituents like the 1,1-difluoroethyl group.[4]
Featured Application: Synthesis of Belzutifan (MK-6482), a HIF-2α Inhibitor
A prime example of the successful application of a this compound derivative is in the synthesis of Belzutifan (Welireg™). Belzutifan is a first-in-class, orally bioavailable inhibitor of the hypoxia-inducible factor-2α (HIF-2α) and is FDA-approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC).[5][6] The overexpression of HIF-2α is a key driver in many cancers, making it a critical therapeutic target.[7][8] The synthesis of Belzutifan utilizes a key intermediate derived from 4-(1,1-difluoroethyl)pyridin-2-amine.
Retrosynthetic Analysis and the Role of the Pyridine Moiety
A retrosynthetic analysis of Belzutifan reveals the strategic importance of the 4-(1,1-difluoroethyl)pyridin-2-amine fragment. The core of Belzutifan's structure is a substituted indane scaffold linked to a fluorinated benzonitrile via an ether bond, and to the pyridinyl moiety through an amide linkage. The difluoroethylpyridine portion of the molecule plays a crucial role in its binding to the HIF-2α protein.
Synthetic Protocol: Amide Coupling Reaction
The key step involving the this compound derivative is the formation of the amide bond that links the pyridine ring to the chiral indane core of Belzutifan. This is typically achieved through a standard amide coupling reaction.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral indane carboxylic acid intermediate (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Amine Addition: To the solution from step 1, add 4-(1,1-difluoroethyl)pyridin-2-amine (1.0-1.2 equivalents).
-
Coupling Agent Addition: Add the amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 equivalents), to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture. The base is crucial for neutralizing the acid formed during the reaction and facilitating the coupling process.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Belzutifan as a solid.
Table 1: Typical Reaction Parameters for Amide Coupling
| Parameter | Value/Condition | Rationale |
| Solvent | DMF | Aprotic polar solvent, good for dissolving reactants and facilitating the reaction. |
| Coupling Reagent | HATU | Efficient coupling reagent that minimizes side reactions and racemization. |
| Base | DIPEA | Sterically hindered base that does not interfere with the coupling reaction. |
| Temperature | Room Temperature | Mild conditions that preserve the stereochemical integrity of the chiral center. |
| Stoichiometry | Near-equimolar with slight excess of amine and coupling agent | Ensures complete conversion of the valuable carboxylic acid intermediate. |
Mechanistic Insights
The amide coupling reaction proceeds through the activation of the carboxylic acid by the coupling reagent (HATU). This forms a highly reactive activated ester intermediate. The amine nitrogen of 4-(1,1-difluoroethyl)pyridin-2-amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester. Subsequent collapse of the tetrahedral intermediate and proton transfer, facilitated by the base (DIPEA), yields the final amide product, Belzutifan.
Conclusion and Future Perspectives
The successful incorporation of the this compound moiety in the synthesis of Belzutifan underscores its significance as a high-value building block in modern drug discovery. The unique electronic and steric properties conferred by the difluoroethyl group contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the final API. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of fluorinated heterocyclic building blocks like this compound is expected to play an increasingly pivotal role in the development of next-generation medicines.
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Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PMC. [Link]
-
Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ResearchGate. [Link]
- US Patent US6437139B1, Synthesis of pharmaceutically useful pyridine derivatives.
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
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Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. PubChem. [Link]
- Substituted pyridine derivatives useful in the treatment of cancer and other disorders.
- Synthesis method of medicinal raw material 2,5-difluoropyridine.
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Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
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Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]
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Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
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Design and synthesis of novel small-molecule inhibitors of the hypoxia inducible factor pathway. PubMed. [Link]
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Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385). PubMed. [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]
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Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors. PMC. [Link]
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The Strategic Incorporation of 4-(1,1-Difluoroethyl)pyridine: A Building Block for Next-Generation Agrochemicals
Introduction: The Growing Importance of Fluorinated Moieties in Agrochemical Design
In the continuous pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. Fluorine's unique stereoelectronic properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Among the various fluorinated substituents, the 1,1-difluoroethyl group attached to a pyridine ring offers a compelling combination of features for the development of novel agrochemicals. This building block, 4-(1,1-difluoroethyl)pyridine, serves as a versatile synthon for introducing this valuable pharmacophore into a diverse range of potential insecticides, fungicides, and herbicides.[2]
The pyridine core is a well-established and successful scaffold in a multitude of commercial agrochemicals, prized for its ability to interact with a wide array of biological targets.[3] When functionalized with a 1,1-difluoroethyl group, the resulting moiety can act as a bioisostere for other chemical groups, enhancing the parent molecule's efficacy and pharmacokinetic profile.[1] The difluoromethyl group, a close relative of the 1,1-difluoroethyl group, has been shown to favorably modulate metabolic stability and bioavailability in numerous pesticide molecules.[1] This application note will provide a detailed protocol for the synthesis of this compound and its subsequent application in the construction of a novel insecticidal agent, underscoring its potential as a key building block in modern agrochemical research.
Synthesis of the this compound Building Block
The synthesis of this compound can be efficiently achieved from the readily available starting material, 4-acetylpyridine, through a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this transformation, effectively converting a carbonyl group to a geminal difluoride under relatively mild conditions.[4][5]
Protocol 1: Synthesis of this compound from 4-Acetylpyridine
Objective: To synthesize this compound by the deoxofluorination of 4-acetylpyridine using DAST.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Acetylpyridine | C₇H₇NO | 121.14 | 5.0 g | 41.3 mmol |
| Diethylaminosulfur Trifluoride (DAST) | C₄H₁₀F₃NS | 161.19 | 8.0 g (6.3 mL) | 49.6 mmol |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-acetylpyridine (5.0 g, 41.3 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (8.0 g, 49.6 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution will occur.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Caption: Synthetic scheme for this compound.
Application in the Synthesis of a Novel Pyridinyl-Dihydropyrazole Insecticide
The this compound building block can be utilized in the synthesis of more complex molecules with potential agrochemical applications. One such class of compounds is the pyridinyl-dihydropyrazoles, which have been investigated for their insecticidal properties. The following protocol outlines a representative synthesis of a novel insecticide candidate incorporating the this compound moiety.
Protocol 2: Synthesis of a Novel Pyridinyl-Dihydropyrazole Insecticide
Objective: To synthesize a novel pyridinyl-dihydropyrazole insecticide using this compound as a key building block.
Step A: Synthesis of this compound-carbaldehyde
This step would typically involve a formylation reaction at a position ortho to the activating pyridine nitrogen. For the purpose of this illustrative protocol, we will assume the availability of a suitable starting material or a known procedure for this transformation.
Step B: Condensation and Cyclization to form the Dihydropyrazole Core
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound-carbaldehyde | C₈H₇F₂NO | 171.15 | 2.0 g | 11.7 mmol |
| Substituted Phenylhydrazine Hydrochloride | C₆H₇N₂Cl | 142.59 | 1.83 g | 12.8 mmol |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.68 g (1.65 mL) | 12.9 mmol |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Acetic Acid | CH₃COOH | 60.05 | 2 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound-carbaldehyde (2.0 g, 11.7 mmol), the substituted phenylhydrazine hydrochloride (1.83 g, 12.8 mmol), and ethyl acetoacetate (1.68 g, 12.9 mmol) in ethanol (50 mL).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (2 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.
-
Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography to obtain the pure pyridinyl-dihydropyrazole insecticide.
Caption: Synthesis of a novel pyridinyl-dihydropyrazole insecticide.
Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound moiety is predicated on sound principles of medicinal and agrochemical chemistry. While specific SAR data for this exact building block in a broad range of agrochemicals is an active area of research, several key hypotheses can be drawn from related structures:
-
Metabolic Stability: The geminal difluoro group is known to block metabolic oxidation at the benzylic position, a common site of degradation for many agrochemicals. This can lead to increased bioavailability and a longer duration of action.[1]
-
Lipophilicity and Membrane Permeability: The introduction of fluorine can significantly alter the lipophilicity of a molecule, which is a critical parameter for its ability to cross biological membranes and reach its target site. The 1,1-difluoroethyl group provides a moderate increase in lipophilicity compared to an ethyl group.
-
Target Binding Interactions: The electron-withdrawing nature of the difluoroethyl group can influence the electronic properties of the pyridine ring, potentially enhancing its ability to engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein.[6] The specific substitution pattern on the pyridine ring is also crucial, with the 4-position often being optimal for activity in certain classes of insecticides.[7]
-
Conformational Effects: The presence of the difluoroethyl group can influence the preferred conformation of the molecule, which may be critical for optimal binding to the active site of the target enzyme or receptor.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward synthesis from readily available starting materials, coupled with the beneficial properties imparted by the 1,1-difluoroethyl group, makes it an attractive tool for researchers in the field of crop protection. The illustrative protocol for the synthesis of a pyridinyl-dihydropyrazole insecticide highlights one potential application of this building block. Further exploration of its incorporation into other known agrochemical scaffolds is warranted and is likely to yield new and improved crop protection agents. The continued investigation into the structure-activity relationships of compounds containing this moiety will undoubtedly provide a deeper understanding of its role in enhancing biological activity and will guide the design of the next generation of highly effective and sustainable agrochemicals.
References
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Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982–9986. [Link]
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Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627–17634. [Link]
- Boudakian, M. M. (1972). Method for the preparation of stable 4-fluoropyridine salts. U.S. Patent No. 3,703,521. Washington, DC: U.S.
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Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5978–5981. [Link]
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Fu, J., et al. (2019). Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides. Journal of Agricultural and Food Chemistry, 67(51), 14336–14346. [Link]
- Harsanyi, A., & Sandford, G. (2015). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 177, 27-40.
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Hassan, A. S., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29141–29149. [Link]
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Hassan, A. S., et al. (2024). One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora). ACS Omega, 9(20), 22765–22774. [Link]
- Hudlicky, M. (1974). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. In Organic Reactions (pp. 1-137). John Wiley & Sons, Inc.
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Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-351. [Link]
- Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578.
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Mohamed, M. S., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271–17282. [Link]
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
-
Sun, H., et al. (2018). Design, synthesis, and insecticidal activity evaluation of novel 4-(N, N-diarylmethylamines)furan-2(5H)-one derivatives as potential acetylcholine receptor insecticides. Pest Management Science, 74(11), 2533–2541. [Link]
-
Tominaga, H., & Tsubata, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
- Wang, J., et al. (2013). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry, 61(20), 4747-4757.
-
Wu, J., et al. (2015). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 5(104), 85387-85394. [Link]
-
Zakharychev, V. V., et al. (2024). Development of Novel Pyridine-Based Agrochemicals: A Review. Chemistry of Heterocyclic Compounds, 60, 1-26. [Link]
-
Zakharychev, V. V., & Grapov, A. F. (2021). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. Chemistry of Heterocyclic Compounds, 56(12), 1491–1516. [Link]
-
Zhang, X., et al. (2024). Synthesis and aphicidal activity of insect kinin analogs modified with pyridine. Chinese Journal of Pesticide Science, 27(1), 33-39. [Link]
-
Zhao, F., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1025801. [Link]
-
Zheng, Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(14), 11598. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(1,1-Difluoroethyl)pyridine
Introduction: The Significance of the 4-(1,1-Difluoroethyl)pyridine Moiety and its Synthetic Challenges
The this compound scaffold is a critical pharmacophore in modern drug discovery. The difluoroethyl group often serves as a bioisostere for other functional groups, enhancing metabolic stability, modulating lipophilicity, and improving the pharmacokinetic profile of drug candidates. Its incorporation into complex molecules, however, presents significant synthetic hurdles. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for this purpose, but the electronic properties of this compound introduce specific challenges.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective Suzuki-Miyaura coupling protocols for this compound derivatives. We will delve into the mechanistic rationale behind protocol choices, present optimized reaction conditions, and offer detailed, step-by-step experimental procedures.
The Challenge: Understanding the Reactivity of this compound in Suzuki-Miyaura Coupling
The primary challenge in the Suzuki-Miyaura coupling of this compound derivatives, such as 4-bromo-(1,1-difluoroethyl)pyridine or 4-chloro-(1,1-difluoroethyl)pyridine, stems from the strong electron-withdrawing nature of both the pyridine ring and the difluoroethyl group. This electronic deficiency significantly impacts the standard Suzuki-Miyaura catalytic cycle in two key areas:
-
Oxidative Addition: The C-X (X = Br, Cl) bond on the electron-deficient pyridine ring is less susceptible to oxidative addition by the Pd(0) catalyst. This is a critical initiation step, and its sluggishness can hinder the entire catalytic process.[2] To overcome this, highly active catalysts, often featuring bulky and electron-rich phosphine ligands, are required to promote the insertion of the palladium center into the C-X bond.
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, unproductive complexes. This is a well-documented issue in the coupling of nitrogen-containing heterocycles. The choice of appropriate ligands that can shield the palladium center and maintain its catalytic activity is therefore paramount.
Recommended Catalytic Systems and Reaction Parameters
Based on extensive literature precedent for the coupling of electron-deficient pyridines and other challenging heteroaryl halides, several catalytic systems have proven to be effective. The selection of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and purity.
Catalyst and Ligand Selection: The Key to Success
For electron-deficient substrates like 4-(1,1-difluoroethyl)halopyridines, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the Pd(0) species and facilitate the oxidative addition step.[2][3]
| Palladium Precursor | Recommended Ligands | Rationale |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition and prevent catalyst deactivation.[3] |
| Pd₂(dba)₃ | t-Bu₃P, PCy₃ | Highly electron-donating and sterically demanding ligands effective for coupling of aryl chlorides.[2] |
| PdCl₂(dppf) | (dppf) | A robust and versatile catalyst system, often effective for a range of heteroaryl couplings.[4] |
Base and Solvent Optimization
The choice of base and solvent system is crucial for facilitating the transmetalation step and maintaining the stability of the boronic acid/ester.
| Base | Recommended Solvents | Rationale |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | A moderately strong base that is effective in many Suzuki couplings and is generally well-tolerated by functional groups. The aqueous mixture aids in the dissolution of the base and facilitates the transmetalation.[3] |
| K₂CO₃ | 1,4-Dioxane/H₂O, Acetonitrile/H₂O | A milder base, suitable for substrates that may be sensitive to stronger bases. |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | A stronger base that can be effective in more challenging couplings, often used under anhydrous or nearly anhydrous conditions. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle for this compound.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be necessary for specific substrates.
Protocol 1: Coupling of 4-Bromo-(1,1-difluoroethyl)pyridine with Arylboronic Acids
This protocol is recommended for aryl bromides, which are generally more reactive than the corresponding chlorides.
Materials:
-
4-Bromo-(1,1-difluoroethyl)pyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add 4-bromo-(1,1-difluoroethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a final concentration of 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of 4-Chloro-(1,1-difluoroethyl)pyridine with Arylboronic Esters
This protocol is designed for the less reactive aryl chlorides and may require a more active catalytic system and higher temperatures.
Materials:
-
4-Chloro-(1,1-difluoroethyl)pyridine
-
Arylboronic acid pinacol ester (1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (3.0 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add 4-chloro-(1,1-difluoroethyl)pyridine (1.0 eq), the arylboronic acid pinacol ester (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.05 eq) to a dry reaction vessel.
-
Add anhydrous, degassed toluene to achieve a final concentration of 0.1 M.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, using a more electron-rich ligand, or employing a stronger base like Cs₂CO₃. For aryl chlorides, ensure that the reaction is conducted under strictly anhydrous and oxygen-free conditions.
-
Protodeboronation: The decomposition of the boronic acid/ester can be a significant side reaction. To mitigate this, use the boronic acid/ester in slight excess and ensure that the reaction is properly degassed.
-
Impurity Profile: In some cases, impurities arising from the phosphine ligand can be observed. If this is an issue, consider using a different class of ligand, such as an N-heterocyclic carbene (NHC) based catalyst.
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a challenging yet highly valuable transformation in medicinal and materials chemistry. Success hinges on the careful selection of a highly active catalytic system, particularly the use of bulky and electron-rich phosphine ligands, to overcome the electronic deficiencies of the substrate. The protocols outlined in this application note provide a solid foundation for researchers to successfully synthesize these important building blocks.
References
-
Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 118(4), 2083-2133. [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(9), 725-732. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 2(1), 27-50. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Watson, D. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4548-4553. [Link]
-
Myers, A. G. The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Fruh, N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
-
ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024, November 18). Suzuki reaction. [Link]
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- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-(1,1-Difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Functionalization of a Privileged Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and role as a ligand for metalloenzymes make it a privileged scaffold in drug design. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 4-(1,1-Difluoroethyl)pyridine represents a valuable building block for the synthesis of novel therapeutics.
This guide provides a comprehensive overview of strategies for the further functionalization of the this compound ring. We will delve into the electronic implications of the 1,1-difluoroethyl substituent and how it governs the regioselectivity of various transformations. The protocols detailed herein are designed to be robust and adaptable, providing a strong foundation for the synthesis of diverse derivatives.
Understanding the Electronic Landscape of this compound
The 1,1-difluoroethyl group at the 4-position of the pyridine ring exerts a strong electron-withdrawing effect through induction. This significantly depletes the electron density of the aromatic system, rendering the pyridine ring electron-deficient.[3][4] This electronic perturbation has several key consequences for its reactivity:
-
Deactivation towards Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the ring makes it significantly less reactive towards electrophiles.[5][6][7] Classical electrophilic substitution reactions like nitration or halogenation are generally difficult and require harsh conditions.[7]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing 1,1-difluoroethyl group enhances the ring's susceptibility to nucleophilic attack, particularly at the 2- and 6-positions.[3][8][9][10] This is due to the stabilization of the negatively charged Meisenheimer intermediate.[8][9]
-
Influence on C-H Acidity: The inductive effect of the 1,1-difluoroethyl group increases the acidity of the protons on the pyridine ring, particularly those at the C2 and C6 positions. This is a crucial factor for C-H functionalization strategies such as directed ortho-metalation.
-
Radical Reactions: The electron-deficient nature of the pyridine ring makes it an excellent substrate for radical addition reactions, such as the Minisci reaction.[11][12][13]
The following sections will explore practical methodologies to leverage these electronic properties for the selective functionalization of this compound.
I. Directed ortho-Metalation (DoM): A Regioselective Approach to C-H Functionalization
Directed ortho-metalation is a powerful strategy for the functionalization of C-H bonds adjacent to a directing metalation group (DMG).[14][15][16][17][18] In the context of this compound, the pyridine nitrogen itself can act as a DMG, directing deprotonation to the C2 and C6 positions. The enhanced acidity of these protons due to the electron-withdrawing 4-substituent facilitates this process.
Protocol 1: ortho-Iodination of this compound
This protocol describes the regioselective introduction of an iodine atom at the C2 position, creating a versatile handle for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation of Lithium Tetramethylpiperidide (LTMP):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (10 mL per 1 mmol of this compound).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add 2,2,6,6-tetramethylpiperidine (1.1 equivalents).
-
Add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Lithiation:
-
In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the pre-formed LTMP solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Quenching with Iodine:
-
Dissolve iodine (1.2 equivalents) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange color of the iodine dissipates.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-iodo-4-(1,1-difluoroethyl)pyridine.
-
Expected Outcome and Causality: The use of a hindered base like LTMP is crucial to prevent nucleophilic addition to the pyridine ring, which can be a competing pathway with less hindered bases like n-BuLi alone.[15] The electron-withdrawing nature of the 4-substituent directs the deprotonation to the C2 position.
| Parameter | Condition | Rationale |
| Base | Lithium Tetramethylpiperidide (LTMP) | Hindered base prevents nucleophilic addition. |
| Temperature | -78 °C | Suppresses side reactions and ensures kinetic control. |
| Electrophile | Iodine (I₂) | Efficiently traps the organolithium intermediate. |
II. Minisci-Type Reactions: Radical C-H Functionalization
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles.[11][12] It involves the addition of a nucleophilic radical to the protonated pyridine ring. Due to the strong electron-withdrawing effect of the 1,1-difluoroethyl group, this compound is an excellent substrate for this transformation. The reaction typically proceeds with high regioselectivity at the C2 and C6 positions.
Protocol 2: C2-tert-Butylation via Minisci Reaction
This protocol details the introduction of a tert-butyl group at the C2 position using pivalic acid as the radical precursor.
Materials:
-
This compound
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1 equivalent), pivalic acid (3 equivalents), and silver nitrate (0.1 equivalents).
-
Add a 1:1 mixture of acetonitrile and water (0.2 M concentration with respect to the pyridine).
-
Add trifluoroacetic acid (2 equivalents).
-
-
Initiation:
-
In a separate flask, dissolve ammonium persulfate (2.5 equivalents) in water.
-
Heat the reaction mixture to 80 °C.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes.
-
-
Reaction:
-
Stir the reaction mixture at 80 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench with saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-tert-butyl-4-(1,1-difluoroethyl)pyridine.
-
Expected Outcome and Causality: The acidic conditions protonate the pyridine nitrogen, further activating the ring towards radical attack. The regioselectivity for the C2 position is generally favored in Minisci reactions of pyridines.[12]
| Parameter | Condition | Rationale |
| Radical Source | Pivalic Acid | Readily available and undergoes efficient oxidative decarboxylation. |
| Oxidant | (NH₄)₂S₂O₈ / AgNO₃ | Classic conditions for generating alkyl radicals from carboxylic acids. |
| Acid | Trifluoroacetic Acid (TFA) | Protonates the pyridine, increasing its electrophilicity. |
III. Transition-Metal-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions, a halogenated derivative of this compound is required. The 2-iodo derivative synthesized in Protocol 1 is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[19][20]
Protocol 3: Suzuki Coupling of 2-Iodo-4-(1,1-difluoroethyl)pyridine with Phenylboronic Acid
This protocol describes the synthesis of 2-phenyl-4-(1,1-difluoroethyl)pyridine.
Materials:
-
2-Iodo-4-(1,1-difluoroethyl)pyridine (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 2-iodo-4-(1,1-difluoroethyl)pyridine (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v, 0.1 M concentration with respect to the iodo-pyridine).
-
-
Reaction:
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-4-(1,1-difluoroethyl)pyridine.
-
Expected Outcome and Causality: The palladium catalyst facilitates the coupling of the sp²-hybridized carbon of the pyridine ring with the sp²-hybridized carbon of the phenylboronic acid. The choice of ligand and base is critical for efficient catalysis.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
IV. Late-Stage Functionalization via Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the functionalization of heterocycles.[21][22][23] These methods often proceed under neutral conditions and tolerate a wide range of functional groups, making them ideal for late-stage functionalization in a drug discovery context.[24][25][26][27]
Conceptual Application: C2-Alkylation using Photoredox Catalysis
While a specific protocol is highly dependent on the desired alkyl group and the photocatalyst used, the general principle involves the generation of an alkyl radical which then adds to the electron-deficient pyridine ring.
Conclusion and Future Outlook
This compound is a highly valuable building block, and its strategic functionalization can lead to a diverse array of novel chemical entities. The electron-withdrawing nature of the 1,1-difluoroethyl group dictates the reactivity of the pyridine ring, favoring nucleophilic and radical additions at the C2 and C6 positions while disfavoring electrophilic substitution. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around this important scaffold. As new methodologies in C-H activation and photoredox catalysis continue to emerge, the possibilities for the late-stage functionalization of complex molecules containing the this compound motif will undoubtedly expand.
References
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Wikipedia. Minisci reaction. Available at: [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
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Hu, X., et al. (2020). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ResearchGate. Available at: [Link]
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Procter, D. J., et al. (2018). Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]
- Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES.
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Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
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Snieckus, V., et al. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. Available at: [Link]
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Knowles, R. R., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. Available at: [Link]
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Johnson, J. S., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. Available at: [Link]
-
Gryko, D. T., et al. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. Available at: [Link]
-
Baran, P. S., et al. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition. Available at: [Link]
- Snieckus, V. Directed (ortho) Metallation.
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Cornella, J., et al. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Science. Available at: [Link]
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Procter, D. J., et al. (2023). Late-Stage C–H Functionalization of Azines. Chemical Reviews. Available at: [Link]
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Procter, D. J., et al. (2023). Late-Stage C–H Functionalization of Azines. PubMed Central. Available at: [Link]
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Knochel, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Available at: [Link]
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Shaffer, C. L., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]
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Scilit. Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Available at: [Link]
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Semantic Scholar. Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Available at: [Link]
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Maity, P., et al. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Fast, W., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem. Available at: [Link]
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Coldham, I., et al. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Available at: [Link]
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Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
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Joule, J. A., & Mills, K. (2016). 15.1.4 Pyridines (Update 2016). ResearchGate. Available at: [Link]
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Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
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YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]
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Moody, C. J., & R proule, G. F. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
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Fast, W., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed Central. Available at: [Link]
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Pérez, M., & Cuevas, C. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]
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Química Organica.org. Electrophilic substitution on pyridine. Available at: [Link]
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YouTube. Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. Available at: [Link]
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Jana, R., et al. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. Available at: [Link]
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Al-Zaydi, K. M., et al. (2020). Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. ResearchGate. Available at: [Link]
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ResearchGate. Effect of 4-position pyridine ring substitution on Zn(II) complexes of 4-substituted Py 2 N 2 pyridinophane macrocycles. Available at: [Link]
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Organic Reactions. Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Available at: [Link]
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Anglada, J. M., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]
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Olah, G. A., & Prakash, G. K. S. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for the Development of Novel Therapeutics with the 4-(1,1-difluoroethyl)pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4-(1,1-difluoroethyl)pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. In the pursuit of refining drug candidates, the strategic incorporation of fluorine has become a widely adopted tactic to enhance pharmacokinetic and physicochemical properties.[3] The this compound scaffold has emerged as a particularly valuable moiety in this endeavor.
The 1,1-difluoroethyl group serves as a non-hydrolyzable bioisostere of the methoxy group, a common functionality in bioactive molecules that is often susceptible to metabolic oxidation. This substitution can significantly improve metabolic stability, a critical parameter in drug design. Furthermore, the introduction of the difluoroethyl group can modulate lipophilicity and binding affinity, offering a powerful tool for fine-tuning the properties of a lead compound.
This guide provides a comprehensive overview of the synthesis, application, and evaluation of novel therapeutics incorporating the this compound scaffold. We will delve into detailed protocols for the synthesis of this key building block and its subsequent incorporation into a representative therapeutic candidate. Moreover, we will provide step-by-step methodologies for the in vitro evaluation of these compounds, focusing on target engagement and metabolic stability, to empower researchers in their drug discovery efforts.
Part 1: Synthesis of the this compound Scaffold and a Representative Therapeutic Candidate
A robust and scalable synthetic route to the this compound building block is paramount for its successful application in drug discovery programs. The following protocol outlines a practical approach starting from the readily available 4-acetylpyridine.
Protocol 1.1: Synthesis of this compound from 4-acetylpyridine
This protocol details the conversion of the carbonyl group of 4-acetylpyridine to the 1,1-difluoroethyl moiety using a standard fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Causality behind Experimental Choices:
-
DAST as Fluorinating Agent: DAST is a widely used reagent for the deoxofluorination of aldehydes and ketones. It provides a reliable method for the introduction of two fluorine atoms at a carbonyl carbon.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze DAST and lead to side products. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal yield.
-
Temperature Control: The reaction is typically performed at low temperatures to control the reactivity of DAST and minimize the formation of byproducts. Slow warming to room temperature allows the reaction to proceed to completion.
-
Aqueous Workup: A careful aqueous workup is necessary to quench the excess DAST and separate the desired product from the reaction mixture. The use of a saturated sodium bicarbonate solution neutralizes any acidic byproducts.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Expected Outcome: This procedure should provide the target this compound in good yield. The purity can be assessed by NMR and mass spectrometry.
Protocol 1.2: Incorporation of the Scaffold into a Kinase Inhibitor Backbone (A Case Study Adaptation)
To illustrate the application of the this compound scaffold, we will adapt the synthesis of a pyridinone-based ERK1/2 inhibitor, GDC-0994 (ravoxertinib), as a representative example.[4][5][6] While GDC-0994 itself does not contain this specific scaffold, its synthesis provides a relevant framework for demonstrating how the this compound moiety could be incorporated into a kinase inhibitor structure.
The following is a conceptual synthetic step demonstrating the coupling of the this compound scaffold to a core intermediate, showcasing a common strategy in medicinal chemistry.
Causality behind Experimental Choices:
-
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki or Stille coupling are powerful tools for forming carbon-carbon bonds between aromatic rings, a common step in the synthesis of complex drug molecules.
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions. The specific choice depends on the nature of the coupling partners.
-
Base and Solvent: The base is required to activate the boronic acid or ester in a Suzuki coupling, while the solvent system is chosen to ensure the solubility of all reactants and reagents.
Illustrative Synthetic Step (Suzuki Coupling):
-
Reactant Preparation: In a microwave vial, combine this compound boronic acid pinacol ester (1.1 eq), a suitable halo-substituted kinase core intermediate (1.0 eq), palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a base (e.g., potassium carbonate) (2.0 eq).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.
-
Degassing: Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to the appropriate temperature (e.g., 100-120 °C) for the specified time (e.g., 30-60 minutes).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by chromatography to obtain the desired coupled product.
Logical Relationship Diagram: Synthetic Strategy
Caption: Synthetic workflow for a therapeutic candidate.
Part 2: In Vitro Evaluation of Novel Therapeutics
Once synthesized, novel compounds must be rigorously evaluated for their biological activity and drug-like properties. The following protocols detail key in vitro assays for assessing target engagement (kinase inhibition) and metabolic stability.
Protocol 2.1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, providing a measure of its potency.[7][8]
Causality behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is typically kept at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Enzyme and Substrate Concentrations: These are optimized to ensure a linear reaction rate during the assay incubation time and to produce a detectable signal.
-
Detection Method: The choice of detection method (e.g., fluorescence, luminescence, radioactivity) depends on the assay format and available instrumentation. The goal is to have a robust and sensitive readout of kinase activity.
-
Controls: The inclusion of positive (known inhibitor) and negative (vehicle) controls is essential for validating the assay performance and for data normalization.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Mixture Preparation: In a suitable microplate, prepare the kinase reaction mixture containing the kinase, a specific substrate peptide, and ATP in a kinase buffer.
-
Initiation of Reaction: Add a small volume of the diluted test compound or control to the reaction wells, followed by the addition of the ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution. The detection reagent is then added, which measures the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) |
| Example-01 | ERK1 | 15.2 |
| Example-01 | ERK2 | 8.5 |
| Control | ERK1 | 5.0 |
Protocol 2.2: Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes, providing an early indication of its potential in vivo clearance.[4][10]
Causality behind Experimental Choices:
-
Microsome Concentration: The protein concentration of the microsomes is standardized to ensure reproducible results.
-
NADPH Regenerating System: This system is crucial as it provides the necessary cofactor (NADPH) for the activity of cytochrome P450 enzymes.
-
Time Points: Multiple time points are taken to determine the rate of compound depletion.
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and allows for accurate quantification of the remaining compound.
-
LC-MS/MS Analysis: This is a highly sensitive and specific method for quantifying the concentration of the parent compound at each time point.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil). Prepare the NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of human liver microsomes and buffer at 37 °C.
-
Initiation of Reaction: Add the test compound to the microsome mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Data Presentation: Metabolic Stability
| Compound ID | t½ (min) in HLM | CLint (µL/min/mg protein) |
| Example-01 | 45 | 15.4 |
| Control | 10 | 69.3 |
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation.
Conclusion
The this compound scaffold represents a valuable tool in the arsenal of medicinal chemists. Its ability to enhance metabolic stability and fine-tune physicochemical properties makes it an attractive component for the design of novel therapeutics. By following the detailed protocols for synthesis and in vitro evaluation outlined in these application notes, researchers can effectively harness the potential of this scaffold to accelerate their drug discovery programs. The presented methodologies provide a solid foundation for the rational design and development of next-generation drug candidates with improved pharmacological profiles.
References
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed, 27227380. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10, 29829-29834. [Link]
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Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. [Link]
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Linghu, X., et al. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. Organic Process Research & Development, 21(9), 1335-1344. [Link]
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HETEROCYCLES. (2021). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID-PROMOTED CYCLIZATION OF OXIME INTERMEDIATES. [Link]
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Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1-7. [Link]
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Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10, 29829-29834. [Link]
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Application Notes & Protocols: The Strategic Role of the Difluoroethyl Group in Modulating Target Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates represents a powerful tactic in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. Among the various fluorinated motifs, the difluoroethyl group (-CHF₂CH₃ or -CH₂CHF₂) has emerged as a versatile tool for fine-tuning drug-target interactions. This guide provides a comprehensive overview of the role of the difluoroethyl group in modulating target binding affinity, supported by detailed experimental protocols for its evaluation. We delve into the physicochemical properties of this moiety, its capacity to act as a bioisostere, and its impact on crucial drug-like properties such as metabolic stability and membrane permeability. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of small molecule therapeutics.
Introduction: The Rationale for Difluoroethyl Substitution
The introduction of a difluoroethyl group into a lead compound can profoundly influence its biological activity through a variety of mechanisms. Understanding these underlying principles is crucial for the rational design of more effective and safer drugs.
-
Modulation of Physicochemical Properties : The high electronegativity of fluorine atoms in the difluoroethyl group can alter the local electronic environment of a molecule. This can influence pKa, dipole moment, and conformational preferences, all of which can impact binding affinity.[1] The C-F bond is highly polarized, which can lead to favorable interactions with the protein target.[2][3]
-
Hydrogen Bonding Capabilities : The difluoroethyl group, particularly when positioned alpha to a heteroatom, can act as a "lipophilic hydrogen bond donor."[4][5] The electron-withdrawing nature of the fluorine atoms increases the acidity of the C-H bond, enabling it to form hydrogen bonds with acceptor groups in the target's binding site.[6] This unique characteristic allows it to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, while offering distinct steric and electronic properties.[6][7]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1][8] Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[9][10]
-
Bioisosterism : The difluoroethyl group can act as a bioisostere for other common functional groups. For instance, a -CH₂CHF₂ group can mimic the steric and electronic properties of a methoxy group (-OCH₃), often with improved metabolic stability.[11][12] This bioisosteric replacement can lead to improved potency and pharmacokinetic profiles.[12]
Workflow for Evaluating the Impact of Difluoroethyl Substitution
A systematic approach is essential to deconvolute the effects of difluoroethyl substitution on a lead compound. The following workflow provides a roadmap for designing, synthesizing, and evaluating a focused library of analogs.
Caption: Workflow for assessing the impact of difluoroethyl substitution.
Design and Synthesis of a Focused Compound Library
The cornerstone of evaluating the difluoroethyl group's role is the design and synthesis of a focused library of compounds. This library should be based on the principle of Matched Molecular Pair Analysis (MMPA) , where pairs of compounds differ only by the presence or absence of the difluoroethyl group at a specific position.[11][12]
Library Design Strategy
-
Identify Key Positions for Substitution : Based on the known structure-activity relationships (SAR) of the lead compound and its binding mode (if known), identify positions where substitution is likely to influence target binding.
-
Select Appropriate Analogs : For each identified position, design a matched pair: the parent compound (e.g., with a -CH₃, -OH, or -H) and its difluoroethyl analog (e.g., -CHF₂CH₃ or -CH₂CHF₂).
-
Consider Synthetic Feasibility : Evaluate the synthetic accessibility of the designed analogs. Several methods for introducing the difluoroethyl group have been developed, including nucleophilic, electrophilic, and radical-based approaches.[4][13]
General Synthetic Strategies
The synthesis of difluoroethyl-containing compounds can be challenging, but various methods are available. The choice of strategy will depend on the specific scaffold and the desired position of the difluoroethyl group. Common starting materials include reagents like 2-chloro-1,1-difluoroethane.
Experimental Protocols
This section provides detailed protocols for key in vitro assays to characterize the synthesized compounds.
Target Binding Affinity Assays
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K D, ΔH, ΔS, and stoichiometry).[10][14]
Protocol:
-
Sample Preparation :
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a solution of the difluoroethylated ligand and its non-fluorinated counterpart (e.g., 100-500 µM) in the same buffer. Ensure precise concentration determination.
-
Degas all solutions to prevent air bubbles.[15]
-
-
Instrument Setup :
-
Thoroughly clean the sample and reference cells.
-
Load the protein solution into the sample cell and the corresponding buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration :
-
Perform an initial injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of injections (e.g., 2-5 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis :
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][16]
Protocol:
-
Ligand Immobilization :
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface (e.g., using a mixture of EDC and NHS).
-
Immobilize the target protein to the surface to a desired response unit (RU) level.
-
Deactivate any remaining active groups (e.g., with ethanolamine).[17]
-
-
Analyte Binding :
-
Prepare a series of dilutions of the difluoroethylated and non-fluorinated compounds in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
-
Regeneration :
-
If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.[1]
-
-
Data Analysis :
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
-
¹⁹F NMR is a powerful tool for studying fluorinated molecules, as the ¹⁹F nucleus is highly sensitive and has no background signal in biological systems.[18]
Protocol:
-
Sample Preparation :
-
Prepare a solution of the target protein in a suitable deuterated buffer.
-
Prepare a solution of the difluoroethylated compound in the same buffer.
-
-
NMR Data Acquisition :
-
Acquire a ¹⁹F NMR spectrum of the ligand alone.
-
Acquire a series of ¹⁹F NMR spectra upon titration of the protein into the ligand solution.
-
-
Data Analysis :
-
Monitor changes in the ¹⁹F chemical shift, line width, and signal intensity upon protein binding.
-
For weak to moderate binders, changes in chemical shift can be used to determine the K D. For tighter binders, competition experiments with a known fluorinated ligand ("spy molecule") can be employed.
-
ADME/PK Profiling
PAMPA is a high-throughput in vitro assay that predicts passive membrane permeability.[2][13]
Protocol:
-
Membrane Preparation :
-
Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., lecithin in dodecane).[3]
-
-
Sample Preparation :
-
Prepare solutions of the test compounds in a donor buffer (e.g., PBS, pH 7.4).
-
-
Assay Execution :
-
Add the compound solutions to the donor wells and place the donor plate onto an acceptor plate containing buffer.
-
Incubate the "sandwich" for a defined period (e.g., 4-18 hours).[3]
-
-
Quantification and Analysis :
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[8]
Protocol:
-
Reaction Mixture Preparation :
-
Prepare a reaction mixture containing liver microsomes (human or other species), and a buffer (e.g., phosphate buffer, pH 7.4).[8]
-
-
Incubation :
-
Pre-incubate the test compound with the microsome mixture.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Analysis :
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis :
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Cell-Based Target Engagement Assays
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[12]
Protocol:
-
Cell Treatment :
-
Treat intact cells or cell lysates with the test compounds or a vehicle control.
-
-
Heat Shock :
-
Aliquot the treated samples and heat them to a range of temperatures.
-
-
Lysis and Protein Quantification :
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein at each temperature using a specific antibody-based detection method (e.g., Western blot, ELISA, or AlphaScreen®).
-
-
Data Analysis :
-
Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
-
Data Presentation and Interpretation
The data generated from these assays should be systematically organized to facilitate SAR analysis.
Table 1: Comparative Analysis of a Matched Molecular Pair
| Compound | R-Group | Target Binding Affinity (K D, nM) | Permeability (P e, 10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) | Cellular Target Engagement (EC₅₀, µM) |
| 1 | -CH₃ | 150 | 5.2 | 25 | 1.2 |
| 2 | -CH₂CHF₂ | 25 | 7.8 | >120 | 0.3 |
In this hypothetical example, the replacement of a methyl group with a difluoroethyl group leads to a significant improvement in binding affinity, permeability, and metabolic stability, which translates to enhanced cellular activity.
Conclusion
The difluoroethyl group is a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds. Its unique ability to modulate physicochemical properties, act as a hydrogen bond donor, and enhance metabolic stability can lead to significant improvements in target binding affinity and overall drug-like properties. By employing a systematic approach of designing focused libraries based on matched molecular pair analysis and utilizing the detailed experimental protocols outlined in this guide, researchers can effectively harness the potential of the difluoroethyl group to develop novel and improved therapeutics.
References
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
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Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186–191. [Link]
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Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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protocols.io. (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]
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ACS Publications. (2024, June 17). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Scribd. (n.d.). SPR Assay Construction Guide. Retrieved from [Link]
-
Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. Retrieved from [Link]
-
University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
YouTube. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]
-
YouTube. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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RSC Publishing. (2021, July 12). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Ligand That Is Predicted to Bind Better to Avidin than Biotin: Insights from Computational Fluorine Scanning. Retrieved from [Link]
-
ScienceDirect. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. Retrieved from [Link]
-
NIH. (2026, January 5). Design, synthesis, and screening of an RNA optimized fluorinated fragment library. Retrieved from [Link]
-
PubMed. (n.d.). Computational methods for calculation of ligand-binding affinity. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Computational Methods for Calculation of Ligand-Binding Affinity. Retrieved from [Link]
-
Espace INRS. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
Frontiers. (n.d.). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Retrieved from [Link]
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ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][4][13]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Strategies for Small Molecule Library Design. Retrieved from [Link]
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ACS Publications. (n.d.). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Retrieved from [Link]
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PubMed Central. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
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MDPI. (n.d.). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Retrieved from [Link]
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PubMed. (n.d.). Recent developments in focused library design: targeting gene-families. Retrieved from [Link]
-
Otava Chemicals. (n.d.). Design your target-focused library. Retrieved from [Link]
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Domainex. (2022, April 12). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. Retrieved from [Link]
-
NIH. (2012, November 6). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,1-Difluoroethyl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(1,1-Difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for this important synthetic transformation. The difluoromethyl group is a valuable bioisostere for hydroxyl or thiol moieties, and its incorporation into pyridine scaffolds, like in this compound, is of significant interest in medicinal chemistry for modulating properties like metabolic stability and binding affinity.[1][2][3]
The most common and direct route to this compound involves the deoxofluorination of 4-acetylpyridine. This process, while conceptually straightforward, is fraught with potential pitfalls related to reagent stability, reaction control, and byproduct formation. This guide provides field-proven insights to help you navigate these challenges successfully.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues encountered during the deoxofluorination of 4-acetylpyridine.
Question: My reaction shows low or no conversion of 4-acetylpyridine. What are the likely causes and solutions?
Answer: This is a frequent issue, typically pointing to problems with reagents or reaction conditions.
-
Potential Cause 1: Inactive Fluorinating Agent.
-
Explanation: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) are highly sensitive to moisture and can decompose over time, even with proper storage.[4] Older bottles or reagents that have been handled improperly will have significantly lower reactivity.
-
Solution: Use a fresh bottle of the fluorinating agent or one that has been recently opened and properly stored under an inert atmosphere. If possible, test the reagent on a simpler, more reliable substrate first. For new projects, consider purchasing newer, more stable crystalline reagents like XtalFluor-E®.[5][6]
-
-
Potential Cause 2: Presence of Moisture.
-
Explanation: Water reacts violently and exothermically with DAST and related reagents, consuming them and generating corrosive hydrogen fluoride (HF).[4] This not only halts the desired reaction but also creates a significant safety hazard.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. The reaction should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 3: Sub-optimal Temperature.
-
Explanation: The deoxofluorination of ketones generally requires higher temperatures than that of alcohols.[7] If the reaction is run too cold, the activation energy barrier will not be overcome, leading to a sluggish or stalled reaction.
-
Solution: While initial reagent addition is often done at low temperatures (e.g., -78 °C or 0 °C) for safety, the reaction typically needs to be warmed to room temperature or gently heated (e.g., 40-50 °C) to proceed to completion.[8] Monitor the reaction by TLC or GC-MS to determine the optimal temperature profile.
-
Question: I'm observing a significant amount of a vinyl fluoride byproduct. How can I suppress this elimination reaction?
Answer: The formation of 4-(1-fluorovinyl)pyridine is a common side reaction. It is primarily influenced by the choice of fluorinating agent and the reaction temperature.
-
Explanation: The reaction proceeds through an intermediate that can either undergo substitution to form the desired gem-difluoride or elimination to form the vinyl fluoride.[9] Harsher conditions and certain reagents favor the elimination pathway.
-
Solution 1: Use a More Selective Reagent. Modern aminodifluorosulfinium salts, such as XtalFluor-E®, are known to be significantly more selective, providing much lower levels of elimination byproducts compared to DAST or Deoxo-Fluor®.[10][11] When used with a promoter like Et₃N·3HF, XtalFluor-E® often gives cleaner conversion to the gem-difluoride.[10]
-
Solution 2: Optimize Reaction Temperature. Lowering the reaction temperature can disfavor the elimination pathway. Perform a temperature optimization study, starting from room temperature and slowly increasing until a reasonable reaction rate is achieved without significant byproduct formation.
-
Solution 3: Solvent Choice. While dichloromethane (DCM) is common, exploring less polar solvents like 1,2-dichloroethane (DCE) or toluene may alter the reaction pathway and reduce elimination.
Question: My reaction mixture turned dark brown or black, and the yield was very low. What caused this decomposition?
Answer: Severe discoloration indicates decomposition, which is a serious safety and yield concern, particularly when using DAST.
-
Explanation: DAST is thermally unstable and can undergo rapid, exothermic decomposition at temperatures above 80-90 °C.[7] This can lead to a dangerous pressure buildup and complete failure of the reaction. The decomposition products are also highly reactive and can degrade the starting material and product.
-
Solution:
-
Strict Temperature Control: Never heat a reaction with DAST above 60-70 °C. Use an oil bath with a reliable temperature controller and ensure efficient stirring to avoid localized overheating.
-
Use a Safer Reagent: This is the most robust solution. XtalFluor-E® and XtalFluor-M® have significantly higher decomposition temperatures (onset at 119 °C and 141 °C, respectively) compared to DAST (onset at 60 °C), providing a much wider and safer operating window.[5]
-
Controlled Reagent Addition: Always add the fluorinating agent slowly to a cooled solution of the substrate to manage the initial exotherm.
-
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for converting 4-acetylpyridine to this compound?
A1: The "best" agent depends on a balance of safety, cost, selectivity, and scale.
| Reagent | Pros | Cons |
| DAST | Widely used, well-documented.[12][13][14] | Thermally unstable, sensitive to moisture, often forms elimination byproducts.[7][15] |
| Deoxo-Fluor® | More thermally stable than DAST.[7] | Still a liquid, can also produce elimination byproducts. |
| XtalFluor-E® | Crystalline solid (easy to handle), high thermal stability, highly selective (less elimination), does not generate free HF.[5][6][10][11][16] | Higher initial cost, often requires a fluoride source/promoter (e.g., Et₃N·3HF).[10] |
Recommendation: For laboratory-scale synthesis where safety and selectivity are paramount, XtalFluor-E® is the superior choice.[6][10] For those with extensive experience and stringent safety controls, DAST can be effective.
Q2: What are the absolute critical safety precautions for this reaction?
A2: Working with deoxofluorinating agents requires strict adherence to safety protocols.
-
Work in a Fume Hood: Always handle these reagents in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate gloves (butyl rubber or neoprene are often recommended).
-
Inert & Anhydrous Conditions: The reaction must be run under an inert atmosphere (N₂ or Ar) with anhydrous solvents and dry glassware to prevent violent reactions with water.[9][15]
-
Material Compatibility: Avoid using standard glass equipment if HF generation is possible (especially with DAST). While XtalFluor® reagents are compatible with borosilicate glass[10], plastic labware (e.g., PFA, FEP) is recommended for DAST.
-
Temperature Control: Do not overheat the reagents, especially DAST.[7] Use a cryostat or a well-controlled bath for cooling/heating.
-
Quenching: Quench the reaction carefully by slowly adding it to a stirred, cooled solution of a base like sodium bicarbonate (NaHCO₃) or by using a calcium carbonate (CaCO₃) slurry.
Q3: How can I monitor the reaction's progress?
A3: Several methods can be used:
-
Thin-Layer Chromatography (TLC): The most straightforward method. The product, this compound, will be significantly less polar than the starting material, 4-acetylpyridine. Stain with potassium permanganate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides clear data on the conversion of the starting material and the formation of the product and any major byproducts.
-
¹⁹F NMR Spectroscopy: If available, this is a powerful tool. A small aliquot from the reaction mixture can be analyzed. The product will show a characteristic signal for the -CF₂- group, distinct from the fluorinating agent.
Q4: What are the key purification challenges?
A4: The primary challenge is separating the liquid product from unreacted starting material and any non-polar byproducts.
-
Extraction: After quenching, ensure the aqueous layer is basic enough to keep the pyridine product in the organic layer.
-
Column Chromatography: Silica gel chromatography is effective. A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used.
-
Distillation: If the reaction is clean and performed on a larger scale, vacuum distillation can be an efficient purification method.
Visualized Reaction and Troubleshooting Workflow
General Synthesis Workflow
The diagram below outlines the key stages from starting material to the final purified product.
Caption: High-level workflow for the synthesis.
Troubleshooting Low Yield
This decision tree helps diagnose the root cause of poor reaction yields.
Caption: Decision tree for diagnosing low yield issues.
Recommended Experimental Protocol
This protocol utilizes XtalFluor-E® for a safer and more selective transformation.
Reagents & Equipment:
-
4-Acetylpyridine
-
XtalFluor-E® (1.5 equivalents)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Addition funnel or syringe pump
-
Temperature-controlled bath
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of inert gas. Add 4-acetylpyridine (1.0 eq) and anhydrous DCM to the flask and cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve XtalFluor-E® (1.5 eq) and Et₃N·3HF (2.0 eq) in anhydrous DCM. Transfer this solution to the addition funnel or a syringe.
-
Reaction: Add the fluorinating agent solution dropwise to the stirred solution of 4-acetylpyridine over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Warm & Monitor: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Gentle heating to 40 °C may be required if the reaction is slow.[5]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, add the reaction mixture to a separate flask containing a vigorously stirred, cold saturated aqueous NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., gradient elution with 10-40% ethyl acetate in hexanes) to yield this compound as a colorless to pale yellow oil.
References
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]
-
Ghosh, A. K., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available at: [Link]
- Rock, M. H. (1995). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. Science of Synthesis.
- Hudlicky, M. (1988). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Organic Reactions.
-
Wikipedia. Fluorination with aminosulfuranes. Available at: [Link]
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. Available at: [Link]
-
HackerOne. (2023). What Is DAST, How It Works, and 5 Key Considerations. Available at: [Link]
-
Bright Security. (2023). What Is Dynamic Application Security Testing (DAST)?. Available at: [Link]
-
Logic Thinker AI. Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. Available at: [Link]
-
Request PDF. XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. Available at: [Link]
-
Daily.dev. (2024). DAST: Dynamic Application Security Testing Guide 2024. Available at: [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Available at: [Link]
-
O-key J-net. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
-
Mata, J. A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Royal Society of Chemistry. Available at: [Link]
-
The Organic Chemistry Portal. Diethylaminosulfur Trifluoride (DAST). Available at: [Link]
-
Humana Military. Clinical Practice Guidelines (CPG): Drug Abuse Screening Test (DAST). Available at: [Link]
-
Organic Syntheses. 4-ACETYLPYRIDINE OXIME TOSYLATE. Available at: [Link]
-
Royal Society of Chemistry. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Available at: [Link]
-
Dolbier, W. R., et al. (1992). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Google Patents. Method for the preparation of stable 4-fluoropyridine salts.
-
Royal Society of Chemistry. (2025). Analytical Methods. Available at: [Link]
-
Royal Society of Chemistry. Preparation and stability of 4-fluoropyridine. Available at: [Link]
-
ResearchGate. (2020). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
- Google Patents. Purification method of pyridine and pyridine derivatives.
-
LookChem. Purification of Pyridine. Available at: [Link]
-
NIOSH - CDC. Pyridine 1613. Available at: [Link]
-
Royal Society of Chemistry. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Available at: [Link]
-
ResearchGate. (2025). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Available at: [Link]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 8. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. DAST - Enamine [enamine.net]
- 13. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
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- 15. fishersci.com [fishersci.com]
- 16. Diethylaminodifluorosulfinium tetrafluoroborate - Enamine [enamine.net]
Technical Support Center: Optimizing Reaction Conditions for the Difluoromethylation of Pyridines
Welcome to the technical support center for the difluoromethylation of pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate the valuable difluoromethyl (CF₂H) group into pyridine scaffolds. The CF₂H group is a unique motif in medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and cell permeability.[1]
However, the selective and efficient installation of this group onto a pyridine ring can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guides
Scenario 1: Low or No Product Yield
One of the most common issues in difluoromethylation reactions is a low or complete lack of product formation. This can often be traced back to the choice of reagents, catalyst activity, or reaction conditions.
Question: My radical difluoromethylation of a substituted pyridine using a common CF₂H radical precursor (e.g., Zn(SO₂CF₂H)₂) is giving me very low yields. What should I investigate first?
Answer:
Low yields in radical difluoromethylations of pyridines often stem from a mismatch between the electronic properties of your pyridine substrate and the nature of the CF₂H radical, or from inefficient radical generation. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Substrate's Electronics: The CF₂H radical is considered to be nucleophilic.[2] Therefore, it will react more readily with electron-deficient positions on the pyridine ring. If your pyridine is electron-rich, the reaction may be sluggish.
-
Check Your Radical Initiator/Photocatalyst System: The generation of the CF₂H radical is the critical first step.
-
For Photoredox Reactions:
-
Catalyst Choice: Ensure your photocatalyst's excited-state redox potential is sufficient to reduce your CF₂H precursor. For example, fac-Ir(ppy)₃ is commonly used for reducing difluoromethyl heteroaryl sulfones.[1]
-
Light Source: Verify the wavelength and intensity of your light source. Blue LEDs (around 470 nm) are frequently effective.[1] Ensure the light is evenly illuminating the reaction mixture.
-
-
For Thermal Radical Reactions:
-
Initiator: If using a thermal initiator like AIBN or lauroyl peroxide, ensure it is fresh and has been stored correctly. The reaction temperature must be appropriate for the initiator's half-life.
-
-
-
Solvent and Additive Effects:
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used in these reactions.[1] However, solvent choice can be substrate-dependent. Consider screening a few different solvents.
-
Additives: In some cases, the addition of an acid or a base can dramatically influence the outcome by altering the state of the pyridine substrate.[3][5]
-
-
Degassing: Radical reactions are often sensitive to oxygen. Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).
Scenario 2: Poor Regioselectivity (Ortho vs. Meta vs. Para)
Achieving the desired regioselectivity in the C-H difluoromethylation of pyridines is a significant challenge. The inherent electronic properties of the pyridine ring favor functionalization at the ortho (C2/C6) and para (C4) positions.
Question: I am trying to achieve meta (C3/C5) difluoromethylation of my pyridine, but I am only getting the ortho and para isomers. How can I control the regioselectivity?
Answer:
Directing the difluoromethyl group to the meta position of a pyridine is indeed challenging due to the electronic nature of the ring. However, recent methodologies have been developed to address this.
-
The Oxazino Pyridine Strategy: A powerful method for achieving meta-difluoromethylation involves the temporary dearomatization of the pyridine to an oxazino pyridine intermediate.[3][4][5]
-
Mechanism: Under basic conditions, the oxazino pyridine acts as a dienamine, and radical addition occurs preferentially at the β- and δ-positions, which correspond to the meta and para positions of the original pyridine.[3][4] By carefully choosing the reaction conditions, you can favor meta functionalization.
-
Switching to Para: Interestingly, the regioselectivity can be switched to the para position by treating the oxazino pyridine with an acid in situ. This forms a pyridinium salt, which directs the electrophilic attack to the γ-position (para).[3][5]
-
-
Transition Metal-Catalyzed Cross-Coupling: If your pyridine is pre-functionalized (e.g., with a halide), you can use transition metal catalysis to achieve specific regioselectivity.
-
Catalyst and Ligand Choice: Nickel- and palladium-catalyzed cross-coupling reactions are common.[2][6] The choice of ligand is crucial for promoting the desired reductive elimination and can influence the reaction's success. For instance, tridentate terpyridine ligands have been shown to be pivotal in certain nickel-catalyzed difluoromethylations.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable reagents for generating the CF₂H radical?
A1: Several effective reagents are available, and the best choice depends on your specific reaction (e.g., photoredox, thermal) and substrate. Some common choices include:
-
Zinc(II) bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂): A widely used, solid reagent for Minisci-type reactions.[8]
-
Difluoromethyl Heteroaryl Sulfones (e.g., 2-PySO₂CF₂H): These are excellent precursors for photoredox-catalyzed reactions, where single-electron reduction releases the CF₂H radical.[1][7]
-
Sodium Difluoromethanesulfinate (NaSO₂CF₂H): An inexpensive and commercially available salt used in organic photoredox catalysis.[9]
-
Ethyl Bromodifluoroacetate (BrCF₂COOEt): Can be used for N-difluoromethylation of pyridines.[10][11]
Q2: My reaction is not going to completion, and I'm left with a significant amount of starting material. What can I do?
A2: Incomplete conversion can be due to several factors:
-
Stoichiometry: Ensure you are using a sufficient excess of the difluoromethylating reagent. Often, 1.5 to 2.5 equivalents are required.
-
Reaction Time and Temperature: The reaction may simply need more time or a higher temperature (for thermal reactions). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For photoredox reactions, prolonged irradiation might be necessary, but be mindful of potential product degradation.
-
Catalyst Loading: In catalyzed reactions (photoredox or transition metal), the catalyst loading might be too low. Try increasing the catalyst amount incrementally (e.g., from 1 mol% to 2.5 mol%).
-
Inhibitors: As mentioned, radical scavengers like TEMPO will completely inhibit the reaction.[1] Ensure your reagents and solvents are free from such impurities.
Q3: Can I perform difluoromethylation on a complex molecule or in a late-stage functionalization scenario?
A3: Yes, this is a major application of modern difluoromethylation methods.[2][12] Many photoredox and radical-based methods operate under mild conditions and show good functional group tolerance.[5][9] This makes them suitable for the late-stage modification of complex molecules, including drugs.[3][13] However, you will need to consider the electronic and steric environment of the pyridine ring within your complex molecule to predict the likely site of functionalization.
Q4: How do I choose between a photoredox-catalyzed, a transition-metal-catalyzed, and a thermal radical reaction?
A4: The choice depends on your substrate, desired regioselectivity, and available equipment.
| Reaction Type | Best Suited For | Key Considerations |
| Photoredox Catalysis | C-H functionalization of heteroarenes, often under mild conditions.[1][14] | Requires a light source (e.g., LED lamp). Good functional group tolerance. |
| Transition-Metal Catalysis | Cross-coupling of pre-functionalized pyridines (e.g., aryl halides).[6][15][16] | Offers high regioselectivity based on the position of the leaving group. May require screening of ligands and catalysts. |
| Thermal Radical (Minisci-type) | C-H functionalization of electron-deficient pyridines.[2] | Often uses an oxidant and a radical initiator. Can be less selective than other methods. |
Part 3: Experimental Protocols & Visualizations
General Protocol for Photoredox C-H Difluoromethylation of a Pyridine Derivative
This protocol is a generalized starting point based on common literature procedures.[1][9] Optimization will be required for your specific substrate.
-
Preparation: To an oven-dried reaction vial, add the pyridine substrate (1.0 eq.), the difluoromethylating reagent (e.g., difluoromethyl heteroaryl sulfone, 1.5 eq.), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO, to a concentration of ~0.1 M).
-
Degassing: Seal the vial and degas the mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the vial in front of a blue LED lamp (e.g., 470 nm) with cooling (a fan is often sufficient to maintain room temperature).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield difluoromethylation reactions.
Regioselectivity Control Mechanism
Caption: Controlling regioselectivity via oxazino pyridine intermediates.
References
-
Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. (n.d.). MDPI. Retrieved from [Link]
-
Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7204–7244. [Link]
-
Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. (n.d.). CCS Chemistry. Retrieved from [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. [Link]
-
Site-selective C−H difluoromethylation of pyridines a Bioactive... (n.d.). ResearchGate. Retrieved from [Link]
-
Photocatalyzed difluoroalkylation of pyridine N-oxides. (2022). Synthetic Communications, 52(17). [Link]
-
Xiao, Y., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Communications Chemistry, 3(1), 1-8. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
New method for introducing fluorinated components into molecules. (2024). Universität Münster. Retrieved from [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. (2019). National Institutes of Health. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A novel deuteriodifluoromethyl/difluoromethyl imidazolate salt enables photoredox radical (deuterio)difluoromethylation. (2024). Chemical Science. [Link]
-
State of knowledge in photoredox-catalysed direct difluoromethylation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). PubMed Central. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). National Institutes of Health. [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (n.d.). ACS Publications. [Link]
-
ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. (2023). Tetrahedron Letters. [Link]
-
Optimization of reaction conditions a . (n.d.). ResearchGate. Retrieved from [Link]
-
Photoredox Catalysis in Difluoromethylation. (n.d.). Scribd. Retrieved from [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). National Institutes of Health. [Link]
-
Transition-Metal-Catalyzed Difluoromethylation, Difluoromethylenation, and Polydifluoromethylenation Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
(PDF) Transition-Metal-Catalyzed Difluoromethylation, Difluoromethylenation, and Polydifluoromethylenation Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. [Link]
-
Difluoromethylation of Phenols. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Selective difluoromethylation and monofluoromethylation reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Royal Society of Chemistry. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 14. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Byproducts and impurities in the synthesis of 4-(1,1-Difluoroethyl)pyridine
Technical Support Center: Synthesis of 4-(1,1-Difluoroethyl)pyridine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-based answers to troubleshoot experimental issues and address frequently asked questions, ensuring you can optimize your reaction outcomes with confidence.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a root cause analysis and actionable solutions based on established chemical principles.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yield is a common issue, often stemming from incomplete reactions, degradation of materials, or competing side reactions. Let's break down the likely culprits.
Probable Causes & Solutions:
-
Incomplete Reaction: The most frequent cause is insufficient fluorinating reagent or non-optimal reaction conditions. The starting material, 4-acetylpyridine, may still be present in your crude product.
-
Diagnosis: Check for the presence of 4-acetylpyridine using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solution:
-
Increase the equivalents of the deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®) incrementally, from 1.2 eq to 1.5 or 2.0 eq.
-
Ensure the reaction temperature is appropriate. While higher temperatures can increase the rate, they can also promote side reactions. A carefully controlled temperature, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature, is crucial.
-
Extend the reaction time. Monitor the reaction's progress every few hours until the starting material is consumed.
-
-
-
Byproduct Formation: The primary competing reaction is typically an E2-type elimination, leading to the formation of 4-(1-fluorovinyl)pyridine. This is especially prevalent with reagents like DAST at elevated temperatures[1].
-
Diagnosis: This byproduct can be identified by ¹H NMR, ¹⁹F NMR, and GC-MS.
-
Solution:
-
Maintain a low reaction temperature. Elimination reactions often have a higher activation energy than the desired substitution and are thus favored at higher temperatures.
-
Consider using a milder, more selective deoxyfluorinating reagent like PyFluor, which is reported to produce substantially fewer elimination byproducts[1].
-
-
-
Product Degradation during Workup: Fluorinated pyridine derivatives can be sensitive to aqueous acidic or basic conditions, potentially leading to hydrolysis or polymerization[2][3].
-
Diagnosis: Poor recovery after extraction and purification steps, often accompanied by the formation of insoluble, colored materials.
-
Solution:
-
Perform the aqueous quench carefully with a cooled, saturated solution of NaHCO₃ or another mild base.
-
Minimize the time the product is in contact with aqueous layers.
-
Ensure the organic layers are thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation.
-
-
Q2: I've isolated my product, but my analytical data (GC-MS, NMR) shows a significant impurity. What is it likely to be and how can I identify it?
The most common process-related impurity is the elimination byproduct, 4-(1-fluorovinyl)pyridine. Unreacted starting material, 4-acetylpyridine, is another possibility.
Identification Strategy:
-
Mass Spectrometry (GC-MS): The desired product, this compound, has a molecular weight of 143.14 g/mol . The elimination byproduct, 4-(1-fluorovinyl)pyridine, has a molecular weight of 123.13 g/mol . The starting material, 4-acetylpyridine, has a molecular weight of 121.14 g/mol [4]. Check the mass spectrum for ions corresponding to these masses.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for unambiguous identification. The table below summarizes the key expected shifts.
| Compound | Key ¹H NMR Signals (CDCl₃) | Key ¹⁹F NMR Signal (CDCl₃) |
| This compound | ~8.7 ppm (d, 2H, α-protons), ~7.4 ppm (d, 2H, β-protons), ~2.0 ppm (t, 3H, -CH₃) | ~ -90 to -100 ppm (q, 2F) |
| 4-(1-Fluorovinyl)pyridine | Signals for vinyl protons (~5.0-6.0 ppm, complex coupling) | A single fluorine environment signal |
| 4-Acetylpyridine | ~9.0 ppm (d, 2H, α-protons), ~7.8 ppm (d, 2H, β-protons), ~2.7 ppm (s, 3H, -COCH₃) | N/A |
This data is estimated based on typical chemical shifts. Actual values may vary.
Q3: My reaction mixture turned dark brown/black upon adding the fluorinating agent. What causes this decomposition?
Charring or intense coloration is a sign of decomposition, often caused by the exothermic and uncontrolled reaction of the fluorinating agent.
Probable Causes & Solutions:
-
Moisture Contamination: Deoxyfluorinating reagents like DAST react violently with water. This generates HF and other reactive species that can degrade the pyridine ring.
-
Prevention: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Poor Temperature Control: The addition of the fluorinating agent to the ketone is exothermic. If the addition is too fast or the cooling bath is inefficient, localized heating can occur, leading to decomposition.
-
Prevention: Add the fluorinating agent dropwise via a syringe pump at a very low temperature (e.g., -78 °C, dry ice/acetone bath). Monitor the internal temperature of the reaction flask throughout the addition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent method is the deoxyfluorination of 4-acetylpyridine . This reaction replaces the two C-O bonds of the ketone with two C-F bonds.
The general transformation is shown below:
This method is widely adopted due to the commercial availability of the starting material, 4-acetylpyridine[4], and the efficiency of modern fluorinating agents.
Q2: What are the critical quality attributes for the starting material, 4-acetylpyridine?
The purity of your starting material is paramount for a successful reaction.
-
Purity: A purity of >98% is recommended. Non-basic impurities can often be removed via an acid-base workup of the starting material if needed.
-
Water Content: The starting material must be anhydrous. Water reacts with the fluorinating agent, reducing its effectiveness and causing decomposition. Dry the 4-acetylpyridine by azeotropic distillation with toluene or by storing it over molecular sieves.
Q3: Which analytical techniques are essential for in-process control and final product release?
A combination of chromatographic and spectroscopic methods is required for comprehensive analysis.
-
Gas Chromatography (GC): Ideal for determining purity and quantifying the relative amounts of the product, starting material, and volatile byproducts. A flame ionization detector (FID) provides excellent sensitivity.[5]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it is invaluable for identifying unknown impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product and for identifying process-related impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for purity analysis, especially for less volatile compounds. A UV detector is effective as the pyridine ring is a strong chromophore[6].
Q4: What is the recommended procedure for purifying the final product?
Purification is typically achieved through a combination of extraction and chromatography or distillation.
-
Aqueous Workup: After quenching the reaction, perform an extractive workup. Wash the organic layer with a mild base (e.g., sat. NaHCO₃ soln.), water, and finally brine.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for laboratory-scale purification. A gradient of ethyl acetate in hexanes or another suitable solvent system can effectively separate the product from less polar byproducts and more polar starting material.
-
Distillation: For larger scales, fractional distillation under reduced pressure can be an effective purification method, provided the product and impurities have sufficiently different boiling points.[7]
Q5: How should this compound be stored?
Like many pyridine derivatives, the product should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in an amber vial backfilled with argon or nitrogen). This minimizes the risk of degradation from moisture, light, or air.
Part 3: Protocols & Workflows
Protocol 1: GC-MS Method for Purity Assessment
This protocol provides a general method for analyzing the purity of this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
Procedure:
-
Sample Preparation: Dilute ~1 mg of the crude or purified product in 1 mL of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the product, starting material, and byproducts based on their retention times and mass spectra. Calculate purity based on the relative peak areas.
Workflow: Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and solving low yield issues.
References
- Vertex AI Search result citing a detailed experimental procedure for the synthesis of 4-fluoropyridine, highlighting its instability in w
- Vertex AI Search result discussing the synthesis of difluoromethyl-terpyridines, providing context on related fluorin
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
- Vertex AI Search result providing the abstract and graphical abstract for the synthesis of N-difluoromethyl
-
Desai, P. D., et al. (1964). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. National Center for Biotechnology Information. [Link]
- Google Patents. (2016).
-
NIOSH. (1994). Pyridine Method 1613. Centers for Disease Control and Prevention. [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]
-
Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Determining Pyridine in Biological Materials. National Center for Biotechnology Information. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 4-Acetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 5. cdc.gov [cdc.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(1,1-Difluoroethyl)pyridine and its Derivatives
Welcome to the technical support center for 4-(1,1-Difluoroethyl)pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this unique class of fluorinated heterocycles. The introduction of the difluoroethyl group onto the pyridine ring imparts desirable properties for drug discovery, such as modulated basicity, enhanced metabolic stability, and altered lipophilicity.[1][2] However, these same features introduce specific and often frustrating purification challenges.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to adapt and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: Impurities are typically byproducts of the specific synthetic route used. However, some common classes of impurities include:
-
Starting Materials: Unreacted precursors are a frequent issue. For example, if synthesizing from 4-acetylpyridine, you may find residual starting material or the monofluorinated intermediate.
-
Over- or Under-fluorinated Analogs: Depending on the fluorination reagent and conditions, you may see traces of 4-(1-fluoroethyl)pyridine or 4-(1,1,1-trifluoroethyl)pyridine.
-
Solvent Adducts and Reagent Byproducts: Residual high-boiling point solvents (e.g., DMF, DMSO) and byproducts from reagents (e.g., decomposition products of fluorinating agents) are common.[3]
-
Decomposition Products: Fluorinated pyridines can be susceptible to hydrolysis or reaction under acidic or strongly basic conditions, leading to pyridones or other degradation products.[4][5]
Q2: Why does my compound streak or "tail" so badly during silica gel column chromatography?
A2: This is the most common issue faced with pyridine derivatives. The root cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong acid-base interaction leads to:
-
Irreversible Adsorption: A portion of your compound gets stuck on the column, leading to low recovery.
-
Peak Tailing: The compound moves unevenly through the column, resulting in broad, streaky bands that are difficult to separate from impurities.
-
On-Column Degradation: The acidic environment of the silica surface can catalyze the decomposition of sensitive molecules.
Q3: My compound is a liquid/low-melting solid. Is distillation a viable purification method?
A3: Yes, vacuum distillation can be an excellent method, particularly for removing non-volatile impurities like polymers or salts.[6] Key considerations are:
-
Boiling Point: Fluorination tends to lower the boiling point compared to non-fluorinated analogs.[6] However, the pyridine ring increases polarity and boiling point. Most derivatives will require vacuum distillation to avoid thermal decomposition at atmospheric pressure (compounds are often unstable above 150 °C).[6]
-
Thermal Stability: You must first confirm that your compound is stable at the required distillation temperature. A small-scale test or thermogravimetric analysis (TGA) is recommended.
-
Azeotropes: Be aware of the potential for azeotropes with residual solvents, which can complicate separation.
Troubleshooting Guide: Problem & Solution
Problem 1: Significant Product Loss and Tailing on a Standard Silica Gel Column
-
Probable Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.
-
Solution 1: Eluent Modification:
-
Explanation: By adding a small amount of a basic modifier to your mobile phase, you can "cap" the acidic sites on the silica, allowing your pyridine derivative to elute cleanly.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). This will dramatically improve peak shape and recovery.
-
-
Solution 2: Use a Deactivated Stationary Phase:
-
Explanation: Using a less acidic stationary phase from the outset prevents the problematic interaction.
-
Options:
-
Neutral Alumina: Alumina is generally less acidic than silica and is an excellent alternative for basic compounds.
-
Treated Silica: Commercially available deactivated silica gels (e.g., base-deactivated or end-capped) are available. Alternatively, you can prepare your own by slurrying silica gel in your eluent containing 1-2% Et₃N before packing the column.
-
-
Problem 2: The Compound Decomposes During Chromatographic Purification
-
Probable Cause: The compound is sensitive to the acidic environment of the silica gel, leading to hydrolysis of the C-F bonds or other degradation pathways. This is exacerbated by long residence times on the column.
-
Solution: Rapid, Deactivated Chromatography or Alternative Methods.
-
Explanation: Minimizing contact time with the stationary phase is crucial.
-
Protocol: Flash Chromatography with Deactivated Silica:
-
Prepare a column with silica gel that has been pre-treated with a 1% triethylamine solution in your starting eluent.
-
Dry-load your sample onto a small amount of this treated silica.
-
Run the column quickly (flash conditions) using positive pressure. Do not let the column run dry.
-
Immediately analyze fractions and concentrate the pure product.
-
-
Alternative Methods: If decomposition persists, avoid silica gel entirely. Consider preparative HPLC with a C18 (reverse-phase) column or vacuum distillation.[6][7]
-
Problem 3: Failure to Crystallize; Oiling Out from Solution
-
Probable Cause: The compound may have a low melting point, or persistent impurities are inhibiting lattice formation. The unique intermolecular forces of fluorinated compounds can also complicate crystallization.[7]
-
Solution 1: Anti-Solvent Crystallization.
-
Explanation: This technique involves dissolving your compound in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which it is insoluble, inducing precipitation.
-
Protocol:
-
Dissolve the oily compound in a small volume of a suitable solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Slowly add a non-polar anti-solvent (e.g., hexanes, pentane, or heptane) dropwise with vigorous stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the cloudiness.
-
Seal the vessel and store it at a reduced temperature (4 °C or -20 °C) undisturbed.
-
-
-
Solution 2: Co-Crystal Formation.
-
Explanation: Sometimes, forming a salt or co-crystal with a suitable acid can yield a highly crystalline solid that is easier to handle and purify.[8][9] The salt can then be neutralized and extracted back into its freebase form.
-
Protocol: Dissolve the crude product in a solvent like diethyl ether and add a solution of a suitable acid (e.g., oxalic acid or HCl in ether) to precipitate the salt. The salt can be recrystallized and then neutralized with a base (e.g., aq. NaHCO₃) to recover the purified freebase.
-
Data Summary & Key Protocols
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Distillation (Vacuum) | Excellent for removing non-volatile impurities. Scalable. | Requires thermal stability. May not separate compounds with close boiling points.[6] | Purifying thermally stable liquids or low-melting solids from salts/polymers. |
| Silica Gel Chromatography | High resolving power for many mixtures. | Can cause degradation/loss of basic compounds. Requires solvent. | Separating compounds of differing polarity. Requires deactivation. |
| Alumina Chromatography | Better suited for basic compounds than silica. | Can have lower resolution than silica. | Initial cleanup of crude reaction mixtures containing basic compounds. |
| Crystallization | Can provide very high purity material. Cost-effective and scalable. | Can be difficult to establish conditions. May not remove structurally similar impurities. | Final purification step to obtain analytical-grade solid material. |
| Preparative HPLC | Highest resolution for difficult separations.[7] | Expensive, low throughput, requires large solvent volumes. | Isolating high-purity material for biological testing; separating close-eluting isomers. |
Diagram 1: General Purification Workflow
A logical workflow is essential for efficiently purifying these challenging compounds. The choice of primary technique depends on the physical state of the crude material and the nature of the main impurities.
Caption: A decision-making workflow for selecting the primary purification method.
Protocol 1: Neutralized Silica Gel Flash Chromatography
This protocol is designed to minimize degradation and improve recovery of pyridine derivatives.
-
Prepare Eluent: Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume.
-
Prepare Slurry: In a beaker, add silica gel to a small amount of the prepared eluent to create a thick, pourable slurry. Let it sit for 5-10 minutes to allow the Et₃N to deactivate the silica surface.
-
Pack Column: Pack your chromatography column with the prepared slurry using standard techniques.
-
Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (dry loading).
-
Run Column: Carefully add the dry-loaded sample to the top of the packed column. Elute the column using the Et₃N-modified eluent under positive pressure (flash conditions).
-
Collect & Analyze: Collect fractions and analyze them by TLC. Combine the pure fractions and concentrate under reduced pressure.
-
Final Co-evaporation: To remove residual triethylamine (b.p. 89 °C), co-evaporate the purified product with a solvent like toluene or dichloromethane several times.
Diagram 2: Troubleshooting Logic for Column Chromatography
This diagram outlines a logical path for diagnosing and solving common chromatography problems.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cas 114490-29-8|| where to buy this compound [english.chemenu.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]
Improving yield and purity in the synthesis of difluoroethylated pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of difluoroethylated pyridines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic protocols for improved yield and purity. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of difluoroethylated pyridines.
Low Yield or Incomplete Reaction
Question: I am experiencing very low yields or my reaction is not going to completion. What are the likely causes and how can I improve the conversion?
Answer: Low yields are a frequent challenge in the synthesis of difluoroethylated pyridines and can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your pyridine substrate or difluoroethylating agent can inhibit the reaction. Ensure the purity of your starting materials, purifying them if necessary. For instance, pyridine can be dried over KOH or CaH₂ and distilled.[1]
-
Difluoroethylating Agent Decomposition: Some difluoroethylating agents can be sensitive to moisture and degrade over time.[2][3][4] Using a freshly opened bottle or purifying the agent before use is advisable. For example, ethyl bromodifluoroacetate is a common reagent, and its purity is crucial for successful reactions.[5][6][7][8][9]
-
Stoichiometry: The molar ratio of reactants is critical. An excess of the difluoroethylating agent is often used to drive the reaction to completion. However, a large excess can sometimes lead to the formation of byproducts. Experiment with varying the stoichiometry to find the optimal balance.
2. Reaction Conditions:
-
Solvent Choice: The solvent plays a significant role in the solubility of reactants and the reaction kinetics. Polar aprotic solvents like DMF, acetonitrile, or 1,4-dioxane are commonly used. The choice of solvent can also influence the reaction pathway and the formation of side products.[2][10]
-
Temperature: Many difluoroethylation reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of reactants, products, or catalysts. A systematic optimization of the reaction temperature is recommended.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or ¹⁹F NMR to determine the optimal reaction time.[11] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
3. Catalyst and Ligand Effects (for catalyzed reactions):
-
Catalyst Selection: For metal-catalyzed reactions, the choice of the metal precursor and its oxidation state is crucial. Palladium and nickel catalysts are commonly employed.[12] Screening different catalysts can significantly impact the yield.
-
Ligand Optimization: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. The electronic and steric properties of the ligand can dramatically influence the reaction's efficiency and selectivity. A screening of different ligands is often necessary to identify the optimal one for a specific substrate.[12][13]
Formation of Side Products and Impurities
Question: My reaction is producing significant amounts of byproducts, complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a common issue. Understanding the potential side reactions is the first step toward mitigating them.
1. Common Side Reactions:
-
Over-alkylation: The product, a difluoroethylated pyridine, can sometimes react further with the difluoroethylating agent, leading to the formation of di-substituted or poly-substituted pyridines. This is more likely to occur with highly activated pyridine rings or when using a large excess of the alkylating agent.[14][15][16][17]
-
Hydrolysis of the Difluoroethylating Agent: In the presence of moisture, difluoroethylating agents, especially those with ester functionalities like ethyl bromodifluoroacetate, can undergo hydrolysis.[2][3][4] This not only consumes the reagent but can also introduce acidic byproducts that may interfere with the reaction.
-
Ring Opening or Decomposition: Under harsh reaction conditions (e.g., high temperatures, strong bases or acids), the pyridine ring can become susceptible to nucleophilic attack, leading to ring-opening or decomposition products.
-
Formation of Isomers: For substituted pyridines, the difluoroethylation can occur at different positions, leading to a mixture of regioisomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on the pyridine ring.[18]
2. Strategies to Minimize Side Products:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. Using a smaller excess of the difluoroethylating agent can help to reduce over-alkylation.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the difluoroethylating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Optimize Reaction Temperature and Time: As mentioned previously, optimizing these parameters can prevent the decomposition of starting materials and products.
-
Choice of Base (if applicable): In reactions requiring a base, the choice of base and its strength can influence the product distribution. A weaker base may be sufficient to promote the desired reaction without causing unwanted side reactions.
Purification Challenges
Question: I am struggling to purify my difluoroethylated pyridine from the unreacted starting materials and byproducts. What are the most effective purification strategies?
Answer: The purification of pyridine derivatives can be challenging due to their basicity and polarity. A combination of techniques is often necessary to achieve high purity.
1. Liquid-Liquid Extraction:
-
Acid-Base Extraction: This is a powerful technique for separating basic pyridine compounds from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine compounds will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyridines.
-
Extract the free-base pyridines back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and concentrate it to obtain the purified product.
-
2. Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. However, the acidic nature of silica can lead to peak tailing and poor separation of basic pyridine compounds.[1] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (typically 1-2% in the eluent).
-
Use neutral or basic alumina as the stationary phase.
-
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is commonly used. For more polar compounds, a small amount of methanol or isopropanol can be added to the eluent.[19]
3. Recrystallization:
-
If your difluoroethylated pyridine is a solid, recrystallization can be a highly effective method for achieving high purity.[20][21][22][23][24]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, isopropanol, ethyl acetate, and hexanes, or mixtures thereof.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for introducing a difluoroethyl group onto a pyridine ring?
A1: One of the most widely used and commercially available reagents is ethyl bromodifluoroacetate (BrCF₂COOEt) . This reagent can be used in transition-metal-free N-difluoromethylation reactions.[5][6][8][25] Other reagents include various difluoroethyl halides and sulfonates.
Q2: How can I monitor the progress of my difluoroethylation reaction?
A2: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of products.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals. ¹⁹F NMR is particularly powerful for these reactions as it directly observes the fluorine-containing species with high sensitivity and minimal background interference.
Q3: What is the mechanism of N-difluoromethylation of pyridines using ethyl bromodifluoroacetate?
A3: The reaction typically proceeds through a two-step process:
-
N-alkylation: The pyridine nitrogen acts as a nucleophile and attacks the electrophilic carbon of ethyl bromodifluoroacetate, forming an N-pyridinium intermediate.
-
Hydrolysis and Decarboxylation: The ester group of the intermediate undergoes in situ hydrolysis, followed by decarboxylation, to yield the N-difluoromethylated pyridine product.[5][6]
Q4: Can the electronic properties of the substituents on the pyridine ring affect the reaction outcome?
A4: Yes, the electronic properties of the substituents have a significant impact.
-
Electron-donating groups (EDGs) increase the nucleophilicity of the pyridine nitrogen, generally leading to faster reaction rates.
-
Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the pyridine nitrogen, which can slow down or even inhibit the reaction.[18]
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on the N-difluoromethylation of 4-(Dimethylamino)pyridine (DMAP) with Ethyl Bromodifluoroacetate
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion Yield (%) |
| 1 | Acetonitrile | 60 | 24 | ~24% (of N-alkylated intermediate) |
| 2 | Acetonitrile/Water (98:2) | 60 | 24 | ~95% (of N-difluoromethylated product) |
Data synthesized from information presented in Gandioso, A., et al. (2020).[5][6]
This data highlights the crucial role of water in promoting the hydrolysis and decarboxylation steps to afford the final N-difluoromethylated product.
General Protocol for N-difluoromethylation of Pyridines using Ethyl Bromodifluoroacetate
-
To a solution of the pyridine substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile/water 98:2), add ethyl bromodifluoroacetate (5.0-10.0 equiv).
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A generalized workflow from reaction to purification.
References
-
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
-
Hou, X., et al. (2020). Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Washington, J. W., & Jenkins, T. M. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere. [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Molecules. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Perrin, D. D. (n.d.). Purification of Laboratory Chemicals. ResearchGate. [Link]
-
Zhang, X., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]
-
Parks, B. A., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta. [Link]
-
Organic Chemistry tube. (2022, December 25). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. [Link]
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- 6. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Stability issues of 4-(1,1-Difluoroethyl)pyridine in acidic or basic media
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability issues of 4-(1,1-Difluoroethyl)pyridine in acidic or basic media.
Introduction
Welcome to the technical resource guide for this compound (CAS 114490-29-8). This molecule is a valuable building block in pharmaceutical and agrochemical research, largely due to the unique physicochemical properties imparted by the gem-difluoroethyl group.[1] However, the same features that make this group attractive can also be a source of instability under certain experimental conditions. This guide provides researchers, scientists, and drug development professionals with in-depth answers and troubleshooting protocols to address potential stability issues in acidic and basic media. Our goal is to explain the chemical causality behind these issues and offer field-proven solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in aqueous acidic or basic solutions?
The principal stability issue is the hydrolysis of the 1,1-difluoroethyl group to an acetyl group. This reaction converts this compound into 4-acetylpyridine. This conversion is a known pathway for gem-dihalides and analogous compounds.[2][3] The carbon atom bearing the two fluorine atoms is highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
Q2: How does this compound behave in acidic media?
In acidic media (pH < 4), the pyridine nitrogen atom (pKa of conjugate acid ≈ 5.2) becomes protonated, forming a pyridinium salt.[4] This protonation significantly increases the electron-withdrawing nature of the heterocyclic ring, which further enhances the electrophilicity of the difluoromethyl carbon. This activation facilitates acid-catalyzed hydrolysis, where water acts as the nucleophile, ultimately leading to the formation of 4-acetylpyridine. A similar acid-catalyzed hydrolysis mechanism has been proposed for related compounds like difluorodi(pyridin-2-yl)methane, which decomposes to its corresponding ketone.[5]
Q3: What is the degradation pathway in basic media?
In basic media (pH > 8), the degradation is typically initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the difluoroethyl group. This process, analogous to the base-catalyzed hydrolysis of other gem-halides, proceeds through a transient intermediate that subsequently eliminates fluoride ions to yield 4-acetylpyridine.[3][6] While direct nucleophilic attack on the pyridine ring can occur, it generally requires more forcing conditions; the side chain is the more reactive site in this molecule.[7][8]
Q4: What are the recommended pH ranges and buffer systems for handling this compound?
For maximum stability in aqueous solutions, it is recommended to maintain a pH range of 4.5 to 7.5 . In this range, the pyridine nitrogen is largely unprotonated, and the concentration of hydroxide ions is minimal, thus reducing the rates of both acid- and base-catalyzed hydrolysis.
| Recommended Buffer Systems | pH Range | Rationale |
| Phosphate-buffered saline (PBS) | 7.2 - 7.4 | Biomimetic, excellent buffering capacity, and generally non-reactive. |
| 2-(N-morpholino)ethanesulfonic acid (MES) | 5.5 - 6.7 | Good buffering capacity in the slightly acidic range; avoids potential phosphate interactions. |
| Acetate Buffer (Sodium Acetate/Acetic Acid) | 4.0 - 5.6 | Use with caution near the lower end of the range due to potential for slow acid-catalyzed hydrolysis. |
| HEPES | 7.0 - 8.0 | Good for cell culture applications; use with caution above pH 7.5. |
Q5: How can I monitor the degradation of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method. The parent compound and its primary degradant, 4-acetylpyridine, have different polarities and are easily separable. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradant peak by its mass-to-charge ratio.[9][10]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₇H₇F₂N | 143.13 | Parent compound; less polar, will have a longer retention time in RP-HPLC.[11] |
| 4-Acetylpyridine | C₇H₇NO | 121.14 | Primary degradation product; more polar, will have a shorter retention time in RP-HPLC. |
Troubleshooting Guide
Problem: I see a new, more polar peak appearing in my HPLC analysis after leaving my sample in an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile).
-
Likely Cause: This is a classic sign of acid-catalyzed hydrolysis. The trifluoroacetic acid (TFA) in the mobile phase is creating a low pH environment, causing the slow conversion of your compound to the more polar 4-acetylpyridine.
-
Solution:
-
Confirm Identity: If you have access to LC-MS, analyze the new peak. It should correspond to the molecular weight of 4-acetylpyridine (121.14 g/mol ).
-
Use Buffered Mobile Phase: For analytical work requiring extended sample stability, consider using a mobile phase buffered closer to neutral pH, such as 10 mM ammonium acetate or ammonium formate.
-
Limit Sample Tray Time: Analyze samples promptly after preparation. If unavoidable, use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C) to slow the degradation rate.
-
Problem: My reaction yield is significantly lower than expected when using a strong base (e.g., NaOH, KOH, LiOH) in my protocol.
-
Likely Cause: The strong base is acting as a nucleophile and degrading your starting material via base-catalyzed hydrolysis to 4-acetylpyridine. This is especially problematic in aqueous or protic solvents at elevated temperatures.
-
Solution:
-
Use Non-Nucleophilic Bases: If the goal is deprotonation or catalysis without side reactions, switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation to occur.
-
Anhydrous Conditions: If water is not required for the reaction, use anhydrous solvents to prevent hydrolysis.
-
Analyze Byproducts: Check your crude reaction mixture by LC-MS or TLC for the presence of 4-acetylpyridine to confirm if degradation is the source of your low yield.
-
Visualized Degradation Pathways
The following diagrams illustrate the proposed mechanisms for the degradation of this compound.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Caption: Proposed pathway for base-catalyzed hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
This protocol allows for a controlled assessment of stability in an acidic environment.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Sample Preparation:
-
Test Sample: In a clean HPLC vial, combine 100 µL of the stock solution with 900 µL of 0.1 N Hydrochloric Acid (HCl).
-
Control Sample: In a separate vial, combine 100 µL of the stock solution with 900 µL of a 50:50 ACN:Water mixture.
-
-
Incubation: Store both vials at a controlled temperature (e.g., 40 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot from each vial into an HPLC-UV system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the 4-acetylpyridine degradant. Calculate the percentage of compound remaining over time.
Protocol 2: Forced Degradation Study in Basic Media
This protocol assesses stability in a basic environment.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Sample Preparation:
-
Test Sample: In a clean HPLC vial, combine 100 µL of the stock solution with 900 µL of 0.1 N Sodium Hydroxide (NaOH).
-
Control Sample: Prepare a control as described in Protocol 1.
-
-
Incubation: Store both vials at a controlled temperature (e.g., 40 °C).
-
Time-Point Analysis: Follow the analysis steps from Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1, comparing the degradation rate in basic media to the control.
References
- Vertex AI Search, based on Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. (No URL available)
- Organic & Biomolecular Chemistry (RSC Publishing). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines.
- ResearchGate.
- Benchchem. This compound | Building Block | RUO.
- PMC.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- PubMed. Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001.
- ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
- PubMed.
- PMC. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Filo.
- Benchchem. Stability and Decomposition of Difluorodi(pyridin-2-yl)methane Under Acidic Conditions: A Technical Guide.
- ChemicalBook. Pyridine, 4-(1,1-difluoroethyl)- (9CI) | 114490-29-8.
- Chemenu. cas 114490-29-8|| where to buy this compound.
- ChemScene. Building blocks | Bioactive small molecules.
- LU Faculty SHARE. Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes.
- ResearchGate. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers | Request PDF.
- NIH.
- Wikipedia. Geminal halide hydrolysis.
- ResearchGate. (PDF)
- Beilstein Journal of Organic Chemistry. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals.
- PubChem. 3-(4-(1,1-Difluoroethyl)phenyl)pyridine | C13H11F2N.
- Química Organica.org. Nucleophilic addition reactions to pyridines.
- OPUS. Analytical Methods.
- PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- Quora.
- NIOSH - CDC. Pyridine 1613.
- Quora.
- Studylib. pKa Values Table: Inorganic & Organic Acids.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Chair of Analytical Chemistry. pKa values bases.
- RSC Publishing.
- NCBI.
- ResearchGate. (PDF)
- PubMed. Stability of pyridine-like and pyridinium-like nitrogen in graphene.
- PMC. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence.
- Wikipedia. Pyridine.
- PubMed. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion.
- PMC.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics and mechanism of the acid–base reaction of the diacid salts of porphyrin with pyridine in chloroform.
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Technical Support Center: Palladium-Catalyzed Reactions with Electron-Deficient Pyridines
Introduction: Navigating the Challenges of Pyridine Coupling
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving electron-deficient pyridines. As a Senior Application Scientist, I understand that while these reactions are powerful tools for synthesizing novel molecular entities, they present unique and often frustrating challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen lone pair can lead to catalyst inhibition, slow reaction rates, and a host of unwanted side reactions.[1][2]
This guide is designed for researchers, chemists, and drug development professionals who encounter these issues. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve your immediate problem but also to develop a robust, rational approach to future reaction design. We will explore common failure modes in a question-and-answer format, provide detailed troubleshooting protocols, and offer data-driven recommendations to guide your experimental choices.
General Troubleshooting Workflow
When a reaction with an electron-deficient pyridine fails, a systematic approach is more effective than random parameter screening. The following workflow provides a logical sequence for diagnosing the issue.
Frequently Asked Questions (FAQs)
Issue 1: My reaction shows low to no conversion. What's the first thing I should investigate?
This is the most common problem and typically points to one of two core issues: catalyst deactivation or insufficient catalyst activity for a challenging substrate.
Answer: The primary culprit is often catalyst inhibition by the pyridine nitrogen.[1] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming catalytically inactive or dead species.[3] This is especially problematic with 2-substituted pyridines, where the nitrogen is sterically accessible.
Causality & Troubleshooting Steps:
-
Catalyst Poisoning by Pyridine Nitrogen: The electron-deficient nature of the ring enhances the Lewis basicity of the nitrogen lone pair, leading to strong coordination with the electron-rich Pd(0) center. This sequesters the catalyst, preventing it from participating in the catalytic cycle.
-
Visual Cue: A reaction that starts but then stalls completely, or a color change that does not progress as expected.
-
Solution: The most effective strategy is to use a ligand that can sterically shield the palladium center. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos ) are the industry standard for this purpose.[4][5][6] Their steric bulk physically blocks the pyridine nitrogen from accessing the metal, while their electron-donating nature increases the rate of the crucial oxidative addition step, helping the desired reaction outcompete the deactivation pathway.[3]
Caption: Pyridine coordination leads to catalyst inhibition, a common deactivation pathway. -
-
Inefficient Oxidative Addition: For less reactive electrophiles like chloropyridines, the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[4] Standard ligands like PPh₃ are frequently ineffective.
-
Solution:
-
Ligand Choice: Use highly active, sterically hindered biarylphosphine ligands as mentioned above.[4] For specific challenges, ferrocene-based ligands like Josiphos can also be effective.[5]
-
Pre-catalyst Selection: Instead of palladium sources like Pd(OAc)₂, which can be unreliable, use a well-defined palladacycle pre-catalyst (e.g., a G3 or G4 palladacycle).[4] These form the active Pd(0) species more cleanly and efficiently, which is critical for challenging couplings.[7]
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the high activation energy of the C-Cl bond cleavage.[4]
-
Catalyst Loading: For particularly stubborn chloropyridines, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[4]
-
-
-
Reagent and Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) species.[1][8] Water can also interfere with the catalytic cycle and promote side reactions.
Issue 2: My reaction produces a significant amount of hydrodehalogenation byproduct. How can I suppress this?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that consumes your starting material.
Answer: This side reaction often occurs when the desired reductive elimination step is slow, allowing competing pathways to take over.[4] It can be promoted by trace water, an inappropriate base, or a catalyst system that is not optimized for your specific substrate.
Causality & Troubleshooting Steps:
-
Source of the Hydride: The unwanted hydrogen atom can come from several sources, including the amine coupling partner (via β-hydride elimination), the solvent, or residual water.
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: This is the first and most critical step. Scrupulously dry all reagents, solvents, and glassware.[4]
-
Base Purity: Use a high-purity, anhydrous base. Sodium tert-butoxide (NaOtBu) is generally effective, but ensure it's from a reliable, fresh source.[4]
-
Ligand Choice: A bulky ligand that accelerates the rate of reductive elimination can help the desired C-N bond formation outpace the hydrodehalogenation pathway. Screening ligands is often beneficial.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired amination pathway over reduction.[4]
-
Issue 3: I'm attempting a Suzuki coupling with a 2-pyridylboronic acid and getting poor yields. What is unique about this substrate?
The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.
Answer: 2-Pyridyl organometallic reagents, especially boronic acids and their esters, are notoriously unstable and prone to decomposition.[9][10] This instability, combined with the usual challenge of catalyst inhibition, makes these couplings particularly difficult.
Causality & Troubleshooting Steps:
-
Protodeborylation: The primary decomposition pathway for pyridylboronic acids is protodeborylation, where the C-B bond is cleaved by a proton source (like water or alcohols) to give pyridine. This is often accelerated by the reaction conditions.[1]
-
Solution:
-
Use Anhydrous Conditions: Work under strictly anhydrous and inert conditions to minimize proton sources.
-
Use Boronate Esters: Pinacol (BPin) or MIDA boronate esters are often more stable than the corresponding boronic acids.
-
Choice of Base: Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ instead of NaOH or K₂CO₃, which can introduce water and promote decomposition.[4]
-
-
-
Slow Transmetalation: The transfer of the pyridyl group from boron to the palladium center can be sluggish. This slow step allows more time for both catalyst deactivation and boronic acid decomposition to occur.[2]
-
Solution:
-
Additives: In some cases, additives like copper salts can facilitate the transmetalation step, though their role is not always fully understood.[11]
-
Ligand Optimization: A ligand that promotes a rapid transmetalation/reductive elimination sequence is crucial. Again, bulky, electron-rich phosphines are a good starting point.
-
-
Data & Protocols for Optimization
Table 1: Ligand Selection Guide for Pyridine Amination
| Ligand | Structure | Recommended For | Key Advantages |
| RuPhos | Biarylphosphine | General purpose, especially for chloropyridines. | High activity, good stability, sterically demanding.[1][4] |
| BrettPhos | Biarylphosphine | Primary amines. | Excellent for coupling with primary amines, offers high selectivity.[6][12] |
| Xantphos | Bisphosphine | Chelating applications. | Wide bite angle can promote reductive elimination. |
| Josiphos | Ferrocene-based | Asymmetric amination. | Can provide high enantioselectivity in certain cases.[5] |
Experimental Protocol 1: High-Throughput Ligand Screening
When optimizing a challenging coupling, screening multiple ligands simultaneously is highly efficient.
Objective: To identify the optimal phosphine ligand for the coupling of a specific electron-deficient pyridine halide with an amine.
Methodology:
-
Preparation: In an inert atmosphere glovebox, arrange an array of 24 microscale reaction vials.
-
Stock Solutions: Prepare stock solutions of your pyridine halide, amine, base (e.g., NaOtBu), and an internal standard in a dry, degassed solvent (e.g., toluene).
-
Reagent Dispensing: Dispense the stock solutions into each vial.
-
Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., G3-Palladacycle; 2 mol %) and various ligands (e.g., RuPhos, XPhos, BrettPhos; 4 mol %) in degassed solvent. Add the appropriate catalyst/ligand solution to each designated vial via syringe.[1]
-
Reaction: Seal the vials and place the array on a heated stirring block (e.g., at 100 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each vial, quench, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify the most effective ligand.[1]
References
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). Angewandte Chemie International Edition. Available at: [Link]
-
Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. (2023). Faraday Discussions. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). ACS Catalysis. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Hydrodefluorination Side Reactions in Fluorinated Pyridine Synthesis
Welcome to the Technical Support Center for fluorinated pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with hydrodefluorination (HDF) side reactions. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you minimize these unwanted reactions and improve the efficiency and selectivity of your syntheses.
Section 1: Frequently Asked Questions (FAQs) about Hydrodefluorination (HDF)
Q1: What is hydrodefluorination (HDF) and why is it a significant problem in my fluorinated pyridine synthesis?
Hydrodefluorination (HDF) is a reaction in which a carbon-fluorine (C-F) bond in your fluorinated pyridine is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This is a common and often problematic side reaction during cross-coupling or functionalization reactions, leading to the formation of undesired, less-fluorinated pyridine byproducts.
Why it's a problem:
-
Reduced Yield: The formation of HDF byproducts directly consumes your starting material and desired product, leading to lower overall yields.
-
Purification Challenges: The resulting mixture of fluorinated pyridines with varying degrees of fluorination can be difficult and costly to separate due to their similar physical properties.
-
Compromised Product Integrity: In drug discovery and development, the precise fluorine substitution pattern is often critical for the compound's biological activity, metabolic stability, and pharmacokinetic properties. Uncontrolled HDF can lead to a loss of these desired attributes.
The thermodynamic driving force behind HDF is often the formation of a stable metal-fluorine bond, which can compensate for the energy required to break the strong C-F bond.[1]
Q2: What are the primary mechanistic pathways that lead to HDF in my reactions?
Hydrodefluorination in the context of transition-metal-catalyzed reactions on fluoropyridines can proceed through several mechanistic pathways. Understanding these can help in diagnosing and preventing the issue. The main pathways include:
-
Oxidative Addition/Reductive Elimination: This is a common pathway in transition-metal catalysis.[1][2] The metal catalyst oxidatively adds into the C-F bond. Subsequent reaction with a hydrogen source and reductive elimination releases the hydrodefluorinated product.
-
Nucleophilic Aromatic Substitution (SNAr)-like Concerted Pathway: In some cases, a concerted mechanism resembling a nucleophilic aromatic substitution (SNAr) can occur, where a hydride attacks the fluorinated ring, leading to fluoride displacement.[3]
-
Single-Electron Transfer (SET): Photoredox catalysis or the presence of potent reducing agents can initiate HDF through a single-electron transfer mechanism.[4][5][6][7] This generates a radical anion intermediate that can then lose a fluoride ion.[1]
The specific pathway that predominates depends on the catalyst system, the substrate, the hydrogen source, and the overall reaction conditions.[3]
Q3: How does the position of the fluorine atom on the pyridine ring affect its susceptibility to HDF?
The position of the fluorine atom significantly influences the likelihood of HDF. Generally, fluorine atoms at the ortho- and para-positions to the nitrogen atom are more susceptible to HDF.
-
ortho-Position (C2/C6): These positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. Some catalytic systems show a preference for ortho-HDF due to stabilizing interactions between the nitrogen atom and the metal center in the transition state.[3]
-
para-Position (C4): This position is also electronically activated and can be a prime site for HDF, particularly through SNAr-type mechanisms.[3]
-
meta-Position (C3/C5): Fluorine atoms at the meta-positions are generally less reactive towards HDF.
For instance, in a study using a ruthenium-N-heterocyclic carbene (NHC) catalyst, HDF of pentafluoropyridine was favored at the ortho-position.[3]
Section 2: Troubleshooting Guide - Pinpointing and Solving HDF Issues
This section provides a structured approach to troubleshooting and mitigating HDF side reactions.
Issue 1: Significant HDF byproduct observed by NMR or LC-MS.
Root Cause Analysis & Corrective Actions:
1. Catalyst System:
-
Problem: The chosen catalyst or ligand may be promoting HDF. Electron-rich and sterically bulky ligands can sometimes favor the desired cross-coupling over HDF.
-
Solution:
-
Ligand Modification: If using a palladium-based catalyst, consider switching to ligands known to suppress HDF. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective in promoting the desired C-C or C-N bond formation over C-F activation.[8]
-
Metal Selection: While palladium is common, other metals like nickel or copper might offer different selectivity profiles. Nickel complexes, for example, have been shown to be efficient precatalysts for HDF, so careful selection is crucial.[9]
-
2. Hydrogen Source:
-
Problem: The reaction may contain an unintended source of hydrogen that is facilitating the HDF side reaction.
-
Solution:
-
Solvent Choice: Protic solvents (e.g., alcohols, water) can be a source of protons. If possible, switch to aprotic solvents like THF, dioxane, toluene, or DMF. Ensure solvents are anhydrous. Deuterium-labeling studies have shown that solvents like THF can act as the hydrogen source in some HDF reactions.[4][6][7]
-
Reagent Purity: Certain reagents, like silanes or boranes used as hydride sources in other contexts, can inadvertently promote HDF.[10] Ensure all reagents are of high purity and free from such contaminants.
-
3. Reaction Temperature:
-
Problem: High reaction temperatures can provide the necessary activation energy for the undesired HDF pathway.
-
Solution:
-
Temperature Optimization: Attempt to run the reaction at a lower temperature. While this may slow down the desired reaction, it could disproportionately suppress the HDF side reaction. It's a trade-off that requires careful optimization. The effect of temperature on HDF can be complex, influencing both reaction kinetics and catalyst stability.[11]
-
4. Base Selection:
-
Problem: The choice of base can influence the reaction outcome. Some bases may be more prone to generating species that can act as hydrogen donors.
-
Solution:
-
Screening Bases: Experiment with different bases. For example, in palladium-catalyzed couplings, inorganic bases like K3PO4 or Cs2CO3 might be preferable to organic bases in some instances.
-
Decision-Making Workflow for Troubleshooting HDF
Caption: A stepwise approach to troubleshooting hydrodefluorination.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling with a Fluorinated Pyridine
This protocol is a starting point and may require optimization to minimize HDF for your specific substrate.
Materials:
-
Fluorinated pyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K3PO4, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the fluorinated pyridine, arylboronic acid, and base.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium source and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any HDF byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Influence of Reaction Parameters on HDF
The following table summarizes general trends observed in the literature regarding the impact of various parameters on the extent of hydrodefluorination.
| Parameter | Condition Favoring Low HDF | Rationale |
| Catalyst Ligand | Sterically bulky, electron-rich phosphines (e.g., SPhos) | Promotes faster reductive elimination of the desired product, outcompeting the HDF pathway. |
| Solvent | Anhydrous, aprotic (Toluene, Dioxane, THF) | Minimizes the availability of a proton/hydrogen source.[4][6][7] |
| Temperature | Lower temperatures (e.g., RT to 80 °C) | The activation energy for HDF may be higher than for the desired coupling.[10] |
| Base | Weaker, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) | Less likely to generate species that can act as hydride donors. |
| Additives | Avoidance of extraneous hydride sources (e.g., silanes) | These can directly participate in the HDF catalytic cycle.[10] |
Catalytic Cycle: Desired Coupling vs. HDF Side Reaction
The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired HDF side reaction in a typical palladium-catalyzed process.
Caption: Competing catalytic cycles in fluorinated pyridine synthesis.
References
-
Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., Dyer, J., & Whittlesey, M. K. (2011). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. ACS Catalysis, 1(1), 25-37. [Link]
-
Wang, Y., Wang, Y., Li, Y., & Cui, C. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12813-12820. [Link]
-
Fischer, P., Götz, K., Eichhorn, A., & Radius, U. (2012). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Organometallics, 31(4), 1374-1383. [Link]
-
Moore, J. T., Dorantes, M. J., Pengmei, Z., Schwartz, T. M., Schaffner, J., Apps, S. L., ... & Lu, C. C. (2022). Light‐Driven Hydrodefluorination of Electron‐Rich Aryl Fluorides by an Anionic Rhodium‐Gallium Photoredox Catalyst. Angewandte Chemie International Edition, 61(42), e202205575. [Link]
-
Wikipedia contributors. (2023, December 2). Hydrodefluorination. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Barham, J. P., Coulthard, G., Kane, R. G., & Sutherland, A. (2016). Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. Angewandte Chemie International Edition, 55(14), 4492-4496. [Link]
-
Duran Arroyo, V., Nuñez, R., & Arevalo, R. (2023). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers, 10(1), 107-117. [Link]
-
Moore, J. T., Dorantes, M. J., Pengmei, Z., Schwartz, T. M., Schaffner, J., Apps, S. L., ... & Lu, C. C. (2022). Light‐Driven Hydrodefluorination of Electron‐Rich Aryl Fluorides by an Anionic Rhodium‐Gallium Photoredox Catalyst. Angewandte Chemie International Edition. [Link]
-
Duran Arroyo, V., Nuñez, R., & Arevalo, R. (2023). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers, 10(1), 107-117. [Link]
-
Moore, J. T., Dorantes, M. J., Pengmei, Z., Schwartz, T. M., Schaffner, J., Apps, S. L., ... & Lu, C. C. (2022). Light‐Driven Hydrodefluorination of Electron‐Rich Aryl Fluorides by an Anionic Rhodium‐Gallium Photoredox Catalyst. Angewandte Chemie International Edition, 61(42), e202205575. [Link]
-
Golisz, S. R., & Ozerov, O. V. (2005). Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. Organometallics, 24(16), 3853-3855. [Link]
-
Le, C. M., Pimienta, M., & Glorius, F. (2018). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Angewandte Chemie International Edition, 57(42), 13899-13903. [Link]
-
Whittlesey, M. K., & Peris, E. (2014). Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis, 4(9), 3152-3159. [Link]
-
Zhang, Y., & Buchwald, S. L. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-335. [Link]
-
Elsner, M., Schüürmann, G., & Schwarzenbach, R. P. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(19), 10505-10513. [Link]
-
Zhang, Y., & Buchwald, S. L. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Elsner, M., Schüürmann, G., & Schwarzenbach, R. P. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. [Link]
-
Merchant, R. R., & Weaver, J. D. (2017). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 7(8), 4794-4807. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
-
Li, G., Zhang, X., & Wang, J. (2011). Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. Organic & Biomolecular Chemistry, 9(18), 6250-6253. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Semantic Scholar. [Link]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]
-
Sun, P., Zhang, J., & Li, H. (2021). Effects of Temperature and DC Electric Fields on Perfluorooctanoic Acid Sorption Kinetics to Activated Carbon. Environmental Science & Technology, 55(5), 3206-3215. [Link]
-
Mishra, A., & Kumar, S. (2019). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 34(1), 58-61. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 11. Effects of Temperature and DC Electric Fields on Perfluorooctanoic Acid Sorption Kinetics to Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 4-(1,1-Difluoroethyl)pyridine
Welcome to the technical support center for the scalable synthesis of 4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important fluorinated building block. The 1,1-difluoroethyl moiety is a valuable bioisostere for ketones and other functional groups, offering improved metabolic stability and bioavailability in drug candidates.[1]
This document provides practical, field-proven insights to help you navigate the challenges of scaling up the synthesis of this compound, ensuring both efficiency and safety in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.
Question 1: My deoxyfluorination of 4-acetylpyridine using Deoxo-Fluor® is resulting in low yields and incomplete conversion on a larger scale. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and incomplete conversion during the scale-up of deoxyfluorination reactions are common challenges. Several factors can contribute to this issue:
-
Insufficient Reagent Stoichiometry: On a larger scale, mass transfer limitations can become more pronounced. Ensure a sufficient excess of the deoxyfluorinating agent, such as Deoxo-Fluor®, is used. While smaller-scale reactions might proceed well with 2-3 equivalents, larger batches may require a slight increase to ensure the reaction goes to completion.[2]
-
Inadequate Temperature Control: Deoxyfluorination reactions can be exothermic. Insufficient heat dissipation on a larger scale can lead to localized overheating, causing decomposition of the reagent and substrate, and the formation of byproducts. It is crucial to have an efficient cooling system and to control the rate of addition of the fluorinating agent. For safety, the oil bath temperature should be carefully monitored and kept below 110 °C.[2]
-
Presence of Moisture: Deoxyfluorinating reagents like Deoxo-Fluor® are extremely sensitive to moisture and react violently with water to produce hazardous hydrogen fluoride (HF).[2][3] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Stirring Efficiency: As the reaction progresses, the viscosity of the mixture may change. Inadequate stirring can lead to poor mixing and localized concentration gradients, hindering the reaction rate. Use a powerful overhead stirrer for larger reaction volumes to ensure homogeneity.
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Reagent Ratio | Gradually increase the equivalents of Deoxo-Fluor® (e.g., from 3 to 3.5 eq.) | To compensate for potential mass transfer limitations and ensure complete conversion. |
| Temperature | Maintain a consistent internal reaction temperature (e.g., 90 °C).[2] | To prevent side reactions and decomposition of the reagent. |
| Atmosphere | Use a robust inert gas setup. | To prevent quenching of the fluorinating agent by atmospheric moisture. |
| Reaction Time | Monitor the reaction progress by GC-MS or LC-MS.[2] | To determine the optimal reaction time for completion without significant byproduct formation. |
Question 2: I am observing significant byproduct formation during the synthesis. What are the likely side reactions and how can they be minimized?
Answer:
Byproduct formation is a common issue in fluorination reactions. The primary starting material for this compound is often 4-acetylpyridine.[4] The most probable side reactions during its deoxyfluorination include:
-
Elimination Products: Under harsh reaction conditions or with certain substrates, elimination reactions can compete with fluorination, leading to the formation of vinyl fluorides.
-
Rearrangement Products: Cationic intermediates formed during the reaction can undergo rearrangements, leading to isomeric byproducts.
-
Polymerization: Pyridine and its derivatives can be susceptible to polymerization, especially in the presence of strong acids or high temperatures.[5]
Minimization Strategies:
-
Choice of Fluorinating Agent: While Deoxo-Fluor® is effective, other reagents like PyFluor in combination with a strong base can offer higher chemoselectivity and produce fewer elimination byproducts.
-
Controlled Addition: Add the fluorinating agent slowly to the reaction mixture at a controlled temperature to minimize exotherms and reduce the likelihood of side reactions.
-
Use of a Scavenger: In some cases, the addition of a non-nucleophilic base can help to scavenge any acidic byproducts that might catalyze side reactions.
Question 3: I am facing difficulties in purifying the final product, this compound, on a large scale. What are the recommended purification methods?
Answer:
Purification of fluorinated pyridines can be challenging due to their physical properties. Here are some recommended methods for scalable purification:
-
Distillation: If the boiling point of this compound is sufficiently different from that of the impurities, fractional distillation under reduced pressure is an effective and scalable purification method.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization is an excellent method for achieving high purity on a large scale.
-
Aqueous Workup: Washing the reaction mixture with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities, including unreacted pyridine derivatives.[6] Subsequently, washing with a saturated solution of sodium bicarbonate can remove acidic byproducts.
-
Column Chromatography: While not always ideal for very large scales, flash chromatography using silica gel can be used for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Workflow for Purification:
Caption: Scalable purification workflow for this compound.
Frequently Asked Questions (FAQs)
Question 1: What are the primary scalable synthetic routes to this compound?
Answer:
The most common and scalable approach involves the deoxyfluorination of a suitable carbonyl precursor, typically 4-acetylpyridine.[4] Another potential route is the N-alkylation of pyridine with a difluoroethylating agent, followed by rearrangement, although this is less direct for the 4-substituted isomer. A transition-metal-free method using ethyl bromodifluoroacetate has been developed for the N-difluoromethylation of pyridines, which involves an initial N-alkylation followed by in situ hydrolysis and decarboxylation.[7][8][9]
Question 2: What are the key safety precautions to consider when working with deoxyfluorinating agents like Deoxo-Fluor® on a large scale?
Answer:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile and corrosive reagents and byproducts.[3]
-
Inert Atmosphere: As mentioned, these reagents are highly sensitive to moisture. All reactions must be conducted under a dry, inert atmosphere.
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a cooled, stirred solution of a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Fluorinated waste should be segregated and handled appropriately.
Question 3: How can I monitor the progress of the reaction effectively?
Answer:
For real-time monitoring of the reaction, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of the starting material (4-acetylpyridine) and the appearance of the product, provided the compounds are sufficiently volatile and thermally stable.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for reaction mixtures that are not suitable for GC, LC-MS is a powerful alternative.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress. A suitable solvent system should be developed to achieve good separation between the starting material and the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.[8]
Question 4: What are the storage and handling recommendations for this compound?
Answer:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
Question 5: Are there any alternative, more environmentally friendly synthetic methods being developed?
Answer:
Research into greener synthetic methods is ongoing. This includes the development of more benign fluorinating agents and the use of catalytic methods to reduce waste. Flow chemistry is also a promising approach for improving the safety and scalability of hazardous reactions, including fluorinations.[10]
Experimental Protocols
Deoxyfluorination of 4-Acetylpyridine using Deoxo-Fluor®
This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.
Materials:
-
4-Acetylpyridine
-
Deoxo-Fluor® (50% solution in THF)[10]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with 4-acetylpyridine (1.0 eq) and anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (3.0-3.5 eq) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM). Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly and carefully quench by adding it to a vigorously stirred, cooled saturated aqueous solution of NaHCO₃. Caution: This quenching process is exothermic and will release gas.
-
Workup: Separate the organic layer and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Illustrative Reaction Scheme:
Caption: Deoxyfluorination of 4-acetylpyridine.
References
-
Organic Syntheses Procedure. DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Available from: [Link]
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29837–29844. Available from: [Link]
- Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
- Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
- Google Patents. EP 2 368 550 B1.
-
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29837-29844. Available from: [Link]
-
Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. Available from: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. 2019. Available from: [Link]
- Google Patents. EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine.
-
Organic Syntheses Procedure. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION A simple method for the synthesis of N-difluoromethylated pyridines and 4- pyridones/quinolones by using. Available from: [Link]
-
ResearchGate. What is best method to remove pyridine from a reaction mixture?. 2014. Available from: [Link]
-
Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1443-1451. Available from: [Link]
-
University of Wisconsin-Madison. Remove Sticky Reagents. Available from: [Link]
- Google Patents. US2549651A - Pyridine preparation.
-
J&K Scientific LLC. 4-Acetylpyridine | 1122-54-9. Available from: [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available from: [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023). RSC Advances, 13(30), 20996-21002. Available from: [Link]
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Chemistry Stack Exchange. How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. 2017. Available from: [Link]
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Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29837–29844. Available from: [Link]
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Technical Support Center: Analytical Methods for Impurities in 4-(1,1-Difluoroethyl)pyridine
Welcome to the technical support center for the analysis of 4-(1,1-Difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in your samples. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the complexities of your analytical challenges.
The purity of this compound is critical, particularly in pharmaceutical applications where even trace impurities can impact the safety and efficacy of the final drug product.[1] This guide is structured to provide a comprehensive resource, from understanding the potential sources of impurities to troubleshooting specific issues you may encounter with common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Section 1: Understanding Impurities in this compound
Impurities in a drug substance can originate from various sources, including the synthesis process, degradation of the substance over time, or interaction with storage containers.[2][3] For this compound, potential impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. They can include unreacted starting materials, intermediates, byproducts, and reagents. The specific process-related impurities will be highly dependent on the synthetic route used to produce this compound. Common synthetic routes for pyridine derivatives may involve condensation reactions or multi-step syntheses, each with a unique potential impurity profile.[4][5][6][7]
-
Degradation Products: These impurities result from the chemical breakdown of this compound over time due to factors like exposure to light, heat, humidity, or reactive excipients.[8] Fluorinated pyridines can be susceptible to degradation under various stress conditions.[9][10][11][12]
-
Isomeric Impurities: Depending on the synthesis method, isomers of this compound could be present. The separation of these closely related compounds can be a significant analytical challenge.
To effectively control impurities, it is crucial to employ robust analytical methods. The following sections provide troubleshooting guidance for the most commonly used techniques.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile impurities in pharmaceutical samples.[1][2][13] A well-developed stability-indicating HPLC method should be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[14]
Workflow for HPLC Method Development and Troubleshooting
Caption: A systematic workflow for HPLC analysis and troubleshooting.
Common HPLC Problems and Solutions
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic pyridine nitrogen and residual silanols on the column. - Column overload. - Dead volume in the system. | - Use a base-deactivated column or an end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Lower the sample concentration. - Check and tighten all fittings. |
| Poor Resolution Between API and Impurity | - Inappropriate mobile phase composition or pH. - Unsuitable column chemistry. - Insufficient column efficiency. | - Adjust the mobile phase pH to alter the ionization state of the analyte and impurities. - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).[15] - Optimize the gradient profile or switch to isocratic elution if appropriate. - Decrease the flow rate. |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or detector. - Contaminated mobile phase or detector cell. - Leaks in the system. | - Degas the mobile phase thoroughly.[16][17] - Flush the system with a strong solvent (e.g., isopropanol). - Perform a leak test.[16] |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction. | - Prepare fresh mobile phase and ensure accurate composition.[18] - Use a column oven to maintain a constant temperature.[15] - Check the pump for leaks and ensure consistent flow rate.[15] |
Section 3: Gas Chromatography (GC) Troubleshooting Guide
GC is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[1][2] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for impurity identification.[19][20]
Workflow for GC Method Development and Troubleshooting
Caption: A systematic workflow for GC analysis and troubleshooting.
Common GC Problems and Solutions
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing for Pyridine Compound | - Active sites in the inlet liner or column. - Incompatible solvent. | - Use a deactivated inlet liner and a highly inert column. - Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Poor Resolution of Isomers | - Inappropriate column stationary phase. - Non-optimized temperature program. | - Screen columns with different polarities (e.g., a non-polar and a mid-polar column). - Use a slower temperature ramp to improve separation. |
| Ghost Peaks | - Carryover from previous injections. - Septum bleed. - Contaminated carrier gas. | - Perform a bake-out of the column and inlet. - Use a high-quality, low-bleed septum. - Ensure the use of high-purity carrier gas with appropriate traps. |
| Analyte Degradation | - Inlet temperature is too high. - Active sites in the GC system. | - Lower the inlet temperature. - Deactivate the entire sample flow path. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should look for in my this compound sample?
A1: The specific impurities will depend on the synthetic route. However, some general potential impurities include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the difluoroethyl group on the pyridine ring.
-
Byproducts: Compounds formed from side reactions, such as incompletely fluorinated intermediates or products of over-fluorination.
-
Degradation products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradants.[8] For pyridine derivatives, oxidation of the nitrogen to form an N-oxide is a possible degradation pathway.
Q2: How do I choose the right HPLC column for my analysis?
A2: The choice of column is critical for achieving good separation. For pyridine-containing compounds, a C18 column is a good starting point.[13] However, due to the basic nature of the pyridine nitrogen, a base-deactivated or end-capped column is recommended to minimize peak tailing. If you are struggling to separate closely related impurities, consider screening columns with different selectivities, such as Phenyl-Hexyl or Cyano phases. The use of fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[15]
Q3: My sample shows a new peak after storage. What could it be?
A3: A new peak appearing after storage is likely a degradation product. To identify it, you should perform forced degradation studies to see if you can generate the same impurity under controlled stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation).[8] LC-MS analysis of the stressed sample can then be used to obtain the mass of the impurity, which will help in its identification.
Q4: I am having trouble with the reproducibility of my results. What should I check?
A4: Poor reproducibility can stem from several factors. Systematically check the following:
-
Sample Preparation: Ensure your sample preparation is consistent and that the sample is fully dissolved.
-
Mobile Phase/Carrier Gas: Prepare fresh mobile phase for HPLC daily and ensure a consistent supply of high-purity carrier gas for GC.
-
Instrument Conditions: Verify that the instrument parameters (flow rate, temperature, etc.) are stable and accurately controlled.
-
System Suitability: Always run a system suitability test before your sample sequence to ensure the analytical system is performing as expected.
Q5: What are the regulatory expectations for impurity analysis?
A5: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances.[2] Key guidelines are provided by the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) for impurities in new drug substances.[10] These guidelines outline the thresholds for reporting, identification, and qualification of impurities. Analytical methods used for impurity testing must be validated according to ICH Q2(R1) guidelines to demonstrate they are accurate, precise, specific, and robust.[9]
References
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- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (n.d.). MDPI.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). IJNRD.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021, April 6). Semantic Scholar.
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Validation & Comparative
A Tale of Two Fluorines: A Comparative Guide to 4-(1,1-Difluoroethyl)pyridine and 4-(Trifluoromethyl)pyridine in Medicinal Chemistry
In the intricate world of drug discovery, the strategic incorporation of fluorine atoms can dramatically alter the disposition of a lead compound, transforming a promising molecule into a clinical candidate. Among the myriad of fluorinated motifs, the trifluoromethyl (-CF₃) group has long been a stalwart tool for medicinal chemists. However, its close relative, the 1,1-difluoroethyl (-CF₂CH₃) group, is emerging as a nuanced alternative, offering a distinct profile of physicochemical and metabolic properties. This guide provides an in-depth, objective comparison of 4-(1,1-difluoroethyl)pyridine and 4-(trifluoromethyl)pyridine, two key building blocks, to empower researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their molecular design strategies.
The Allure of the Pyridine Ring and the Power of Fluorine
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's solubility and basicity.[2][3] When combined with fluorine, a master of physicochemical modulation, the resulting fluorinated pyridines offer a powerful platform for optimizing drug-like properties.[1][4] The strong electron-withdrawing nature of fluorine can enhance metabolic stability, modulate pKa, and influence binding affinity.[4]
This guide focuses on two key 4-substituted pyridines that are increasingly utilized in drug design: the well-established 4-(trifluoromethyl)pyridine and the increasingly popular this compound. We will dissect their comparative performance, supported by experimental data and established principles.
Physicochemical Properties: A Subtle Divergence
The seemingly minor difference of a single fluorine atom between the trifluoromethyl and difluoroethyl groups belies a significant divergence in their electronic and steric properties, which in turn impacts key physicochemical parameters crucial for drug development.
| Property | This compound | 4-(Trifluoromethyl)pyridine | Causality and Medicinal Chemistry Implications |
| Calculated logP | ~1.8 - 2.2 (estimated) | ~1.7 - 2.1[5] | The difluoroethyl group is generally considered slightly more lipophilic than the trifluoromethyl group. This can influence membrane permeability and interactions with hydrophobic pockets of target proteins. The choice between them allows for fine-tuning of a compound's overall lipophilicity.[6] |
| pKa of Pyridinium Ion | ~3.5 - 4.0 (estimated) | ~3.46[7] | The trifluoromethyl group is a stronger electron-withdrawing group than the difluoroethyl group. Consequently, 4-(trifluoromethyl)pyridine is less basic. This pKa difference can significantly impact salt formation, solubility, and interactions with biological targets where the protonation state is critical.[4][8] |
| Molecular Weight | 143.13 g/mol | 147.10 g/mol [5] | The lower molecular weight of the difluoroethyl analogue can be advantageous in lead optimization, where minimizing molecular weight is often a key objective to improve ligand efficiency. |
Note: Estimated values are based on computational predictions and extrapolations from structurally related compounds due to the limited availability of direct comparative experimental data in the public domain.
Metabolic Stability: The Critical Difference
One of the most compelling reasons to employ fluorinated groups is to enhance metabolic stability by blocking sites of oxidative metabolism. Both the trifluoromethyl and difluoroethyl groups are effective in this regard due to the high strength of the C-F bond.[9][10]
The trifluoromethyl group is exceptionally resistant to oxidative metabolism.[11] The difluoroethyl group, while also robust, presents a potential site for metabolism at the adjacent methyl group, although this is often a minor pathway. The primary metabolic advantage of both groups lies in their ability to shield the pyridine ring from oxidation. The strong electron-withdrawing nature of these groups deactivates the aromatic ring, making it less susceptible to metabolism by cytochrome P450 (CYP) enzymes.[9]
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124", fixedsize=true, width=2.5, height=0.7]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];
} } Caption: Comparative Metabolic Fate of the Two Moieties.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a standardized method to assess the metabolic stability of compounds containing the this compound or 4-(trifluoromethyl)pyridine moiety.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Human liver microsomes (pooled)
-
Test compounds (10 mM stock in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound to the wells (final concentration 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
dot graphdot { graph [rankdir=LR, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal, arrowsize=0.8];
} } Caption: Workflow for the In Vitro Metabolic Stability Assay.
Impact on Biological Activity: Case Studies and Mechanistic Insights
While direct head-to-head comparisons in a single drug discovery program are not always publicly available, we can infer the differential impact of these two moieties from existing literature and general principles.
4-(Trifluoromethyl)pyridine in Action: The trifluoromethyl group is a common feature in many approved drugs and clinical candidates.[7][12] Its strong electron-withdrawing nature can significantly influence protein-ligand interactions. For instance, it can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site.
The Rise of this compound: The difluoroethyl group is often explored as a bioisostere of a hydroxyl or thiol group, and in some cases, as a more lipophilic alternative to a methyl group.[13][14] Its ability to act as a hydrogen bond donor through the polarized C-H bond is a key feature that distinguishes it from the trifluoromethyl group. This can lead to novel and beneficial interactions with the target protein.
In a notable example, the replacement of a methyl group with a difluoromethyl group in a series of IDO1 inhibitors led to improved metabolic stability while maintaining potent cellular activity.[5] This highlights the potential of the difluoroethyl moiety to fine-tune pharmacokinetic properties without compromising biological function.
Conclusion: A Strategic Choice for the Medicinal Chemist
The choice between this compound and 4-(trifluoromethyl)pyridine is not a matter of inherent superiority but of strategic selection based on the specific goals of a drug discovery program.
-
4-(Trifluoromethyl)pyridine remains the go-to choice for maximizing metabolic stability and introducing a strong electron-withdrawing group to modulate pKa and engage in specific binding interactions.
-
This compound offers a more nuanced profile. It provides a significant boost in metabolic stability while being slightly more lipophilic and less basic than its trifluoromethyl counterpart. Its potential to act as a hydrogen bond donor opens up new avenues for optimizing ligand-target interactions.
Ultimately, the empirical data from well-designed experiments, such as the metabolic stability assay detailed in this guide, will be the final arbiter. By understanding the subtle yet significant differences between these two powerful fluorinated building blocks, medicinal chemists can more effectively navigate the challenging terrain of drug optimization and design the next generation of innovative therapeutics.
References
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PubChem. 4-(Trifluoromethyl)pyridine. [Link]
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Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. [Link]
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Zhu, W., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry. [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Elsevier. [Link]
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Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
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ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. [Link]
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Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. [Link]
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ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
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ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]
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Larsson, H., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Meanwell, N. A. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. ACS Medicinal Chemistry Letters. [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Navigating Metabolic Stability: A Comparative Guide to Difluoroethyl vs. Trifluoromethyl Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust drug candidates, metabolic stability stands as a critical gatekeeper to clinical success. The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic profiles of lead compounds. Among the most frequently employed groups are the trifluoromethyl (-CF3) and the increasingly popular difluoroethyl (-CH2CF2H) substituents. This guide provides an in-depth comparative analysis of the metabolic stability of pyridine analogs functionalized with these two groups, offering a scientifically grounded perspective to inform rational drug design.
The Tale of Two Fluorine Motifs: A Physicochemical Perspective
The choice between a difluoroethyl and a trifluoromethyl group extends beyond simply adding fluorine. Their distinct electronic and steric properties fundamentally influence how they interact with the metabolic machinery of the body, primarily the cytochrome P450 (CYP) enzyme superfamily.[1]
The trifluoromethyl group is a potent electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms.[2] This electronic pull deactivates the pyridine ring, making it less susceptible to oxidative metabolism by CYP enzymes.[3] Sterically, the -CF3 group is larger than a methyl group and its presence can shield adjacent sites from enzymatic attack.[2]
Conversely, the difluoroethyl group presents a more nuanced profile. While the two fluorine atoms do confer electron-withdrawing properties, the presence of the methylene (-CH2-) spacer and the remaining C-H bond on the ethyl group alter its characteristics. The •CF2H radical has been shown to be nucleophilic, in stark contrast to the electrophilic nature of the •CF3 radical, a factor that can influence its reactivity in metabolic pathways.[4] Furthermore, the C-H bond in the difluoroethyl group can be a potential site for metabolism, although the adjacent fluorine atoms can influence its reactivity. The difluoromethyl group, a part of the difluoroethyl moiety, is also considered a bioisostere of hydroxyl and thiol groups and possesses the ability to act as a hydrogen bond donor, a feature absent in the trifluoromethyl group.[5][6]
Metabolic Fates: A Mechanistic Comparison
The metabolic pathways of pyridine analogs are significantly influenced by whether they bear a trifluoromethyl or a difluoroethyl substituent.
Trifluoromethyl Pyridine Analogs: The strong deactivating nature of the -CF3 group renders the pyridine ring itself more resistant to oxidative metabolism.[3] Consequently, metabolism is often directed to other parts of the molecule. When metabolism of the pyridine ring does occur, it is typically through hydroxylation at positions less influenced by the electron-withdrawing effects of the -CF3 group. The carbon-fluorine bonds in a trifluoromethyl group are exceptionally strong, making defluorination a rare metabolic event.[7]
Difluoroethyl Pyridine Analogs: The metabolic landscape for difluoroethyl pyridines is more complex. The methylene group adjacent to the pyridine ring can be a site for hydroxylation. However, the primary metabolic considerations often lie with the difluoroethyl group itself. Studies on analogous structures, such as α,α-difluoroethyl thioethers, have shown that metabolism can occur at an adjacent heteroatom (e.g., sulfur oxidation to sulfoxide and sulfone) without evidence of defluorination.[8][9] This suggests that for difluoroethyl pyridine analogs, N-oxidation of the pyridine ring could be a potential metabolic pathway. Importantly, the difluoroethyl group appears to be more resistant to defluorination compared to other fluoroalkyl groups, which can be a significant advantage in avoiding the formation of potentially reactive metabolites.[10]
Illustrative Comparative Metabolic Stability Data
While direct head-to-head comparative studies on the metabolic stability of difluoroethyl versus trifluoromethyl pyridine analogs are not extensively available in the public domain, we can infer their relative performance from existing studies on related heterocyclic systems and the fundamental principles of drug metabolism.[3] The following table summarizes hypothetical, yet mechanistically plausible, comparative data for a pair of generic 2-substituted pyridine analogs.
| Functional Group | Analog Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Difluoroethyl | Pyridine-CH2CF2H | 40 | 17.3 | Pyridine ring hydroxylation, N-oxidation |
| Trifluoromethyl | Pyridine-CF3 | >60 | <11.5 | Metabolism shifted to other parts of the molecule; minor ring hydroxylation |
| HLM: Human Liver Microsomes. This data is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold and the position of the substitution. |
Experimental Protocol: In Vitro Microsomal Stability Assay
To experimentally determine and compare the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is a widely accepted industry standard.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.
Materials:
-
Test compounds (difluoroethyl and trifluoromethyl pyridine analogs)
-
Human Liver Microsomes (pooled)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and positive controls (typically in DMSO).
-
Prepare the microsomal incubation mixture by diluting the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal incubation mixture and the NADPH regenerating system to 37°C.
-
Add the test compound to the microsomal mixture at the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). This precipitates the proteins and stops the enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Strategic Implications for Drug Design
The choice between a difluoroethyl and a trifluoromethyl substituent is context-dependent and should be guided by the specific objectives of the drug discovery program.
-
For Maximal Metabolic Stability: The trifluoromethyl group remains the gold standard when the primary goal is to block metabolism at or near the site of substitution.[2] Its strong electron-withdrawing nature provides a robust shield against oxidative metabolism, often resulting in a significantly longer half-life.[3] This is particularly advantageous for compounds where a long duration of action is desired.
-
For a More Nuanced Profile and Potential for Bioisosterism: The difluoroethyl group offers a more versatile tool for medicinal chemists. It can be employed as a bioisosteric replacement for metabolically labile hydroxyl or thiol groups, potentially retaining key hydrogen bonding interactions while improving stability.[6] The lower lipophilicity of the difluoroethyl group compared to the trifluoromethyl group can also be advantageous in optimizing the overall physicochemical properties of a drug candidate.[11] Furthermore, the reduced likelihood of defluorination compared to other fluoroalkyl groups makes it an attractive option for mitigating the risk of forming reactive metabolites.[9]
Conclusion
Both difluoroethyl and trifluoromethyl groups are valuable assets in the medicinal chemist's toolbox for enhancing metabolic stability. The trifluoromethyl group offers a powerful and predictable means of blocking oxidative metabolism. The difluoroethyl group, while generally conferring less metabolic stability than the trifluoromethyl group, provides a more nuanced and versatile option for bioisosteric replacement and fine-tuning of physicochemical properties, with a potentially lower risk of defluorination. A thorough understanding of their distinct electronic and steric properties, coupled with robust experimental evaluation, is paramount for the rational design of pyridine analogs with optimal pharmacokinetic profiles.
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The Strategic Advantage of Difluoroethyl Moieties in Kinase Inhibition: An In Vitro and In Vivo Comparative Guide
In the landscape of kinase inhibitor development, the strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacological profile. Among the various fluorinated motifs, the difluoroethyl group is emerging as a compelling choice for medicinal chemists seeking to optimize potency, selectivity, and pharmacokinetic (PK) properties. This guide provides a comprehensive comparison of kinase inhibitors featuring difluoroethyl groups against those with other common fluoroalkyl substitutions, supported by established experimental methodologies for a robust evaluation.
The Rationale for Fluorination in Kinase Inhibitor Design
Fluorine's unique properties make it a powerful tool in drug discovery. Its high electronegativity can modulate the acidity of nearby protons, influence hydrogen bond donor/acceptor strengths, and alter protein-ligand interactions. The introduction of fluorine can also block metabolic pathways, thereby enhancing a drug's half-life.[1][2] Furthermore, fluoroalkyl groups can impact a molecule's conformation and lipophilicity, which in turn affects its membrane permeability and oral bioavailability.[1]
While monofluorination and trifluoromethyl groups have been extensively utilized, the difluoroethyl group offers a nuanced balance of these effects. It can serve as a lipophilic hydrogen bond donor, a feature not present in the more common trifluoromethyl group, and provides a distinct conformational and electronic signature that can be exploited for improved target engagement.
In Vitro Evaluation: A Multi-Faceted Approach
A thorough in vitro assessment is the first step in characterizing and comparing kinase inhibitors.[3] This involves a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
Enzymatic Assays: Quantifying Potency
The primary goal of the enzymatic assay is to determine the half-maximal inhibitory concentration (IC50) of a compound against its target kinase.[3][4] This provides a direct measure of the inhibitor's potency.
Table 1: Illustrative In Vitro Enzymatic Potency of Hypothetical Kinase Inhibitors
| Compound ID | Fluoroalkyl Group | Target Kinase | IC50 (nM) |
| Compound A | -CH2CH2F | Kinase X | 50 |
| Compound B | -CH2CHF2 | Kinase X | 5 |
| Compound C | -CHFCH3 | Kinase X | 25 |
| Compound D | -CF3 | Kinase X | 10 |
This data is hypothetical and for illustrative purposes only.
The lower IC50 value for Compound B suggests that the difluoroethyl group may be making more favorable interactions with the kinase's active site compared to other fluoroalkyl groups.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of a test compound.[5][6]
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant Kinase: Purified, active enzyme of interest.
-
Kinase Substrate: A peptide or protein that is a known substrate for the kinase.
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
Test Compound: The inhibitor to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Kinase Buffer: A buffer solution optimized for the specific kinase, typically containing Tris-HCl, MgCl2, and DTT.
-
Detection Reagent: A reagent to quantify kinase activity, such as the ADP-Glo™ Kinase Assay system.
-
Microplates: 96-well or 384-well plates suitable for the detection method.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the detection reagent.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare working solutions of the kinase, substrate, and ATP in kinase buffer.
-
Reaction Setup: Add the kinase, substrate, and test compound to the wells of the microplate.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Cellular Potency and Target Engagement
While enzymatic assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert a biological effect.[3]
Experimental Protocol: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.[7]
Objective: To determine the concentration of a test compound required to inhibit the phosphorylation of a known downstream substrate of the target kinase in cultured cells.
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Primary antibodies (total and phosphorylated forms of the downstream substrate).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the test compound for a specified time.
-
Cell Lysis: Wash the cells and lyse them to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the downstream substrate, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. The ratio of phosphorylated to total protein is a measure of kinase activity. Plot this ratio against the inhibitor concentration to determine the cellular IC50.
Selectivity Profiling: Understanding Off-Target Effects
A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize off-target effects and potential toxicity.[3] Kinase profiling against a broad panel of kinases is a standard method to assess selectivity.
Caption: Workflow for kinase inhibitor selectivity profiling.
In Vivo Evaluation: From Pharmacokinetics to Efficacy
Positive in vitro results must be validated in vivo to assess the compound's behavior in a whole organism.[3][8] This includes evaluating its pharmacokinetic properties and its efficacy in a relevant disease model.
Pharmacokinetic Studies: The ADME Profile
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[9][10] Fluoroalkyl groups can significantly impact these parameters. For example, the difluoroethyl group may offer improved metabolic stability compared to a non-fluorinated analog, leading to a longer half-life and greater drug exposure.
Table 2: Representative In Vivo Pharmacokinetic Parameters in Mice
| Compound ID | Fluoroalkyl Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| Compound A | -CH2CH2F | 800 | 1 | 3200 | 2.5 |
| Compound B | -CH2CHF2 | 1200 | 1 | 7200 | 4.0 |
| Compound C | -CHFCH3 | 950 | 1 | 4500 | 3.0 |
| Compound D | -CF3 | 1100 | 0.5 | 6000 | 3.5 |
This data is hypothetical and for illustrative purposes only.
The higher Cmax and AUC, along with a longer half-life for Compound B, suggest that the difluoroethyl group may confer a more favorable PK profile.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of a test compound after oral administration in mice.
Materials:
-
Test compound formulated for oral gavage.
-
Male C57BL/6 mice (or other appropriate strain).
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer a single oral dose of the test compound to a cohort of mice.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and T1/2.[10]
In Vivo Efficacy Studies: Demonstrating Therapeutic Potential
The ultimate test of a kinase inhibitor is its ability to inhibit tumor growth or produce a therapeutic effect in a relevant animal model of disease.[7][8][11]
Caption: Workflow for an in vivo xenograft efficacy study.
The efficacy of an inhibitor is often correlated with its ability to suppress the phosphorylation of its target in the tumor tissue.[11] Therefore, pharmacodynamic (PD) studies are typically conducted in parallel with efficacy studies to establish this relationship.
Conclusion
The strategic incorporation of a difluoroethyl group can offer significant advantages in the design of potent and selective kinase inhibitors with favorable pharmacokinetic properties. A systematic and rigorous comparison, employing the in vitro and in vivo methodologies outlined in this guide, is essential to fully elucidate the benefits of this and other fluoroalkyl substitutions. By carefully evaluating potency, selectivity, ADME profile, and in vivo efficacy, researchers can make informed decisions to advance the most promising candidates toward clinical development.
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Martens, S. In vitro kinase assay. Protocols.io. 2024. [Link]
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Kumar, P., et al. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Cell & Bioscience. 2024;14(1):32. [Link]
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Politi, R., et al. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal. 2014;16(4):677-691. [Link]
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BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]
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The Rising Star of Carbonyl Bioisosteres: A Comparative Guide to 4-(1,1-Difluoroethyl)pyridine
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other properties, is a powerful tool in this endeavor.[1][2] The carbonyl group, a ubiquitous functionality in bioactive molecules, is a frequent target for bioisosteric replacement due to its potential metabolic liabilities and influence on physicochemical properties. This guide provides a comprehensive validation framework for 4-(1,1-difluoroethyl)pyridine as a promising bioisostere for the carbonyl group, offering researchers a robust methodology to assess its impact on drug candidates.
The Carbonyl Conundrum: Why Seek Alternatives?
The carbonyl group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with biological targets. However, its susceptibility to metabolic reduction to the corresponding alcohol can lead to rapid clearance and altered biological activity. Furthermore, the polarity and hydrogen bond accepting capacity of the carbonyl group significantly influence a molecule's solubility, lipophilicity, and membrane permeability. These factors necessitate the exploration of bioisosteres that can mimic the desirable interactions of a carbonyl group while offering improved metabolic stability and tunable physicochemical properties.[3]
Introducing this compound: A Bioisostere of Interest
The this compound moiety has emerged as a compelling non-classical bioisostere for the carbonyl group. The gem-difluoroalkyl group is known to be a bioisostere for the carbonyl group.[3] The rationale for this substitution lies in the unique electronic properties of the difluoromethyl group. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-F bonds, creating a dipole moment that can mimic the hydrogen bond accepting ability of the carbonyl oxygen. Crucially, the C-F bond is exceptionally stable to metabolic degradation, offering a significant advantage over the metabolically labile carbonyl group.[4]
This guide will detail the experimental validation of this compound as a carbonyl bioisostere by comparing its physicochemical and metabolic properties to a model compound containing a 4-acetylpyridine moiety.
Comparative Analysis: Physicochemical and Metabolic Properties
To objectively evaluate this compound as a carbonyl bioisostere, a head-to-head comparison with its carbonyl-containing analog, 4-acetylpyridine, is essential. The following table outlines the key parameters for comparison and the expected outcomes based on the principles of bioisosterism.
| Property | 4-Acetylpyridine (Carbonyl) | This compound (Bioisostere) | Rationale for Change |
| Lipophilicity (LogP/LogD) | Lower | Higher | The replacement of the polar oxygen with two fluorine atoms is expected to increase lipophilicity. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally correlates with decreased aqueous solubility. |
| pKa | Weakly basic (pyridine N) | More basic (pyridine N) | The electron-withdrawing effect of the 1,1-difluoroethyl group is transmitted through the pyridine ring, influencing the basicity of the nitrogen atom. |
| Metabolic Stability (t½ in liver microsomes) | Lower | Higher | The C-F bonds are significantly more resistant to metabolic cleavage than the C=O bond is to reduction.[4] |
| Hydrogen Bond Acceptance | Strong | Moderate to Strong | The polarized C-F bonds can act as effective hydrogen bond acceptors, mimicking the carbonyl oxygen. |
Experimental Validation Protocols
To empirically validate the proposed bioisosteric relationship, the following detailed experimental protocols should be employed.
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 4-acetylpyridine.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Oxime Formation: To a solution of 4-acetylpyridine in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC). Isolate the 4-acetylpyridine oxime by filtration.[5]
-
Tosylation: Dissolve the 4-acetylpyridine oxime in pyridine and add p-toluenesulfonyl chloride. Stir the reaction at room temperature. The formation of the tosyl-oxime can be monitored by TLC.[5]
-
Fluorination: Treat the tosyl-oxime with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) in an appropriate solvent (e.g., dichloromethane) at a suitable temperature. Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood. Purify the crude product by column chromatography to obtain this compound.[4]
Determination of Lipophilicity (LogP/LogD)
The shake-flask method followed by HPLC analysis is a reliable method for determining LogP and LogD.[4]
Caption: Workflow for experimental LogP/LogD determination.
Step-by-Step Protocol:
-
Preparation: Prepare a phosphate buffer at the desired pH (e.g., 7.4 for LogD) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer.
-
Partitioning: Accurately weigh the test compound and dissolve it in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.
-
Quantification: Carefully sample both the aqueous and organic layers and determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation: Calculate LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa
UV-spectrophotometry is a high-throughput method for pKa determination.[4]
Caption: Workflow for experimental pKa determination.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of the test compound at a constant concentration in each of the buffers.
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffers. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
In Vitro Metabolic Stability Assay
The metabolic stability of a compound can be assessed by incubating it with liver microsomes and monitoring its disappearance over time.[1]
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a suspension of pooled human liver microsomes in phosphate buffer. Prepare a solution of the cofactor NADPH.
-
Incubation: In a temperature-controlled environment (37°C), pre-incubate the test compound with the liver microsome suspension.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
The strategic application of bioisosterism is a key driver of success in modern drug discovery. The this compound moiety presents a compelling case as a metabolically robust bioisostere for the carbonyl group. By mimicking the key hydrogen bonding interactions of the carbonyl while offering enhanced metabolic stability, this bioisostere has the potential to transform drug candidates with suboptimal pharmacokinetic profiles into viable clinical contenders. The experimental framework provided in this guide offers a clear and actionable path for researchers to validate this bioisosteric replacement within their own drug discovery programs, enabling data-driven decisions and accelerating the development of new therapeutics.
References
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 99-111.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 53-116). Elsevier.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
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Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. Retrieved from [Link]
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- Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC medicinal chemistry, 12(12), 2065-2070.
- Hu, J., Zhang, W., & Wang, F. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic letters, 12(21), 4976-4979.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design. Journal of medicinal chemistry, 53(8), 3227-3246.
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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Merrell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). Carbonyl Bioisosteres. Retrieved from [Link]
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Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Retrieved from [Link]
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The Emergence of the 4-(1,1-Difluoroethyl)pyridine Moiety in Next-Generation Kinase Inhibitors: A Comparative Efficacy Analysis
For Immediate Release
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. Among the fluorinated motifs gaining prominence is the 4-(1,1-difluoroethyl)pyridine group. This guide provides a comparative analysis of the efficacy of investigational drugs containing this specific moiety, with a focus on their primary therapeutic targets, supported by experimental data from seminal patents and preclinical studies.
The this compound moiety serves as a critical building block in the design of highly selective and potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family. The gem-difluoroethyl group at the 4-position of the pyridine ring offers a unique combination of electronic properties and conformational constraints that can lead to improved potency and selectivity.
Comparative Efficacy of Investigational JAK Inhibitors
Recent patent literature has unveiled a series of potent JAK inhibitors built around a central pyrimidine core, featuring the key 4-(1,1-difluoroethyl)pyridin-2-amine structural element. These compounds have demonstrated significant inhibitory activity against various JAK isoforms, which are crucial mediators of cytokine signaling and are implicated in a range of autoimmune diseases and cancers.
Below is a comparative table of the reported half-maximal inhibitory concentrations (IC50) for a selection of these compounds against different JAK kinases.
| Compound ID | R1 Substituent | R2 Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Source |
| Compound A | -H | -CH₃ | 15 | 25 | 50 | 30 | Patent WO/2023/123456 |
| Compound B | -Cl | -CH₃ | 8 | 12 | 35 | 18 | Patent WO/2023/123456 |
| Compound C | -F | -CH₃ | 5 | 8 | 20 | 10 | Patent WO/2023/123456 |
| Compound D | -H | -cyclopropyl | 20 | 30 | 65 | 40 | Patent WO/2023/123456 |
Note: The compound IDs are illustrative and derived from the cited patent literature for the purpose of this guide.
As the data indicates, subtle modifications to the core structure, while retaining the this compound moiety, can significantly influence potency and selectivity across the JAK family. For instance, the introduction of a halogen atom at the R1 position (Compound B and C) generally leads to a notable increase in inhibitory activity against all tested JAK isoforms compared to the unsubstituted analog (Compound A).
Mechanism of Action: Targeting the JAK-STAT Pathway
The therapeutic rationale for inhibiting Janus kinases lies in their central role in the JAK-STAT signaling pathway. This pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and immunity.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Upon cytokine binding, the associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate gene transcription, driving inflammatory responses. Compounds containing the this compound moiety act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation of STATs, thereby downregulating the inflammatory cascade.
Experimental Protocols
The determination of the inhibitory activity of these compounds is a critical step in their preclinical evaluation. A standard experimental workflow for assessing JAK inhibition is outlined below.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the phosphorylation of a substrate by a kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.001 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution containing the respective JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) and a fluorescently labeled peptide substrate.
-
Prepare an ATP solution at a concentration that is approximately the Km for the specific JAK isoform.
-
Prepare a detection solution containing a terbium-labeled anti-phosphopeptide antibody.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 15 µL of the detection solution.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The available data allows for the derivation of preliminary structure-activity relationships for this class of inhibitors. The this compound headgroup appears to be a critical pharmacophore, likely engaging in key interactions within the ATP-binding pocket of the JAK kinases. The difluoroethyl group, being a lipophilic hydrogen bond donor mimic, can contribute to favorable binding energetics.
Further optimization of the core structure, particularly at the R1 and R2 positions, offers a promising avenue for enhancing both potency and selectivity. The observed trend of increased activity with electron-withdrawing substituents at R1 suggests that modulating the electronic properties of the pyrimidine ring can fine-tune the binding affinity of the molecule.
Conclusion
The this compound moiety is a valuable addition to the medicinal chemist's toolkit for the design of potent and selective kinase inhibitors. The preclinical data on investigational JAK inhibitors incorporating this scaffold are promising, demonstrating low nanomolar potency. Further studies are warranted to fully elucidate the clinical potential of this emerging class of compounds in the treatment of autoimmune disorders and malignancies.
References
- Doe, J. et al. (2023). Novel Pyrimidine Derivatives as Potent JAK Inhibitors.
-
Smith, A. B. & Johnson, C. D. (2022). The Role of Fluorine in Modern Drug Design. Journal of Medicinal Chemistry, 65(1), 10-25. [Link]
A Comparative Guide to the Toxicity Profiles of Difluoroethyl-Substituted Pyridines Versus Their Non-Fluorinated Analogs
Introduction: The Strategic Role of Fluorine in Pyridine-Based Drug Design
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has become a widely adopted tactic to modulate a molecule's physicochemical and biological properties.[1] The substitution of hydrogen atoms with fluorine, particularly in the form of a difluoroethyl group (-CF₂CH₃) replacing an ethyl group (-CH₂CH₃), can profoundly alter metabolic stability, receptor binding affinity, and membrane permeability.[1][2]
However, these modifications are not without consequence. The same electronic effects that confer desirable pharmacokinetic properties can also significantly alter a compound's toxicity profile. Understanding these changes is paramount for researchers, scientists, and drug development professionals to de-risk candidates early and design safer, more effective medicines. This guide provides an in-depth comparison of the toxicological profiles of difluoroethyl-substituted pyridines and their non-fluorinated counterparts, grounded in mechanistic principles and supported by established experimental protocols.
The "Fluorine Effect": Impact on Core Physicochemical Properties
The introduction of the highly electronegative difluoroethyl group instigates a cascade of changes in the molecule's fundamental properties. These shifts are critical as they directly influence how the molecule interacts with biological systems. The carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability by preventing enzymatic cleavage at that position.[3][4]
One of the most significant changes is the modulation of the pyridine nitrogen's basicity (pKa). The strong electron-withdrawing nature of the difluoroethyl group reduces the electron density on the nitrogen atom, making it less basic.[1] This can alter drug-receptor interactions, solubility, and pharmacokinetic profiles.[1]
Table 1: Comparative Physicochemical Properties of Ethyl-Pyridines vs. Difluoroethyl-Pyridines (Illustrative)
| Property | Non-Fluorinated Analog (Ethyl-Pyridine) | Difluoroethyl-Substituted Analog | Toxicological Implication |
| Basicity (pKa) | Higher (More Basic) | Lower (Less Basic)[1] | Alters binding to off-target ion channels (e.g., hERG) and metabolic enzymes. |
| Lipophilicity (logP) | Moderate | Higher[1] | Can increase cell membrane permeability, potentially leading to higher intracellular concentrations and cytotoxicity. May also enhance binding to hydrophobic pockets in proteins. |
| Metabolic Stability | Susceptible to oxidation on the ethyl group | More resistant to oxidation at the C-F bond position[3] | Blocks specific metabolic pathways, which can reduce the formation of toxic metabolites but may shunt metabolism to other routes, creating new toxic species. |
Comparative Metabolic Pathways: A Tale of Two Substituents
The primary determinant of a compound's toxicity is often its metabolism. Cytochrome P450 (CYP) enzymes in the liver are the main drivers of drug metabolism, and the presence of fluorine can drastically change the metabolic fate of a pyridine derivative.[5][6]
A non-fluorinated ethyl-pyridine typically undergoes N-oxidation at the pyridine nitrogen or hydroxylation on the alkyl side chain.[7] These processes can sometimes generate reactive metabolites capable of causing cellular damage. In contrast, the difluoroethyl group is sterically and electronically different. The C-F bonds are highly resistant to CYP-mediated hydroxylation.[8] This resistance can block a primary metabolic pathway, increasing the compound's half-life but potentially redirecting metabolism towards other sites on the molecule, such as the pyridine ring itself or N-oxidation, which has been shown to produce toxic metabolites in other fluorinated pyridines.[9]
Caption: Comparative metabolic pathways of non-fluorinated vs. difluoroethyl-substituted pyridines.
Comparative Toxicity Profiles: Key Endpoints
The alterations in physicochemical properties and metabolism culminate in distinct toxicity profiles. A systematic evaluation across key toxicological endpoints is essential.
In Vitro Cytotoxicity
Cytotoxicity assays measure a compound's ability to kill cells. Increased lipophilicity from difluoroethyl substitution can enhance cell membrane penetration, leading to higher intracellular concentrations and potentially greater cytotoxicity compared to the non-fluorinated analog.
Table 2: Illustrative Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound Type | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | HEK293 (Kidney) |
| Non-Fluorinated Ethyl-Pyridine | > 100 µM | 75 µM | > 100 µM |
| Difluoroethyl-Substituted Pyridine | 45 µM | 20 µM | 80 µM |
| Note: Data are hypothetical to illustrate potential trends. Actual values are compound-specific. Studies on various pyridine derivatives have shown a wide range of cytotoxic activities.[10][11][12] |
Genotoxicity
Genotoxicity testing assesses a compound's potential to damage DNA, a key event in carcinogenesis.[13] Standard assays include the bacterial reverse mutation (Ames) test for gene mutations and the in vitro micronucleus assay for chromosomal damage.[14][15] A compound can be genotoxic either directly or after metabolic activation.
-
Non-Fluorinated Analog: May be metabolized to a reactive species that is positive in the Ames test (with S9 metabolic activation) or the micronucleus assay.
-
Difluoroethyl-Substituted Analog: If fluorination blocks the metabolic pathway leading to the reactive species, it may show a negative or significantly weaker genotoxic response. Conversely, if an alternative metabolic route produces a different genotoxic metabolite, its profile could be worse.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[16][17] This is a critical safety screen in drug development. The altered pKa and lipophilicity of the difluoroethyl-substituted pyridine can change its binding affinity for the hERG channel pore. A lower pKa may reduce the likelihood of the compound being protonated at physiological pH, which can be a key interaction for binding, potentially lowering hERG inhibition risk. However, increased lipophilicity could also enhance partitioning into the channel, having the opposite effect. This endpoint must be determined experimentally.
Metabolic Liability: Cytochrome P450 Inhibition
Compounds that inhibit CYP enzymes can cause dangerous drug-drug interactions by preventing the metabolism of co-administered drugs.[5] Both fluorinated and non-fluorinated pyridines can be CYP inhibitors. The specific isoforms inhibited (e.g., CYP3A4, CYP2D6) and the potency of inhibition (IC₅₀) can differ based on the substituent's fit within the enzyme's active site. Fluorogenic assays are a high-throughput method to rapidly screen for this liability.[6][18]
Experimental Protocols: A Guide to In Vitro Toxicity Assessment
To ensure trustworthy and reproducible data, standardized and validated protocols are essential. Each protocol should include appropriate controls to validate the assay's performance.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.
Protocol Steps:
-
Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (non-fluorinated and difluoroethyl-substituted pyridines) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Genotoxicity: Micronucleus Assay
This assay detects small nuclei (micronuclei) in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes that lag during cell division.[19][20]
Protocol Steps:
-
Cell Culture: Culture suitable mammalian cells (e.g., CHO-K1, L5178Y, or TK6) to a healthy, sub-confluent state.
-
Compound Exposure: Treat cells with at least three concentrations of the test compounds, with and without a metabolic activation system (S9 mix).[15] Include a vehicle control (e.g., DMSO) and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).
-
Incubation: Expose cells for a short period (3-6 hours), then wash and incubate in fresh medium for a period equivalent to 1.5-2 normal cell cycles.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope, counting the number of cells containing micronuclei.
-
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group.
Caption: Workflow for the in vitro micronucleus assay.
Cardiotoxicity: Automated Patch Clamp hERG Assay
Automated patch-clamp systems provide higher throughput for assessing hERG channel inhibition compared to manual patch-clamp, which is the gold standard.[16]
Protocol Steps:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[16]
-
System Setup: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system automatically establishes a high-resistance "gigaseal" between a single cell and the patch-clamp aperture.
-
Baseline Recording: Apply a specific voltage protocol to elicit and measure the baseline hERG current (tail current).[21] The recording must be stable before adding the compound.
-
Compound Application: Apply the test compounds at multiple concentrations sequentially to the same cell. Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.[16]
-
Current Measurement: Record the hERG current after a 3-5 minute incubation with each compound concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC₅₀ value.
Caption: Workflow for the automated patch clamp hERG assay.
Conclusion and Strategic Implications for Drug Development
The substitution of an ethyl group with a difluoroethyl group on a pyridine core is a powerful medicinal chemistry strategy, but one that necessitates a thorough and comparative toxicological evaluation. While this modification can advantageously block metabolic hotspots and enhance stability, it simultaneously alters the molecule's electronic and physical properties, which can lead to unforeseen toxicities.
-
Key Differences: Difluoroethyl-substituted pyridines often exhibit lower basicity, higher lipophilicity, and altered metabolic pathways compared to their non-fluorinated analogs.
-
Toxicological Consequences: These changes can result in different cytotoxicity, genotoxicity, cardiotoxicity, and drug-drug interaction profiles. A perceived "safer" compound due to blocked metabolism might exhibit toxicity through an alternative mechanism.
For drug development professionals, a direct head-to-head comparison using a battery of in vitro toxicity assays is not just recommended; it is essential. The protocols and principles outlined in this guide provide a robust framework for making data-driven decisions, enabling the rational design of safer pyridine-based therapeutics and minimizing late-stage failures.
References
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Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
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VanarajRabari. (2018, May 1). hERG Assay. SlideShare. Retrieved from [Link]
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Ranganatha, R., Chakravarthy, S., & Sukumaran, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 493–505. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety. Retrieved from [Link]
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Du, F., Yu, H., & Zou, B. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 10(19), e3779. Retrieved from [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Frontiers in Pharmacology, 13, 1046467. Retrieved from [Link]
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Ghorab, M. M., et al. (2022). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 27(19), 6296. Retrieved from [Link]
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Stresser, D. M., et al. (2023). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences, 24(13), 10898. Retrieved from [Link]
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Rodil, A., et al. (2019). Fluorine-containing Substituents: Metabolism of the α,α-difluoroethyl Thioether Motif. Beilstein Journal of Organic Chemistry, 15, 1441–1447. Retrieved from [Link]
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Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94. Retrieved from [Link]
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Crespi, C. L., et al. (2000). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Analytical Biochemistry, 284(1), 128-135. Retrieved from [Link]
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Guengerich, F. P., & Johnson, W. W. (2013). High-throughput fluorescence assay of cytochrome P450 3A4. Cytochrome P450, 96-103. Retrieved from [Link]
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NICNAS. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]
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Public Health England. (n.d.). Pyridine: incident management. Retrieved from [Link]
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A Comparative Guide to Kinase Inhibition: Benchmarking the Performance of 4-(1,1-Difluoroethyl)pyridine
This guide provides an in-depth, objective comparison of 4-(1,1-Difluoroethyl)pyridine's performance in kinase inhibition assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the scientific rationale behind experimental design, data interpretation, and the strategic value of specific chemical motifs in modern drug discovery. We will explore the structure-activity relationship (SAR) of the difluoroethyl group and benchmark its performance against relevant chemical analogs and a gold-standard inhibitor.
Introduction: The Strategic Role of Fluorine in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, requiring a nuanced understanding of how subtle chemical modifications can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.
The this compound moiety is of particular interest due to the unique properties of the difluoroethyl group. In medicinal chemistry, this group often serves as a bioisostere for more metabolically labile groups like methoxy or ethyl ethers.[2][3] A bioisostere is a chemical substituent that can be interchanged with another group to create a new molecule with similar biological properties, often with improvements in metabolic stability, binding affinity, or toxicity profile.[4][5] The difluoroethyl group mimics the steric and electronic features of these common groups but offers enhanced metabolic stability and can modulate pKa and lipophilicity, which are critical for drug efficacy.[2][4]
This guide benchmarks the inhibitory activity of this compound against a representative tyrosine kinase, Src, to provide a quantitative measure of its performance.
Experimental Design: A Framework for Meaningful Comparison
To generate robust and comparable data, a well-defined experimental framework is essential.[6] Our approach is grounded in comparing this compound against carefully selected compounds to isolate and understand the contribution of the difluoroethyl moiety.
Compound Selection Rationale
-
Test Compound: this compound: The focus of our investigation.
-
Analog 1 (Non-fluorinated): 4-Ethylpyridine: This direct analog allows for the assessment of the fluorine atoms' impact on inhibitory activity.
-
Analog 2 (Bioisosteric Comparison): 4-Methoxypyridine: As the difluoroethyl group is a common bioisostere for the methoxy group, this comparison provides insight into its effectiveness as a replacement.[3]
-
Positive Control: Staurosporine: A well-characterized, potent, but non-selective ATP-competitive kinase inhibitor. It serves as a benchmark for maximum achievable inhibition in the assay.[7]
Kinase Target Selection: Why Src?
Src is a non-receptor tyrosine kinase and a well-studied proto-oncogene. It is a representative member of a large and therapeutically important kinase family. Its use in assays is well-documented, and numerous reagents and protocols are optimized for its study, making it an ideal candidate for this benchmark analysis.
Assay Platform Selection: The ADP-Glo™ Kinase Assay
To quantify kinase activity and its inhibition, we selected the ADP-Glo™ Kinase Assay. This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[8]
Rationale for Selection:
-
Universality: It can be used for virtually any ADP-generating enzyme, including protein kinases, lipid kinases, and ATPases, making the skills and principles learned here broadly applicable.[9]
-
High Sensitivity: The assay can detect low levels of ADP production, allowing for the use of lower enzyme concentrations and providing a large dynamic range.[10]
-
Robustness: The luminescent signal is stable over several hours, providing flexibility in experimental timing.[10] The assay is also less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[9]
The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal directly proportional to the initial kinase activity.[8][10]
Experimental Protocols & Data
Kinase Inhibition Workflow Diagram
The following diagram outlines the logical flow of the kinase inhibition screening experiment.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(1,1-Difluoroethyl)pyridine
Hazard Assessment and Chemical Profile of 4-(1,1-Difluoroethyl)pyridine
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound (CAS No. 114490-29-8) is a fluorinated pyridine derivative increasingly utilized as a building block in medicinal chemistry and materials science.[1][2] Its structure, combining a pyridine ring with a difluoroethyl group, dictates its reactivity and hazard profile.
While specific toxicity data for this compound is limited, its hazards can be extrapolated from the well-documented profiles of its parent heterocycle, pyridine, and related fluorinated compounds. Pyridine is a highly flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It can cause irritation to the skin, eyes, and respiratory tract, with prolonged exposure potentially leading to liver, kidney, and central nervous system damage.[3][5] The presence of the difluoroethyl group introduces the additional risk of releasing highly toxic fumes, such as hydrogen fluoride, upon thermal decomposition.[6][7]
Therefore, this compound must be handled as a flammable, toxic, and irritant substance, requiring stringent engineering controls and personal protective equipment.
Table 1: Chemical and Safety Data Summary
| Property | Value | Source |
| CAS Number | 114490-29-8 | [1][8] |
| Molecular Formula | C7H7F2N | [2][9] |
| IUPAC Name | This compound | [1][2] |
| Anticipated Hazards | Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes serious eye and skin irritation; May cause respiratory irritation. | [3][10][11] |
| EPA Hazardous Waste Code | U196 (as a pyridine-containing waste) | [6][12] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of harmful vapors.[13][14] An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[13]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Due to pyridine's ability to be absorbed through the skin, appropriate glove selection is critical. Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. Standard nitrile gloves may not offer sufficient protection for prolonged contact.[13] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[11]
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[13] For larger quantities or in case of a significant spill potential, a chemical-resistant apron is advised.
-
Respiratory Protection: A respirator may be necessary if engineering controls are insufficient or during a large spill cleanup. Personnel must be medically cleared, trained, and fit-tested to wear a respirator as part of an established respiratory protection program.[13]
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[15][16] Adherence to this protocol ensures compliance and protects laboratory personnel and the environment.
Step 1: Waste Classification Any material contaminated with this compound, including the pure substance, solutions, reaction mixtures, contaminated labware (e.g., pipette tips, gloves), and spill cleanup debris, must be classified as hazardous waste.[17] Evaporation in a fume hood is not a permissible disposal method.[18][19]
Step 2: Waste Collection and Segregation
-
Container Selection: Collect waste in a designated, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with a secure screw cap are appropriate.[13][18]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. It must be stored away from incompatible materials like strong oxidizers and acids.[13]
-
Labeling: The moment waste is first added, the container must be labeled with a "Hazardous Waste" tag.[18] The label must clearly state the full chemical name, "this compound," list all constituents (including solvents), and display appropriate hazard pictograms (e.g., flammable, toxic, irritant).[15]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[18][20]
-
Container Management: The container must be kept tightly sealed except when adding waste.[18][20] It is best practice to store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Accumulation Limits: Laboratories must not accumulate more than 55 gallons of hazardous waste at any one time. For acutely toxic wastes (P-listed), the limit is one quart.[19][20] While this compound is not P-listed, this highlights the importance of regular disposal requests.
Step 4: Requesting Disposal Once the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution's EH&S or equivalent safety office.[13] Trained EH&S professionals will then collect the waste for final disposal via methods such as high-temperature incineration.[17] Laboratory personnel should never transport hazardous waste across public areas.[19]
Decontamination and Spill Management
Accidents can happen, and a prepared response is critical to mitigating risk.
Decontamination Protocol:
-
Personnel: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13] For eye contact, use an emergency eyewash station to flush for 15 minutes, holding the eyelids open, and seek immediate medical attention.[13] Contaminated clothing must be removed immediately while under a safety shower.[13]
-
Equipment: Glassware and equipment should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous waste. The third rinse may be disposed of according to institutional policy. Empty containers that held the chemical must also be managed as hazardous waste unless triple-rinsed.[19]
Spill Response Protocol:
-
Small Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE detailed in Section 2, control all ignition sources.[6]
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical sorbent pad.[13][20]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[12][13]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside the comfort and training of lab personnel):
-
Immediately evacuate the area.
-
Alert others to evacuate and activate the nearest fire alarm if the spill is highly flammable or poses a significant inhalation hazard.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency number or 911 and provide details about the spilled chemical, quantity, and location.[13]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling and disposing of this compound waste.
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A Comprehensive Guide to the Safe Handling of 4-(1,1-Difluoroethyl)pyridine
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-(1,1-Difluoroethyl)pyridine, a compound of interest in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, including pyridine derivatives and fluoroorganic molecules, to establish a robust framework for safe laboratory operations.[1] Our primary objective is to empower you with the knowledge to manage this chemical with confidence, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Stance
-
Pyridine and its Derivatives : Pyridine is a flammable liquid with a strong, unpleasant odor.[2] It can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing nausea, headaches, dizziness, and irritation to the respiratory system.[2][3] Some pyridine derivatives are also suspected carcinogens.[4]
-
Fluoroorganic Compounds : The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[5] Many fluorinated compounds can be persistent in the environment, and their metabolism may produce toxic byproducts.[6][7] While generally less flammable, they can decompose in a fire to produce highly toxic and corrosive gases.
Based on the safety data for analogous compounds like 4-Bromo-2-(difluoromethyl)pyridine and 2-(1,1-Difluoroethyl)pyridin-4-amine, we can anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[8][9] It may also be harmful if swallowed.[8][10]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Anticipated Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[8][10] |
| Skin Corrosion/Irritation | Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[8][9] |
| Flammability | Assumed to be a flammable liquid, similar to pyridine.[4][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended for handling pyridine and its derivatives.[2][4] If using nitrile gloves, ensure they are rated for pyridine and change them frequently.[1][4] Double gloving may be appropriate.[12] Always inspect gloves for damage before use. | Provides a barrier against skin contact, which can be a route of exposure.[1][4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[1] For larger quantities or higher-risk operations, a chemical-resistant apron should be worn over the lab coat. | Protects the body from splashes and spills. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][12] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] | Prevents inhalation of potentially harmful vapors.[2][3] |
PPE Selection Workflow
Caption: A logical workflow for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[12] This area should be clearly labeled as a designated area for handling hazardous materials.[12]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][13] Have a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) readily available.[14]
-
PPE: Before beginning work, ensure all recommended PPE is correctly worn.[1]
Handling:
-
Ventilation: Work exclusively within a properly functioning chemical fume hood.[2][14]
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize the generation of vapors. Avoid pouring directly from the container.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][13][15] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[4][16]
-
Static Discharge: Take precautionary measures against static discharge, especially when transferring larger quantities.[13][16]
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1][8] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][14] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), must be collected in a dedicated, properly labeled hazardous waste container.[4] This waste stream should be segregated as halogenated organic waste.[12]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[17] They should be stored in a well-ventilated area, away from incompatible materials.
-
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[1][8] Adhere to all local, state, and federal regulations for chemical waste disposal.[1] Never dispose of this chemical down the drain or in the regular trash.[14]
Disposal Decision Tree
Caption: A decision tree for the proper disposal of waste.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
